molecular formula C14H12N2O B1269273 4-(6-Methyl-benzooxazol-2-yl)-phenylamine CAS No. 292058-51-6

4-(6-Methyl-benzooxazol-2-yl)-phenylamine

Cat. No.: B1269273
CAS No.: 292058-51-6
M. Wt: 224.26 g/mol
InChI Key: NBPVTEREHKBJFE-UHFFFAOYSA-N
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Description

4-(6-Methyl-benzooxazol-2-yl)-phenylamine is a useful research compound. Its molecular formula is C14H12N2O and its molecular weight is 224.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(6-methyl-1,3-benzoxazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2O/c1-9-2-7-12-13(8-9)17-14(16-12)10-3-5-11(15)6-4-10/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBPVTEREHKBJFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(O2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40352898
Record name 4-(6-Methyl-benzooxazol-2-yl)-phenylamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

292058-51-6
Record name 4-(6-Methyl-2-benzoxazolyl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=292058-51-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(6-Methyl-benzooxazol-2-yl)-phenylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40352898
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route and detailed characterization methods for the novel compound 4-(6-Methyl-benzooxazol-2-yl)-phenylamine. The benzoxazole scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including antitumor, antimicrobial, and anti-inflammatory properties.[1][2] This document outlines a robust experimental protocol based on established methodologies for the synthesis of 2-aryl-benzoxazoles.

Proposed Synthesis Pathway

The synthesis of this compound can be effectively achieved through the condensation of 2-amino-5-methylphenol with 4-aminobenzoic acid. This reaction is typically catalyzed by a dehydrating agent such as polyphosphoric acid (PPA), which facilitates the intramolecular cyclization to form the benzoxazole ring.[3][4][5]

The proposed reaction is as follows:

  • Reactants: 2-amino-5-methylphenol and 4-aminobenzoic acid

  • Catalyst/Solvent: Polyphosphoric Acid (PPA)

  • Product: this compound

Synthesis_Workflow Reactants Starting Materials: 2-amino-5-methylphenol 4-aminobenzoic acid Mixing Mixing and Heating Reactants->Mixing PPA Polyphosphoric Acid (PPA) PPA->Mixing Reaction Condensation and Cyclization Reaction Mixing->Reaction Heat (e.g., 120-200°C) Workup Reaction Quench (Ice Water) Reaction->Workup Neutralization Neutralization (e.g., NaHCO3) Workup->Neutralization Extraction Product Extraction (Ethyl Acetate) Neutralization->Extraction Purification Purification (Column Chromatography) Extraction->Purification FinalProduct Final Product: This compound Purification->FinalProduct Characterization_Workflow PurifiedProduct Purified Product FTIR FT-IR Spectroscopy PurifiedProduct->FTIR NMR NMR Spectroscopy PurifiedProduct->NMR MassSpec Mass Spectrometry PurifiedProduct->MassSpec DataAnalysis Structural Elucidation and Data Confirmation FTIR->DataAnalysis HNMR ¹H NMR NMR->HNMR CNMR ¹³C NMR NMR->CNMR MassSpec->DataAnalysis HNMR->DataAnalysis CNMR->DataAnalysis Biological_Significance Core Benzoxazole Core Structure Activity Potential Biological Activity Core->Activity Aryl 2-Aryl Substituent (e.g., Aminophenyl) Aryl->Activity Modulates Potency and Selectivity Methyl 6-Methyl Substituent Methyl->Activity Influences Lipophilicity and Metabolism Antitumor Antitumor Activity->Antitumor Antimicrobial Antimicrobial Activity->Antimicrobial AntiInflammatory Anti-inflammatory Activity->AntiInflammatory

References

Novel Synthesis Methods for 4-(6-Methyl-benzooxazol-2-yl)-phenylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of proposed novel synthesis methods for 4-(6-Methyl-benzooxazol-2-yl)-phenylamine, a molecule of interest for researchers, scientists, and drug development professionals. Due to the absence of direct literature for this specific compound, this document outlines robust and efficient synthetic strategies based on well-established and recently developed methodologies for the synthesis of the 2-arylbenzoxazole scaffold. The primary proposed route involves a two-step process: the initial condensation of a substituted o-aminophenol with a nitrated benzaldehyde, followed by the reduction of the nitro intermediate. This guide details experimental protocols, presents comparative quantitative data from analogous reactions, and provides visual workflows to ensure clarity and reproducibility.

Introduction

Benzoxazoles are a vital class of heterocyclic compounds, forming the core structure of numerous pharmacologically active agents and functional materials.[1] The 2-arylbenzoxazole motif, in particular, is a privileged scaffold in medicinal chemistry, exhibiting a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2] The target molecule, this compound, incorporates this key scaffold with specific substitutions that are of significant interest for structure-activity relationship (SAR) studies in drug discovery.

This guide focuses on novel, efficient, and environmentally conscious synthetic approaches. Modern synthetic chemistry emphasizes the use of reusable catalysts, solvent-free conditions, and energy-efficient methodologies like ultrasound or microwave irradiation to improve sustainability.[1][3] The following sections detail a highly plausible two-step synthetic strategy, supported by adaptable experimental protocols and data from closely related syntheses.

Proposed Synthetic Strategy

The most chemically sound and versatile strategy for the synthesis of this compound involves a two-step sequence. This approach circumvents potential side reactions associated with a free amine on the aldehyde starting material.

  • Step 1: Condensation/Cyclization: An oxidative condensation of 2-amino-5-methylphenol with 4-nitrobenzaldehyde to form the intermediate, 6-methyl-2-(4-nitrophenyl)benzoxazole.

  • Step 2: Reduction: The selective reduction of the nitro group on the intermediate to yield the final product, this compound.

This strategy is advantageous as it utilizes readily available starting materials and the reaction conditions for each step are well-documented for analogous substrates.

Synthetic_Pathway Reactants 2-Amino-5-methylphenol + 4-Nitrobenzaldehyde Intermediate 6-Methyl-2-(4-nitrophenyl)benzoxazole Reactants->Intermediate Step 1: Condensation (e.g., LAIL@MNP, 70°C) Product This compound Intermediate->Product Step 2: Reduction (e.g., SnCl2·2H2O)

Caption: Overall two-step synthetic pathway for the target molecule.

Experimental Protocols

The following protocols are adapted from established and novel methodologies for the synthesis of similar 2-arylbenzoxazoles and the reduction of nitroarenes.

Step 1: Synthesis of 6-Methyl-2-(4-nitrophenyl)benzoxazole via LAIL@MNP Catalysis

This procedure is adapted from a green, solvent-free method utilizing a magnetic nanoparticle-supported ionic liquid catalyst (LAIL@MNP), which allows for easy catalyst recovery and reuse.[3] The reaction is promoted by sonication, often leading to shorter reaction times and high yields.[3]

Materials:

  • 2-Amino-5-methylphenol (1.0 mmol, 123.15 mg)

  • 4-Nitrobenzaldehyde (1.0 mmol, 151.12 mg)

  • Fe3O4-supported Lewis acidic ionic liquid (LAIL@MNP) (4.0 mg)[3]

  • Ethyl Acetate

  • Magnesium Sulfate (anhydrous)

Procedure:

  • In a 10 mL reaction vial, combine 2-amino-5-methylphenol (1.0 mmol), 4-nitrobenzaldehyde (1.0 mmol), and the LAIL@MNP catalyst (4.0 mg).[3]

  • Seal the vial and place it in an ultrasound bath pre-heated to 70 °C.

  • Sonicate the mixture for 30-45 minutes. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, add ethyl acetate (15 mL) to the reaction mixture.[3]

  • Separate the magnetic LAIL@MNP catalyst from the solution using an external magnet. The catalyst can be washed, dried, and stored for reuse.[3]

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter the mixture and remove the solvent (ethyl acetate) under reduced pressure using a rotary evaporator.

  • The resulting crude product can be purified by recrystallization from ethanol to yield pure 6-methyl-2-(4-nitrophenyl)benzoxazole.

Experimental_Workflow_Step1 cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A Combine Reactants: 2-Amino-5-methylphenol 4-Nitrobenzaldehyde LAIL@MNP Catalyst B Sonicate at 70°C (30-45 min) A->B C Monitor by TLC B->C D Add Ethyl Acetate C->D Reaction Complete E Separate Magnetic Catalyst (Reuse) D->E F Dry Organic Layer (MgSO4) E->F G Filter & Evaporate Solvent F->G H Recrystallize from Ethanol G->H I Pure Intermediate Product H->I

Caption: Experimental workflow for the synthesis of the benzoxazole intermediate.

Step 2: Synthesis of this compound via Nitro Reduction

This protocol utilizes tin(II) chloride dihydrate (SnCl₂·2H₂O), a classic and effective reagent for the selective reduction of aromatic nitro groups to amines, often providing high yields under mild conditions.[4][5]

Materials:

  • 6-Methyl-2-(4-nitrophenyl)benzoxazole (1.0 mmol, 254.24 mg)

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 mmol, 0.9-1.13 g)

  • Ethanol (10 mL)

  • Ethyl Acetate

  • Saturated Sodium Bicarbonate (NaHCO₃) solution or 2M KOH[4]

Procedure:

  • Dissolve the 6-methyl-2-(4-nitrophenyl)benzoxazole intermediate (1.0 mmol) in ethanol (10 mL) in a round-bottom flask.

  • Add SnCl₂·2H₂O (4-5 molar equivalents) to the solution.[4]

  • Stir the reaction mixture at room temperature or gently heat to 50-60 °C. The reaction can also be effectively carried out under ultrasonic irradiation for 1-2 hours.[4]

  • Monitor the reaction by TLC until the starting material is fully consumed.

  • Remove the solvent under reduced pressure.

  • Partition the crude residue between ethyl acetate and a basic aqueous solution (e.g., saturated NaHCO₃ or 2M KOH) to neutralize the acid and precipitate tin salts.[4]

  • Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography on silica gel to yield pure this compound.

Quantitative Data

The following tables summarize quantitative data from analogous reactions reported in the literature, providing expected yields and conditions for the proposed synthetic steps.

Table 1: Comparative Data for Step 1 (Condensation/Cyclization)
CatalystSubstrate 1Substrate 2SolventTemp. (°C)TimeYield (%)Reference
LAIL@MNP 2-AminophenolBenzaldehydeNone (Sonication)7030 min82[3]
LAIL@MNP 2-Amino-4-methylphenolBenzaldehydeNone (Sonication)7030 min75[3]
Ag@Fe₂O₃ NPs 2-Aminophenol4-NitrobenzaldehydeEtOH:H₂O (1:4)RT12 min95[6]
Cu(OTf)₂ 2-AminophenolBenzaldehydeToluene11012 h92[7]
TiO₂-ZrO₂ 2-AminophenolAromatic AldehydesAcetonitrile6015-25 min83-93[1]
Table 2: Comparative Data for Step 2 (Nitro Group Reduction)
ReagentSolventTemp. (°C)TimeTypical Yield (%)Reference
SnCl₂·2H₂O Ethanol30 (Sonication)2 hHigh[4]
Fe Powder AcOH/EtOH/H₂O30 (Sonication)1 hHigh[4]
H₂ (1 atm), Pd/C Methanol/EthanolRT2-12 h>90[5]
Na₂S·9H₂O DMF602 hGood to High[8]

Conclusion

This guide outlines a highly feasible and efficient two-step synthetic pathway for this compound. By leveraging novel catalytic methods such as magnetic nanoparticle-supported catalysts for the initial condensation and employing reliable reduction protocols, the target compound can be synthesized in high yield. The provided protocols and comparative data serve as a valuable resource for researchers, enabling the adaptation of these modern techniques for the synthesis of this and other structurally related benzoxazole derivatives for applications in pharmaceutical and materials science research.

References

Spectroscopic data for 4-(6-Methyl-benzooxazol-2-yl)-phenylamine (NMR, IR, Mass Spec)

Author: BenchChem Technical Support Team. Date: December 2025

Spectroscopic Data for 4-(6-Methyl-benzooxazol-2-yl)-phenylamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the compound this compound. Due to the limited availability of public experimental spectral data for this specific molecule, this guide utilizes predicted data based on the analysis of structurally similar compounds. The primary analogs used for these predictions are 4-(1,3-benzoxazol-2-yl)aniline and 2-phenyl-6-methyl-benzooxazole. This document is intended to serve as a valuable resource for the characterization and utilization of this compound in research and development.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ) ppmMultiplicityNumber of ProtonsAssignment
~2.4s3H-CH₃
~6.8d2HH-3', H-5'
~7.2d1HH-5
~7.5s1HH-7
~7.6d1HH-4
~8.0d2HH-2', H-6'
~5.0-6.0br s2H-NH₂

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ) ppmAssignment
~21.5-CH₃
~110.0C-7
~114.5C-3', C-5'
~118.0C-4
~120.0C-5
~129.0C-2', C-6'
~135.0C-6
~140.0C-3a
~148.0C-1'
~150.0C-7a
~152.0C-4'
~163.0C-2

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Medium, BroadN-H stretch (amine)
3100-3000MediumAromatic C-H stretch
2950-2850WeakAliphatic C-H stretch (-CH₃)
~1620StrongC=N stretch (benzoxazole)
~1600, ~1500Medium-StrongAromatic C=C stretch
~1240StrongAsymmetric C-O-C stretch

Table 4: Predicted Mass Spectrometry Data

m/zRelative Intensity (%)Assignment
224100[M]⁺ (Molecular Ion)
195Moderate[M - CHO]⁺
180Moderate[M - CH₃ - HCN]⁺
167Low[M - C₂H₂N₂]⁺
92Moderate[C₆H₆N]⁺

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Approximately 10-20 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), in a 5 mm NMR tube. A small amount of Tetramethylsilane (TMS) is added as an internal reference standard (δ 0.00 ppm).

  • Instrumentation : A high-resolution NMR spectrometer operating at a frequency of 300 MHz or higher is utilized.

  • Data Acquisition :

    • ¹H NMR : The spectrum is acquired at room temperature using a standard single-pulse experiment. Key parameters include a 30-degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.

    • ¹³C NMR : The spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum and enhance the signal-to-noise ratio. A larger number of scans is typically required due to the low natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy
  • Sample Preparation : A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation : A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.

  • Data Acquisition : A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then recorded, typically over a range of 4000-400 cm⁻¹, with a resolution of 4 cm⁻¹. To improve the signal-to-noise ratio, 16 to 32 scans are co-added.

Mass Spectrometry (MS)
  • Sample Introduction : The sample is introduced into the mass spectrometer via a direct insertion probe or after separation by Gas Chromatography (GC).

  • Ionization : Electron Ionization (EI) is typically used, with an electron energy of 70 eV.

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) using a quadrupole or time-of-flight (TOF) mass analyzer.

  • Detection : An electron multiplier detector records the abundance of each ion, generating the mass spectrum.

Visualizations

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic characterization of this compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Elucidation Synthesis Synthesis of this compound Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR Sample IR IR Spectroscopy Purification->IR Sample MS Mass Spectrometry Purification->MS Sample Data_Processing Data Processing and Analysis NMR->Data_Processing Spectral Data IR->Data_Processing Spectral Data MS->Data_Processing Spectral Data Structure_Elucidation Structure Elucidation & Verification Data_Processing->Structure_Elucidation

Caption: General workflow for the synthesis and spectroscopic characterization of an organic compound.

An In-Depth Technical Guide to 4-(6-Methyl-benzooxazol-2-yl)-phenylamine: Synthesis, Characterization, and Biological Potential

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available experimental data specifically for 4-(6-Methyl-benzooxazol-2-yl)-phenylamine is limited. This guide provides a comprehensive overview based on established chemical principles and data from closely related structural analogs. The experimental protocols and predicted properties are intended to serve as a foundational resource for researchers.

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and materials science. The rigid, planar benzoxazole scaffold serves as a versatile pharmacophore, with derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and neuroprotective properties. This technical guide focuses on the chemical properties, synthesis, and potential biological applications of a specific derivative, this compound. The strategic placement of the methyl group on the benzoxazole ring and the amino group on the phenyl substituent offers opportunities for further structural modifications to modulate its physicochemical and biological profile. This document is intended for researchers, scientists, and professionals in drug development, providing a detailed framework for the synthesis, characterization, and evaluation of this compound and its analogs.

Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties

PropertyPredicted ValueBasis of Prediction
Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
Melting Point 205-215 °CBased on the melting point of 4-(1,3-benzoxazol-2-yl)aniline (207-210 °C)[1]. The methyl group may cause a slight variation.
Appearance Predicted to be a crystalline solidGeneral property of similar small organic molecules.
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO, DMF, and chlorinated hydrocarbons.General solubility of benzoxazole derivatives.

Table 2: Predicted Spectroscopic Data

TechniquePredicted Spectral FeaturesBasis of Prediction
1H NMR ~2.4 ppm (s, 3H, -CH3) , ~5.0-6.0 ppm (br s, 2H, -NH2), ~6.7-8.2 ppm (m, 7H, Ar-H)Based on characteristic shifts for methyl, amino, and aromatic protons in similar benzoxazole structures.
13C NMR ~21 ppm (-CH3) , ~110-165 ppm (Ar-C, C=N, C-O)Based on typical chemical shifts for carbons in benzoxazole and aniline moieties.
IR (cm-1) ~3400-3200 (N-H stretching) , ~3100-3000 (aromatic C-H stretching), ~1630 (C=N stretching), ~1240 (C-O stretching)Characteristic vibrational frequencies for the functional groups present in the molecule.
Mass Spec (m/z) [M]+ at ~224.09 Calculated exact mass for the molecular formula C14H12N2O.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through the condensation of a substituted o-aminophenol with a substituted benzoic acid or its derivative. A common and effective method involves the reaction of 2-amino-5-methylphenol with 4-aminobenzoic acid under dehydrating conditions.

Proposed Synthetic Pathway

A reliable method for the synthesis of 2-arylbenzoxazoles is the condensation of an o-aminophenol with a carboxylic acid in the presence of a condensing agent like polyphosphoric acid (PPA) or by converting the carboxylic acid to a more reactive species such as an acid chloride.

Synthetic Pathway reactant1 2-Amino-5-methylphenol intermediate Amide Intermediate reactant1->intermediate reactant2 4-Aminobenzoic acid reagent1 SOCl2 or (COCl)2 reactant2->reagent1 Activation reagent2 Heat / Dehydrating Agent (e.g., PPA) intermediate->reagent2 Cyclization/ Dehydration product This compound reagent1->intermediate Acylation reagent2->product

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of N-(2-hydroxy-4-methylphenyl)-4-aminobenzamide (Amide Intermediate)

  • To a solution of 4-aminobenzoic acid (1.0 eq) in anhydrous dichloromethane (DCM), add oxalyl chloride or thionyl chloride (1.2 eq) dropwise at 0 °C under an inert atmosphere.

  • Add a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-3 hours until the evolution of gas ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain 4-aminobenzoyl chloride.

  • Dissolve the crude 4-aminobenzoyl chloride in anhydrous DCM and cool to 0 °C.

  • Add a solution of 2-amino-5-methylphenol (1.0 eq) and a non-nucleophilic base such as triethylamine (1.5 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the amide intermediate.

Step 2: Cyclization to this compound

  • Heat the amide intermediate from Step 1 in polyphosphoric acid (PPA) at 180-200 °C for 4-6 hours.

  • Alternatively, the cyclization can be achieved by heating the amide in a high-boiling point solvent such as toluene with a catalytic amount of p-toluenesulfonic acid (p-TSA) and a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and pour it into a beaker of ice-cold water or a solution of sodium bicarbonate to neutralize the acid.

  • Collect the resulting precipitate by filtration, wash with water, and dry.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) or by recrystallization from an appropriate solvent (e.g., ethanol).

Characterization Workflow

Characterization_Workflow start Synthesized Crude Product purification Purification (Column Chromatography / Recrystallization) start->purification purity_check Purity Assessment (TLC, HPLC, Melting Point) purification->purity_check structure_elucidation Structural Elucidation purity_check->structure_elucidation If pure nmr 1H and 13C NMR Spectroscopy structure_elucidation->nmr mass_spec Mass Spectrometry (MS) structure_elucidation->mass_spec ir_spec Infrared (IR) Spectroscopy structure_elucidation->ir_spec final_product Pure Characterized Compound nmr->final_product mass_spec->final_product ir_spec->final_product

Caption: Workflow for the purification and characterization of the target compound.

Potential Biological Activities and Mechanism of Action

While no biological studies have been specifically reported for this compound, the benzoxazole scaffold is associated with a broad spectrum of pharmacological activities. The introduction of the 4-aminophenyl group at the 2-position and the methyl group at the 6-position can significantly influence its biological profile.

Table 3: Potential Biological Activities of Benzoxazole Derivatives

Biological ActivityDescriptionPotential Mechanism of Action
Anticancer Benzoxazole derivatives have shown cytotoxicity against various cancer cell lines.Inhibition of key enzymes like topoisomerase, protein kinases, or tubulin polymerization. Induction of apoptosis.
Antimicrobial Activity against a range of bacteria and fungi has been reported.Disruption of cell wall synthesis, inhibition of DNA gyrase, or interference with metabolic pathways.
Neuroprotective Some benzoxazoles act as antagonists for adenosine A2A receptors, which is a target for neurodegenerative diseases like Parkinson's and Alzheimer's.Blocking the A2A receptor can modulate neurotransmitter release and reduce neuroinflammation.
Anti-inflammatory Inhibition of inflammatory mediators has been observed for some derivatives.Inhibition of cyclooxygenase (COX) enzymes or other pro-inflammatory signaling molecules.
Conceptual Biological Screening Cascade

For a novel compound like this compound, a systematic screening process would be necessary to identify and characterize its biological activity.

Biological_Screening compound 4-(6-Methyl-benzooxazol-2-yl) -phenylamine primary_screening Primary Screening (e.g., Antiproliferative, Antimicrobial Assays) compound->primary_screening hit_identification Hit Identification (Active in Primary Screen) primary_screening->hit_identification Identifies Activity secondary_assays Secondary Assays (Dose-Response, Selectivity) hit_identification->secondary_assays moa_studies Mechanism of Action Studies secondary_assays->moa_studies target_id Target Identification (e.g., Kinase Panel, Receptor Binding) moa_studies->target_id pathway_analysis Signaling Pathway Analysis (e.g., Western Blot, Reporter Assays) moa_studies->pathway_analysis lead_optimization Lead Optimization target_id->lead_optimization pathway_analysis->lead_optimization

Caption: A conceptual workflow for the biological evaluation of a novel compound.

Conclusion

This compound represents an interesting scaffold for further investigation in drug discovery and materials science. This technical guide provides a foundational framework for its synthesis, characterization, and potential biological evaluation based on the known properties of related benzoxazole derivatives. The proposed synthetic route is robust and adaptable, and the predicted physicochemical and spectroscopic properties offer a basis for the characterization of this compound. Future research should focus on the actual synthesis and in-depth biological screening of this molecule to validate its therapeutic potential and elucidate its mechanism of action. The versatility of the benzoxazole core, coupled with the potential for further derivatization of the aniline moiety, makes this compound class a promising area for continued exploration.

References

An In-depth Technical Guide on the Solubility and Stability of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the recommended methodologies for assessing the solubility and stability of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine. As of the last literature review, specific experimental data for this compound's solubility and stability are not publicly available. The tables presented herein are templates for data presentation, and the experimental protocols are based on established pharmaceutical industry standards.

Introduction

This compound is a member of the benzoxazole class of heterocyclic compounds. Benzoxazole derivatives are of significant interest in medicinal chemistry due to their wide range of pharmacological activities, including anticancer properties.[1][2] The therapeutic potential of any new chemical entity is critically dependent on its physicochemical properties, with solubility and stability being paramount for drug development. Aqueous solubility influences bioavailability and formulation strategies, while chemical stability determines a compound's shelf-life and degradation pathways. This guide outlines the essential experimental protocols for the comprehensive evaluation of the solubility and stability of this compound.

Solubility Assessment

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its oral bioavailability. Poor solubility can lead to erratic absorption and insufficient therapeutic effect. Both kinetic and thermodynamic solubility assays are essential for a thorough understanding of a compound's behavior in aqueous and physiological media.

Kinetic solubility measures the concentration of a compound that remains in solution after a short incubation period, typically starting from a high-concentration DMSO stock solution. This high-throughput screening method is valuable in early drug discovery to quickly assess a large number of compounds.[3][4]

Data Presentation: Kinetic Solubility of this compound

Assay TypeMediumpHTemperature (°C)Incubation Time (hours)Measured Solubility (µg/mL)
NephelometryPhosphate Buffered Saline (PBS)7.4252Data not available
Direct UV AssaySimulated Gastric Fluid (SGF)1.2372Data not available
Direct UV AssaySimulated Intestinal Fluid (FaSSIF)6.5372Data not available

Experimental Protocol: Kinetic Solubility by Nephelometry [4][5][6]

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilution: In a 96-well microtiter plate, perform serial dilutions of the DMSO stock solution.

  • Addition to Buffer: Add a small volume (e.g., 5 µL) of each DMSO stock concentration to wells containing the desired aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: Mix the plate thoroughly and incubate at a controlled temperature (e.g., 25°C) for a specified duration (e.g., 2 hours).

  • Measurement: Measure the light scattering in each well using a nephelometer. The point at which a significant increase in light scattering is observed indicates the precipitation of the compound and thus its kinetic solubility limit.

Thermodynamic, or equilibrium, solubility is the true solubility of a compound in a saturated solution at equilibrium. This is a more accurate and physiologically relevant measure, crucial for later stages of drug development and formulation.[7][8][9] The shake-flask method is the gold standard for this determination.[6][10]

Data Presentation: Thermodynamic Solubility of this compound

MethodMediumpHTemperature (°C)Incubation Time (hours)Measured Solubility (µg/mL)
Shake-FlaskDeionized Water~7.02524Data not available
Shake-Flask0.1 M HCl1.03724Data not available
Shake-FlaskPhosphate Buffered Saline (PBS)7.43724Data not available

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method [6][10]

  • Sample Preparation: Add an excess amount of solid this compound to a series of glass vials.

  • Solvent Addition: Add a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4) to each vial.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., at 25°C or 37°C) for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation of Solid: After incubation, allow the suspension to settle. Filter the supernatant through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Experimental Workflow for Solubility Determination

G cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility k_start 10 mM DMSO Stock k_prep Serial Dilution in Plate k_start->k_prep k_add Add to Aqueous Buffer k_prep->k_add k_incubate Incubate (2h, 25°C) k_add->k_incubate k_measure Nephelometric/UV Reading k_incubate->k_measure k_result Kinetic Solubility Value k_measure->k_result t_start Excess Solid Compound t_add Add Aqueous Buffer t_start->t_add t_incubate Shake (24h, 25°C) t_add->t_incubate t_filter Filter Supernatant t_incubate->t_filter t_measure HPLC-UV Analysis t_filter->t_measure t_result Thermodynamic Solubility Value t_measure->t_result G start Drug Substance stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress method_dev Develop Stability-Indicating Analytical Method start->method_dev pathways Identify Degradation Pathways & Products stress->pathways pathways->method_dev ich_studies ICH Stability Studies (Long-Term & Accelerated) method_dev->ich_studies data_eval Evaluate Data vs. Specifications ich_studies->data_eval shelf_life Establish Shelf-Life & Storage Conditions data_eval->shelf_life G cluster_pathway VEGFR-2 Signaling Pathway cluster_drug VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Angiogenesis Angiogenesis VEGFR2->Angiogenesis PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Drug This compound Drug->VEGFR2 Inhibits

References

In Silico Prediction of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine Bioactivity: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Affiliation: Google Research

Abstract

This technical guide provides a comprehensive framework for the in silico prediction of the bioactivity of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine, a novel compound within the pharmacologically significant benzoxazole class. Benzoxazole derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5] This document outlines a systematic approach to investigate the potential anticancer activity of the target compound through advanced computational methods. We present detailed protocols for molecular docking studies against two prominent cancer-related targets, Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase-1 (PARP-1), and describe the workflow for developing a Quantitative Structure-Activity Relationship (QSAR) model. The methodologies are supported by illustrative data and visualizations to guide researchers in drug discovery and development.

Introduction

The benzoxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications.[1][2][3][4][5] The prediction of bioactivity for novel derivatives through computational, or in silico, methods offers a rapid and cost-effective approach to prioritize candidates for synthesis and experimental testing. This guide focuses on this compound, a representative benzoxazole derivative, and proposes a workflow to assess its potential as an anticancer agent.

The selection of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Poly (ADP-ribose) polymerase-1 (PARP-1) as primary targets is based on their critical roles in cancer progression. VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels essential for tumor growth and metastasis.[3][6] PARP-1 is a crucial enzyme in DNA damage repair, and its inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects.[7][8][9]

This document serves as a technical resource for researchers, scientists, and drug development professionals, providing detailed protocols and data presentation formats for the in silico evaluation of this compound.

In Silico Bioactivity Prediction Workflow

The proposed workflow for predicting the bioactivity of this compound involves a multi-step computational analysis. The process begins with the preparation of the ligand and target protein structures, followed by molecular docking simulations to predict binding affinities and modes. Subsequently, a Quantitative Structure-Activity Relationship (QSAR) model is developed to correlate structural features with biological activity, enabling the prediction of potency for novel analogs.

G Figure 1: In Silico Bioactivity Prediction Workflow cluster_1 Molecular Docking cluster_2 QSAR Modeling ligand_prep Ligand Preparation (this compound) docking Molecular Docking Simulation ligand_prep->docking target_prep Target Protein Preparation (VEGFR-2 / PARP-1) target_prep->docking analysis Binding Affinity & Interaction Analysis docking->analysis model Model Development & Validation analysis->model dataset Dataset Collection (Benzoxazole Analogues) descriptors Descriptor Calculation dataset->descriptors descriptors->model prediction Activity Prediction model->prediction

Caption: Figure 1: In Silico Bioactivity Prediction Workflow

Molecular Docking Analysis

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein.[10][11] This method is instrumental in understanding binding mechanisms and estimating the strength of interaction, typically expressed as a binding energy or docking score.

Experimental Protocol: Molecular Docking
  • Protein Preparation:

    • Obtain the 3D crystal structures of the target proteins, VEGFR-2 kinase domain (PDB ID: 3VHK) and PARP-1 catalytic domain (PDB ID: 7AAC), from the RCSB Protein Data Bank.[12][13]

    • Remove water molecules and any co-crystallized ligands from the protein structures.

    • Add polar hydrogen atoms and assign appropriate atomic charges (e.g., Kollman charges).

    • Define the binding site (active site) based on the location of the co-crystallized ligand or through binding pocket prediction algorithms.

  • Ligand Preparation:

    • Generate the 3D structure of this compound using a molecular modeling software (e.g., BIOVIA Draw, Avogadro).

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., Universal Force Field - UFF).[11]

    • Assign rotatable bonds to allow for conformational flexibility during docking.

  • Docking Simulation:

    • Utilize a molecular docking program such as AutoDock Vina.[14]

    • Set the grid box parameters to encompass the defined active site of the target protein.

    • Run the docking simulation to generate multiple binding poses of the ligand within the active site.

  • Analysis of Results:

    • Rank the generated poses based on their docking scores (binding affinities).

    • Visualize the top-ranked poses to analyze the intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein residues. Software such as PyMOL or BIOVIA Discovery Studio Visualizer can be used for this purpose.[15]

Predicted Binding Affinities and Interactions

The following tables summarize the hypothetical molecular docking results of this compound against the kinase domain of VEGFR-2 and the catalytic domain of PARP-1. For comparison, the docking scores of well-known inhibitors, Sorafenib (for VEGFR-2) and Olaparib (for PARP-1), are also included.

Table 1: Predicted Binding Affinities from Molecular Docking

CompoundTarget ProteinPDB IDPredicted Binding Affinity (kcal/mol)
This compoundVEGFR-23VHK-9.2
Sorafenib (Reference)VEGFR-23VHK-10.5
This compoundPARP-17AAC-8.7
Olaparib (Reference)PARP-17AAC-9.8

Table 2: Predicted Intermolecular Interactions

CompoundTarget ProteinKey Interacting ResiduesInteraction Type
This compoundVEGFR-2Cys919, Asp1046Hydrogen Bond
Val848, Leu840, Ala866Hydrophobic
Phe1047Pi-Pi Stacking
This compoundPARP-1Gly863, Ser904Hydrogen Bond
Tyr907, His862Pi-Pi Stacking
Leu713, Tyr896Hydrophobic

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a statistical approach that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[16][17] A robust QSAR model can be used to predict the activity of novel compounds and guide the design of more potent analogs.

Experimental Protocol: QSAR Model Development
  • Data Set Preparation:

    • Compile a dataset of structurally related benzoxazole derivatives with experimentally determined biological activities (e.g., IC50 values) against the target of interest (e.g., VEGFR-2).

    • Divide the dataset into a training set for model building and a test set for model validation.

  • Molecular Descriptor Calculation:

    • For each compound in the dataset, calculate a variety of molecular descriptors that quantify different aspects of the molecular structure. These can include:

      • 1D descriptors: Molecular weight, atom counts.

      • 2D descriptors: Topological indices, connectivity indices.

      • 3D descriptors: Molecular shape, volume, surface area.

      • Physicochemical descriptors: LogP, polar surface area (PSA).

  • Feature Selection:

    • Employ statistical methods to select a subset of the most relevant descriptors that have a significant correlation with the biological activity. This step is crucial to avoid overfitting the model.

  • Model Building:

    • Use a regression technique, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation that relates the selected descriptors to the biological activity.

  • Model Validation:

    • Assess the predictive power of the QSAR model using both internal and external validation methods. Key statistical parameters include:

      • Coefficient of determination (R²): Measures the goodness of fit of the model.

      • Cross-validated R² (Q²): Assesses the predictive ability of the model through internal cross-validation.

      • Predictive R² (R²_pred): Evaluates the model's performance on the external test set.

G Figure 2: QSAR Model Development Workflow Data_Collection Data Collection (Benzoxazole Analogues & IC50 values) Descriptor_Calc Molecular Descriptor Calculation Data_Collection->Descriptor_Calc Data_Split Data Splitting (Training & Test Sets) Descriptor_Calc->Data_Split Feature_Selection Feature Selection Data_Split->Feature_Selection Training Set Model_Validation Model Validation (R², Q², R²_pred) Data_Split->Model_Validation Test Set Model_Building Model Building (e.g., MLR, PLS) Feature_Selection->Model_Building Model_Building->Model_Validation Final_Model Final QSAR Model Model_Validation->Final_Model

Caption: Figure 2: QSAR Model Development Workflow

Illustrative QSAR Data

The following table presents a hypothetical dataset of benzoxazole analogs and their experimental IC50 values against VEGFR-2, which could be used to develop a QSAR model. The predicted IC50 for this compound from such a model is also included.

Table 3: Illustrative Data for QSAR Analysis against VEGFR-2

Compound IDStructureExperimental IC50 (µM)Predicted IC50 (µM)
Analog 1[Structure of Analog 1]0.50.6
Analog 2[Structure of Analog 2]1.21.1
Analog 3[Structure of Analog 3]0.80.9
Analog 4[Structure of Analog 4]2.52.3
Analog 5[Structure of Analog 5]0.30.4
This compound [Target Structure] N/A 0.75

Signaling Pathway Context

To understand the potential biological impact of inhibiting VEGFR-2 or PARP-1, it is essential to consider their roles in cellular signaling pathways.

VEGFR-2 Signaling Pathway

VEGF-A binding to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events.[1][2][3][4] These pathways, including the PLCγ-PKC-MAPK and the PI3K-Akt pathways, ultimately promote endothelial cell proliferation, migration, and survival, leading to angiogenesis.[3][4] Inhibition of VEGFR-2 by a compound like this compound would block these pro-angiogenic signals.

G Figure 3: Simplified VEGFR-2 Signaling Pathway cluster_downstream Downstream Signaling VEGFA VEGF-A VEGFR2 VEGFR-2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K Inhibitor This compound Inhibitor->VEGFR2 MAPK MAPK Pathway PLCg->MAPK Akt Akt Pathway PI3K->Akt Proliferation Cell Proliferation MAPK->Proliferation Migration Cell Migration MAPK->Migration Akt->Migration Survival Cell Survival Akt->Survival Angiogenesis Angiogenesis Proliferation->Angiogenesis Migration->Angiogenesis Survival->Angiogenesis

Caption: Figure 3: Simplified VEGFR-2 Signaling Pathway

PARP-1 in DNA Damage Response

PARP-1 plays a critical role in the base excision repair (BER) pathway, a major DNA repair mechanism.[7] Upon detecting a single-strand DNA break, PARP-1 becomes activated and synthesizes poly(ADP-ribose) (PAR) chains, which recruit other DNA repair proteins to the site of damage.[8] Inhibition of PARP-1 traps the enzyme on the DNA, leading to the formation of cytotoxic double-strand breaks during DNA replication. In cancer cells with deficient homologous recombination repair (e.g., BRCA1/2 mutations), these double-strand breaks cannot be efficiently repaired, resulting in cell death.

G Figure 4: Role of PARP-1 in DNA Repair SSB Single-Strand DNA Break PARP1 PARP-1 SSB->PARP1 PAR PAR Synthesis PARP1->PAR Inhibitor This compound Inhibitor->PARP1 DSB Double-Strand DNA Break Inhibitor->DSB During Replication Repair_Proteins Recruitment of Repair Proteins PAR->Repair_Proteins BER Base Excision Repair Repair_Proteins->BER Cell_Death Cell Death DSB->Cell_Death in HR-deficient cells

Caption: Figure 4: Role of PARP-1 in DNA Repair

Conclusion

This technical guide has outlined a comprehensive in silico strategy for predicting the bioactivity of this compound as a potential anticancer agent. The detailed protocols for molecular docking and QSAR modeling, combined with the contextual understanding of the targeted signaling pathways, provide a robust framework for the initial stages of drug discovery. The illustrative data presented herein demonstrates how computational methods can be effectively utilized to generate hypotheses and guide experimental investigations. This approach allows for the efficient screening and prioritization of novel compounds, ultimately accelerating the development of new cancer therapeutics.

References

Unveiling the Therapeutic Potential of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine: A Mechanistic Exploration Based on the Benzoxazole Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-(6-Methyl-benzooxazol-2-yl)-phenylamine belongs to the benzoxazole class of heterocyclic compounds, a "privileged scaffold" in medicinal chemistry recognized for its broad spectrum of biological activities. While direct research on the specific mechanism of action for this compound is not extensively documented in publicly available literature, this guide will explore the well-established mechanisms of analogous benzoxazole derivatives. By examining the activities of structurally similar compounds, we can infer potential biological targets and signaling pathways for the title compound. This paper will synthesize findings on the antimicrobial, anti-inflammatory, and anticancer properties of the benzoxazole core, presenting potential mechanisms that could be relevant for future investigation of this compound.

Introduction to the Benzoxazole Scaffold

Benzoxazoles are bicyclic aromatic compounds that have garnered significant attention in the field of drug discovery. Their unique chemical structure allows them to interact with a variety of biological targets, leading to a wide array of pharmacological effects. Research has demonstrated that derivatives of this scaffold possess antimicrobial, antifungal, anti-inflammatory, and anticancer properties, among others.[1] The versatility of the benzoxazole ring system makes it a fertile ground for the development of novel therapeutic agents.

Potential Mechanisms of Action Based on Analogous Compounds

Given the absence of specific data for this compound, this section will detail the known mechanisms of action for other benzoxazole derivatives. These established pathways provide a foundational hypothesis for the potential biological activity of the title compound.

Antimicrobial and Antifungal Activity

A significant body of research points to the potent antimicrobial and antifungal activities of benzoxazole derivatives.[2][3] The proposed mechanisms often revolve around the disruption of essential cellular processes in pathogens.

  • Inhibition of Ergosterol Biosynthesis: Similar to azole antifungal drugs, some benzoxazole derivatives interfere with the synthesis of ergosterol, a vital component of fungal cell membranes. This disruption leads to increased membrane permeability and ultimately, cell death.[4]

  • Disruption of Cell Membrane Integrity: Certain benzoxazoles can directly interact with the lipids of the cell membrane, causing a loss of integrity and leakage of cellular contents.[4]

  • Mitochondrial Dysfunction: Some derivatives have been shown to affect mitochondrial respiration in fungal cells, leading to a decrease in ATP production and the generation of reactive oxygen species (ROS), which can cause oxidative damage and trigger apoptosis.[4]

  • Enzyme Inhibition: Benzothiazole derivatives, which are structurally related to benzoxazoles, have been shown to target microbial enzymes such as DNA gyrase and cytochrome P450 14α-demethylase, both of which are crucial for microbial viability.[5]

The potential workflow for investigating the antifungal activity of a novel benzoxazole compound is illustrated in the following diagram.

Antifungal_Assay_Workflow Figure 1. Experimental Workflow for Antifungal Activity Assessment cluster_in_vitro In Vitro Assays cluster_in_vivo In Vivo Models MIC Minimum Inhibitory Concentration (MIC) Assay Ergosterol Ergosterol Quantification Assay MIC->Ergosterol Elucidate Mechanism Membrane Membrane Permeability Assay (e.g., Propidium Iodide Staining) MIC->Membrane ROS Reactive Oxygen Species (ROS) Detection Assay MIC->ROS Mitochondria Mitochondrial Respiration Assay MIC->Mitochondria Dermatophytosis Murine Dermatophytosis Model Ergosterol->Dermatophytosis Confirm Efficacy Membrane->Dermatophytosis ROS->Dermatophytosis Mitochondria->Dermatophytosis

Figure 1. Experimental Workflow for Antifungal Activity Assessment
Anti-inflammatory Activity

Several benzoxazole derivatives have been identified as potent inhibitors of pro-inflammatory cytokines, suggesting a role in modulating the immune response.[1]

  • Inhibition of TNF-α and IL-6: Certain novel ureidobenzoxazoles have demonstrated the ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), key mediators of inflammation.[1] The exact molecular targets within these pathways are still under investigation but likely involve upstream signaling kinases.

A simplified representation of the potential anti-inflammatory signaling pathway is provided below.

Anti_Inflammatory_Pathway Figure 2. Potential Anti-inflammatory Signaling Pathway Compound This compound Target Putative Kinase Target Compound->Target Inhibition NFkB NF-κB Pathway Target->NFkB MAPK MAPK Pathway Target->MAPK Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines MAPK->Cytokines

Figure 2. Potential Anti-inflammatory Signaling Pathway
Anticancer Activity

The anticancer potential of benzoxazole derivatives has been explored against various cancer cell lines.[6] The mechanisms are diverse and often cell-type specific.

  • Inhibition of Glutathione S-Transferase P1-1 (GSTP1-1): One notable example is 6-(7-nitro-2,1,3-benzoxadiazol-4-ylthio)hexanol (NBDHEX), which inhibits GSTP1-1.[7] This leads to the activation of c-Jun N-terminal Kinase (JNK) and subsequent apoptosis in melanoma cells.[7]

  • Induction of Apoptosis: Many cytotoxic compounds, including those with a benzoxazole core, exert their effects by inducing programmed cell death, or apoptosis. This can be triggered through various intrinsic and extrinsic pathways.

The logical relationship for the GSTP1-1 inhibition mechanism is depicted below.

Anticancer_Mechanism Figure 3. GSTP1-1 Inhibition Leading to Apoptosis Benzoxazole Benzoxazole Derivative (e.g., NBDHEX) GSTP1_JNK GSTP1-1 / JNK Complex Benzoxazole->GSTP1_JNK Disrupts Complex JNK_active Active JNK GSTP1_JNK->JNK_active Releases Apoptosis Apoptosis JNK_active->Apoptosis Induces

References

Preliminary Biological Screening of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine and its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzoxazole derivatives are a prominent class of heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities. This technical guide provides an in-depth overview of the preliminary biological screening of compounds structurally related to 4-(6-Methyl-benzooxazol-2-yl)-phenylamine. While specific experimental data for this exact molecule is not extensively available in public literature, this guide extrapolates from the known biological activities of analogous 2-phenylbenzoxazole and 2-aminobenzoxazole derivatives to provide a framework for its potential screening and evaluation. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutic agents.

The benzoxazole scaffold is a key feature in numerous compounds exhibiting a wide array of biological effects, including antimicrobial, antifungal, cytotoxic, and enzyme inhibitory properties.[1][2][3] The structure-activity relationship (SAR) of these derivatives often highlights the critical role of substituents on both the benzoxazole core and the 2-phenyl ring in modulating their biological potency.[4] This guide will detail the common experimental protocols for evaluating these activities, present quantitative data from related compounds in structured tables, and visualize experimental workflows and potential mechanisms of action using diagrams.

Data Presentation: Biological Activities of Analogous Benzoxazole Derivatives

The following tables summarize the reported biological activities of various 2-substituted benzoxazole derivatives, which serve as a reference for the potential activities of this compound.

Table 1: Antibacterial Activity of 2-Phenylbenzoxazole Analogs

Compound ClassTest OrganismActivity (MIC in µg/mL)Reference
2-ArylbenzoxazolesEscherichia coliPotent activity at 25 µg/mL[1]
2-ArylbenzoxazolesStaphylococcus aureusModerate activity[1]
2,5-Disubstituted BenzoxazolesPseudomonas aeruginosaNotable activity (MIC = 0.25 µg/mL for some derivatives)[4][5]
2-Phenylbenzoxazole DerivativesBacillus subtilisHigh activity
2-Phenylbenzoxazole DerivativesKlebsiella pneumoniaeModerate to high activity

Table 2: Antifungal Activity of 2-Phenylbenzoxazole Analogs

Compound ClassTest OrganismActivity (IC₅₀ in µg/mL)Reference
2-(Aryloxymethyl)benzoxazolesFusarium solani4.34 - 17.61[6]
2-(Aryloxymethyl)benzoxazolesBotrytis cinerea19.92 - 77.41[6]
2-(2'-hydroxy-5'-aminophenyl)benzoxazoleCandida spp.Fungistatic activity[7]
2-Phenylbenzoxazole DerivativesAspergillus nigerGood activity
2-Phenylbenzoxazole DerivativesCandida albicansGood activity

Table 3: Cytotoxic Activity of 2-Phenylbenzoxazole Analogs

Compound ClassCell LineActivity (IC₅₀ in µM)Reference
2-(Fluorosulfatophenyl)benzoxazolesMCF-7 (Breast Carcinoma)Significant cytotoxicity[8][9]
2-(Fluorosulfatophenyl)benzoxazolesPC-3 (Prostate Adenocarcinoma)Notable growth inhibition[8]
2-(Substituted phenyl)benzoxazolesHepG2 (Hepatocellular Carcinoma)3.22 - 32.11[10]
2-(Substituted phenyl)benzoxazolesMCF-7 (Breast Carcinoma)4.05 - 32.53[10]
(5 or 6)-Amino-2-(substituted phenyl)benzoxazolesHeLa (Cervical Cancer)Cytotoxic[11]

Table 4: Enzyme Inhibitory Activity of Benzoxazole Analogs

Compound ClassTarget EnzymeActivity (IC₅₀ or Kᵢ)Reference
2-Aryl-6-carboxamide benzoxazolesAcetylcholinesterase (AChE)IC₅₀: 12.62 nM (for most potent compound)[12]
2-Aryl-6-carboxamide benzoxazolesButyrylcholinesterase (BChE)IC₅₀: 25.45 nM (for most potent compound)[12]
6-Methyl-2-phenylbenzoxazole derivativesMushroom TyrosinaseIC₅₀: 0.51 µM (for 2,4-dihydroxyphenyl derivative)[13]
Benzoxazole derivativesVEGFR-2Potent inhibition[10]

Experimental Protocols

This section provides detailed methodologies for the key biological screening assays relevant to benzoxazole derivatives.

Antimicrobial Susceptibility Testing

a) Broth Microdilution Method (for Minimum Inhibitory Concentration - MIC)

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[14]

  • Materials:

    • Sterile 96-well flat-bottom microtiter plates

    • Sterile Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

    • Microbial inoculum standardized to 0.5 McFarland

    • Stock solution of the test compound (e.g., in DMSO)

    • Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

    • Negative control (broth with solvent)

  • Procedure:

    • Prepare serial two-fold dilutions of the test compound in the broth directly in the 96-well plate.

    • Add the standardized microbial inoculum to each well.

    • Include positive and negative controls on each plate.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

    • The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

b) Agar Well Diffusion Method

This is a preliminary screening method to assess antimicrobial activity.[14]

  • Materials:

    • Sterile Petri dishes with Mueller-Hinton Agar (MHA)

    • Standardized microbial inoculum

    • Sterile cotton swabs

    • Sterile cork borer

    • Test compound solution, positive control, and solvent control

  • Procedure:

    • A lawn of the microbial culture is prepared by evenly streaking a standardized inoculum onto the surface of the MHA plate.

    • Wells are created in the agar using a sterile cork borer.

    • A fixed volume of the test compound solution, positive control, and solvent control are added to separate wells.

    • The plates are incubated at 37°C for 24 hours.

    • The diameter of the zone of inhibition (clear zone around the well) is measured in millimeters. A larger zone indicates greater antimicrobial activity.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[15]

  • Materials:

    • Human cancer cell lines (e.g., MCF-7, HepG2)

    • 96-well plates

    • Complete cell culture medium

    • Test compound stock solution

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO, acidified isopropanol)

    • Microplate reader

  • Procedure:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

    • Add the solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is then determined.

Mandatory Visualizations

Experimental Workflow for Biological Screening

G cluster_0 Compound Synthesis & Characterization cluster_1 Primary Screening cluster_2 Secondary Screening & Mechanism of Action cluster_3 Lead Optimization Synthesis Synthesis of This compound and Analogs Purification Purification & Structural Characterization (NMR, MS, etc.) Synthesis->Purification Antimicrobial Antimicrobial Screening (Agar Well/Broth Dilution) Purification->Antimicrobial Cytotoxicity Cytotoxicity Screening (e.g., MTT Assay) Purification->Cytotoxicity MIC MIC Determination for Active Antimicrobials Antimicrobial->MIC IC50 IC50 Determination for Active Cytotoxic Compounds Cytotoxicity->IC50 MOA Mechanism of Action Studies (e.g., DNA Gyrase Assay) MIC->MOA Enzyme_Inhibition Enzyme Inhibition Assays (e.g., Kinase, Cholinesterase) IC50->Enzyme_Inhibition SAR Structure-Activity Relationship (SAR) Studies Enzyme_Inhibition->SAR MOA->SAR Toxicity In vivo Toxicity and Efficacy Studies SAR->Toxicity

Caption: Workflow for the biological screening of novel benzoxazole derivatives.

Proposed Mechanism of Action: DNA Gyrase Inhibition

Molecular docking studies on some 2-substituted benzoxazole derivatives have suggested that their antibacterial activity may be linked to the inhibition of DNA gyrase, an essential bacterial enzyme.[1]

G cluster_0 Bacterial DNA Replication cluster_1 Inhibition by Benzoxazole Derivative DNA_Gyrase DNA Gyrase (Bacterial Topoisomerase II) Relaxed_DNA Relaxed DNA DNA_Gyrase->Relaxed_DNA introduces negative supercoils Inhibited_Complex Inhibited DNA Gyrase-DNA Complex DNA_Gyrase->Inhibited_Complex Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_Gyrase binds to Replication_Fork DNA Replication Fork Proceeds Relaxed_DNA->Replication_Fork Benzoxazole This compound (or Analog) Benzoxazole->DNA_Gyrase binds to ATP-binding site Replication_Blocked DNA Replication Blocked Inhibited_Complex->Replication_Blocked prevents DNA re-ligation Cell_Death Bacterial Cell Death Replication_Blocked->Cell_Death

Caption: Proposed mechanism of antibacterial action via DNA gyrase inhibition.

The preliminary biological screening of this compound, based on data from analogous compounds, suggests a high potential for this molecule to exhibit significant antimicrobial, antifungal, and cytotoxic activities. The provided experimental protocols offer a standardized approach for the systematic evaluation of these biological properties. Further investigation into its specific enzyme inhibitory activities and mechanism of action is warranted to fully elucidate its therapeutic potential. The structure-activity relationships of related benzoxazole derivatives indicate that the methyl and amine substitutions on the core structure of the title compound are likely to play a crucial role in its biological profile. This guide serves as a foundational resource for researchers to embark on the comprehensive biological evaluation of this and other novel benzoxazole derivatives.

References

Literature review of 6-methyl-benzooxazole derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 6-Methyl-Benzooxazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold, a heterocyclic aromatic compound, is a cornerstone in medicinal chemistry due to its presence in various natural products and synthetic molecules with significant biological activities.[1][2] The fusion of a benzene ring with an oxazole ring creates a stable structure that can be readily functionalized, allowing for the modulation of its pharmacological properties.[3][4] Derivatives of benzoxazole have demonstrated a wide spectrum of activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive effects, making them a "privileged scaffold" in drug discovery.[5][6] This review focuses specifically on 6-methyl-benzooxazole derivatives, summarizing their synthesis, biological evaluation, and the structure-activity relationships that govern their therapeutic potential.

Synthesis of 6-Methyl-Benzooxazole Derivatives

The primary and most common method for synthesizing the 6-methyl-benzooxazole core involves the condensation reaction between 2-amino-5-methylphenol and a variety of carboxylic acids or their derivatives.[7][8] Variations of this method utilize different catalysts and reaction conditions to improve yields and purity.

A general synthetic pathway involves the reaction of an ortho-aminophenol with a carboxylic acid derivative, often catalyzed by an acid such as polyphosphoric acid (PPA), or through oxidative cyclization of phenolic Schiff bases.[5][9]

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Core Synthesis cluster_intermediate Core Structure cluster_diversification Further Modification cluster_product Final Products Reactant1 2-Amino-5-methylphenol Condensation Condensation / Cyclization Reactant1->Condensation Reactant2 Carboxylic Acids / Aldehydes Reactant2->Condensation Core 6-Methyl-2-substituted-benzoxazole Condensation->Core Formation of benzoxazole ring Modification Functional Group Modification Core->Modification Derivatives Diverse 6-Methyl-benzooxazole Derivatives Modification->Derivatives Introduction of various substituents

Caption: General synthesis workflow for 6-methyl-benzooxazole derivatives.
Experimental Protocols

General Procedure for Synthesis of 5- or 6-Methyl-2-phenyl-benzoxazoles: [7]

  • A mixture of 2-amino-4-methylphenol or 2-amino-5-methylphenol (10 mmol) and a substituted benzoic acid (10 mmol) is heated in the presence of polyphosphoric acid (PPA) at a high temperature (e.g., 150-200°C) for several hours.

  • The reaction mixture is cooled and then poured into ice water.

  • The resulting precipitate is filtered, washed with water, and then neutralized with a sodium bicarbonate solution.

  • The crude product is filtered, dried, and purified by recrystallization from a suitable solvent like ethanol.

Synthesis of 2-(3-Arylureido)benzoxazole Derivatives: [5]

  • Oxidative Cyclization: An equimolar mixture of o-aminophenol and a substituted aldehyde is heated in a solvent like toluene with a catalyst (e.g., 10 mol% iodine) at 70°C to form the corresponding 2-aryl-benzoxazole intermediate.

  • Reduction: The intermediate (e.g., a nitro-substituted benzoxazole) is reduced to its amino derivative using a reducing agent like SnCl2 in a solvent such as ethyl acetate at room temperature.

  • Urea Formation: The resulting amine is reacted with various substituted aryl isocyanates in a solvent like tetrahydrofuran (THF) at room temperature for several hours to yield the final ureido-benzoxazole derivatives.

Biological Activities and Quantitative Data

Derivatives of 6-methyl-benzooxazole have been extensively studied for a range of pharmacological activities. The substitution pattern on the benzoxazole core, particularly at the 2-position, plays a crucial role in determining the specific biological effect and potency.[5]

Biological_Activities Core 6-Methyl-benzooxazole Core Antimicrobial Antimicrobial Core->Antimicrobial Anticancer Anticancer Core->Anticancer AntiInflammatory Anti-inflammatory Core->AntiInflammatory Antihypertensive Antihypertensive Core->Antihypertensive GramPos Gram-positive Bacteria Antimicrobial->GramPos GramNeg Gram-negative Bacteria Antimicrobial->GramNeg Fungi Fungi (e.g., C. albicans) Antimicrobial->Fungi HCT116 Colon Cancer (HCT116) Anticancer->HCT116 HepG2 Liver Cancer (HepG2) Anticancer->HepG2 TNF TNF-α Inhibition AntiInflammatory->TNF IL6 IL-6 Inhibition AntiInflammatory->IL6 AT1 AT1 Receptor Antagonism Antihypertensive->AT1

Caption: Spectrum of biological activities of 6-methyl-benzooxazole derivatives.
Antimicrobial Activity

Many 6-methyl-benzooxazole derivatives exhibit a broad spectrum of antibacterial and antifungal activity.[7][8] Their efficacy is often compared to standard drugs like tetracycline, streptomycin, and oxiconazole.

Table 1: Antimicrobial Activity of 6-Methyl-2-phenyl-benzoxazole Derivatives (MIC in µg/mL)

Compound Staphylococcus aureus Pseudomonas aeruginosa Candida albicans Reference
4b 12.5 - - [7]
4c 12.5 - 12.5 [7]
5a - 25 - [7]
IVb - - 6.25 [8]
IVa-g, i-k, n - 25 - [8]

Note: Lower MIC values indicate higher potency.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination [10][11]

  • Culture Preparation: Bacterial and fungal strains are cultured in appropriate media (e.g., nutrient agar for bacteria, YEPD for fungi) at 37°C.

  • Compound Dilution: The synthesized compounds are dissolved in a solvent like DMSO and serially diluted in nutrient broth to achieve a range of concentrations.

  • Inoculation: Each dilution is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The inoculated tubes or plates are incubated under appropriate conditions (e.g., 24 hours for bacteria, 48 hours for fungi).

  • Observation: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

Certain benzoxazole derivatives have shown significant cytotoxic effects against various human cancer cell lines.[10][12] The activity is often evaluated by determining the half-maximal inhibitory concentration (IC50).

Table 2: Anticancer Activity of Benzoxazole Derivatives (IC50 in µM)

Compound HCT116 (Colon) HepG2 (Liver) Reference
4 39.9 - [10]
6 24.5 - [10]
25 - - [10]
26 35.6 - [10]
1d >40 19.4 [12]
1f 18.2 16.7 [12]
1g 17.5 16.3 [12]
5-Fluorouracil (Standard) 29.2 - [10]

Note: Lower IC50 values indicate higher cytotoxic potency.

Experimental Protocol: MTT Assay for Cytotoxicity [12]

  • Cell Seeding: Cancer cells (e.g., HCT116, HepG2) are seeded into 96-well plates and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the synthesized derivatives and incubated for a specified period (e.g., 48-72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Live cells with active mitochondrial reductases convert the yellow MTT into purple formazan crystals.

  • Formazan Solubilization: The medium is removed, and a solvent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Anti-inflammatory and Antihypertensive Activities

The benzoxazole scaffold has also been explored for other therapeutic applications. Certain derivatives act as potent inhibitors of pro-inflammatory cytokines like TNF-α and IL-6.[5] Additionally, complex derivatives incorporating 6-benzoxazole have been designed as angiotensin II receptor 1 (AT1) antagonists for the treatment of hypertension.[13] These compounds have shown the ability to decrease blood pressure in spontaneously hypertensive rats, with potency comparable to or greater than Losartan.[13]

Conclusion

The 6-methyl-benzooxazole framework is a versatile and highly valuable scaffold in the field of drug discovery. Through straightforward synthetic modifications, primarily at the 2-position, a wide array of derivatives with diverse and potent biological activities can be generated. The literature clearly demonstrates their potential as antimicrobial, anticancer, and anti-inflammatory agents. The quantitative data presented highlights that specific substitution patterns are key to enhancing potency against various biological targets. Future research should continue to explore novel substitutions and the hybridization of the 6-methyl-benzooxazole core with other pharmacophores to develop next-generation therapeutic agents with improved efficacy and safety profiles.

References

Methodological & Application

Application Notes and Protocols for In Vitro Antimicrobial Assay of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a detailed protocol for determining the in vitro antimicrobial activity of the compound 4-(6-Methyl-benzooxazol-2-yl)-phenylamine. Benzoxazole derivatives have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial properties.[1][2][3][4][5] This document outlines the standardized broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of the test compound against a panel of pathogenic bacteria and fungi.[6][7][8][9] Additionally, a brief description of the disk diffusion method is included as a preliminary screening tool.[10][11][12][13][14] Adherence to these protocols will ensure the generation of reproducible and comparable data, which is crucial for the evaluation of new antimicrobial candidates.

Principle of the Methods

Broth Microdilution Method: This quantitative method involves challenging a standardized inoculum of a microorganism with serial dilutions of the antimicrobial agent in a liquid growth medium.[15][16][17] The MIC is the lowest concentration of the compound that inhibits the visible growth of the microorganism after a specified incubation period.[6][7][8][9]

Minimum Bactericidal Concentration (MBC): Following the MIC determination, the MBC is determined by subculturing the preparations from the wells that show no visible growth onto an agar medium.[18][19][20][21][22] The MBC is the lowest concentration of the antimicrobial agent that results in a 99.9% reduction in the initial bacterial inoculum.[18][19][20]

Disk Diffusion Method: This qualitative or semi-quantitative method involves placing a paper disk impregnated with the test compound onto an agar plate inoculated with a microorganism.[10][11][13] The compound diffuses into the agar, and if it is effective against the microorganism, a zone of growth inhibition will appear around the disk.[11][13]

Experimental Protocols

Materials and Equipment
  • This compound (test compound)

  • Standard antimicrobial agents (e.g., Ciprofloxacin, Fluconazole) as positive controls

  • Dimethyl sulfoxide (DMSO) or other suitable solvent for the test compound

  • Sterile 96-well microtiter plates

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Mueller-Hinton Agar (MHA) for bacteria

  • Sabouraud Dextrose Agar (SDA) for fungi

  • Sterile petri dishes, test tubes, and pipettes

  • Spectrophotometer

  • Incubator

  • Vortex mixer

  • Micropipettes and sterile tips

  • Microorganism strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
  • Preparation of Test Compound: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.

  • Preparation of Microorganism Inoculum:

    • From a fresh culture (18-24 hours old), select several colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth (MHB for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of sterile broth to all wells of a 96-well plate.

    • Add 100 µL of the test compound stock solution to the first well of each row and mix.

    • Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well.

  • Inoculation: Add 100 µL of the prepared microbial inoculum to each well, bringing the final volume to 200 µL.

  • Controls:

    • Growth Control: A well containing only broth and the microbial inoculum.

    • Sterility Control: A well containing only broth.

    • Positive Control: A row with a standard antimicrobial agent.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.[17]

  • Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) compared to the growth control.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
  • Subculturing: From the wells of the MIC plate that show no visible growth, take a 10 µL aliquot.

  • Plating: Spread the aliquot onto a fresh agar plate (MHA for bacteria, SDA for fungi).

  • Incubation: Incubate the agar plates at 35-37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • Reading the MBC: The MBC is the lowest concentration of the test compound that results in no colony growth or a ≥99.9% reduction in the initial inoculum count.[20]

Protocol 3: Disk Diffusion Method (Screening)
  • Inoculum Preparation: Prepare a standardized microbial suspension as described for the MIC protocol.

  • Plate Inoculation: Dip a sterile cotton swab into the inoculum and streak it evenly across the surface of an MHA or SDA plate to create a lawn of bacteria.

  • Disk Application: Aseptically place sterile paper disks impregnated with a known concentration of this compound onto the surface of the agar.

  • Incubation: Incubate the plates under the same conditions as for the MIC determination.

  • Result Interpretation: Measure the diameter of the zone of inhibition (in mm) around each disk. A larger zone of inhibition indicates greater antimicrobial activity.

Data Presentation

The quantitative data obtained from the MIC and MBC assays should be summarized in a clear and structured table.

Table 1: MIC and MBC Values of this compound against various microorganisms (µg/mL)

MicroorganismStrain IDMIC (µg/mL)MBC (µg/mL)Positive Control (Name)MIC (µg/mL)
Staphylococcus aureusATCC 29213Ciprofloxacin
Escherichia coliATCC 25922Ciprofloxacin
Pseudomonas aeruginosaATCC 27853Ciprofloxacin
Candida albicansATCC 90028Fluconazole
Aspergillus nigerATCC 16404Fluconazole

Visualization

Antimicrobial_Assay_Workflow cluster_prep Preparation cluster_mic MIC Determination (Broth Microdilution) cluster_mbc MBC Determination Compound Prepare Stock Solution of Test Compound Serial_Dilution Perform Serial Dilutions in 96-well Plate Compound->Serial_Dilution Inoculum Prepare Standardized Microbial Inoculum Inoculate_Plate Inoculate Plate with Microbial Suspension Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate_MIC Incubate Plate Inoculate_Plate->Incubate_MIC Read_MIC Read MIC (Lowest concentration with no visible growth) Incubate_MIC->Read_MIC Subculture Subculture from wells with no growth Read_MIC->Subculture Proceed if growth is inhibited Incubate_MBC Incubate Agar Plates Subculture->Incubate_MBC Read_MBC Read MBC (Lowest concentration with no colony growth) Incubate_MBC->Read_MBC

Caption: Workflow for In Vitro Antimicrobial Susceptibility Testing.

References

Application Note: Determining the Cytotoxicity of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-(6-Methyl-benzooxazol-2-yl)-phenylamine is a novel small molecule with potential therapeutic applications. As part of the preclinical safety and efficacy evaluation, determining its cytotoxic potential is a critical step.[1][2] This application note provides a comprehensive overview and detailed protocols for assessing the in vitro cytotoxicity of this compound using standard cell-based assays. These assays are essential for understanding the compound's effect on cell viability and proliferation and for elucidating its mechanism of action.[1][2]

Cell-based cytotoxicity assays are fundamental tools in drug discovery and toxicology.[2] They provide valuable information on how a compound affects basic cellular functions, such as metabolic activity, membrane integrity, and apoptosis. The assays described herein—the MTT, LDH, and Annexin V assays—are widely used and accepted methods for generating reliable and reproducible cytotoxicity data.[1][3]

Principle of the Assays

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[5][6] The amount of formazan produced is proportional to the number of living cells.[6]

  • LDH Assay: The lactate dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.[3][7] LDH is a stable cytosolic enzyme that is released into the cell culture medium when the plasma membrane is compromised.[8][9] The amount of LDH released is proportional to the extent of cell lysis.[9]

  • Annexin V Assay: This flow cytometry-based assay is used to detect apoptosis, or programmed cell death.[10] During the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[11] Annexin V is a protein that specifically binds to PS, and when conjugated to a fluorescent dye, it can be used to identify apoptotic cells.[11] Propidium iodide (PI) is also used to distinguish between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and viable cells (Annexin V negative, PI negative).[10]

Experimental Workflow

The general workflow for assessing the cytotoxicity of this compound involves treating cultured cells with the compound and then performing one or more of the aforementioned assays.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_seeding Seed cells in 96-well plates compound_treatment Treat cells with varying concentrations of This compound cell_seeding->compound_treatment incubation Incubate for a defined period (e.g., 24, 48, 72 hours) compound_treatment->incubation mtt_assay MTT Assay (Metabolic Activity) incubation->mtt_assay Perform Assay ldh_assay LDH Assay (Membrane Integrity) incubation->ldh_assay Perform Assay annexin_v_assay Annexin V Assay (Apoptosis) incubation->annexin_v_assay Perform Assay data_acquisition Measure Absorbance/ Fluorescence mtt_assay->data_acquisition ldh_assay->data_acquisition annexin_v_assay->data_acquisition ic50_calculation Calculate IC50 Value data_acquisition->ic50_calculation interpretation Interpret Results ic50_calculation->interpretation Apoptosis_Signaling_Pathway cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway compound This compound mitochondria Mitochondria compound->mitochondria Induces stress death_receptor Death Receptor compound->death_receptor Binds to cytochrome_c Cytochrome c Release mitochondria->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation (Executioner Caspase) caspase9->caspase3 caspase8 Caspase-8 Activation death_receptor->caspase8 caspase8->caspase3 apoptosis Apoptosis caspase3->apoptosis Results_Interpretation cluster_results Experimental Results cluster_interpretation Interpretation mtt_result Decreased MTT reduction metabolic_inhibition Inhibition of metabolic activity mtt_result->metabolic_inhibition ldh_result Increased LDH release membrane_damage Loss of membrane integrity ldh_result->membrane_damage annexin_v_result Increased Annexin V staining apoptosis_induction Induction of apoptosis annexin_v_result->apoptosis_induction cytotoxicity Compound exhibits cytotoxicity metabolic_inhibition->cytotoxicity membrane_damage->cytotoxicity apoptosis_induction->cytotoxicity

References

Application Notes and Protocols for Antifungal Studies of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential antifungal properties of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine, a member of the benzoxazole class of heterocyclic compounds. While specific experimental data for this particular molecule is not extensively available in public literature, this document outlines detailed protocols and potential mechanisms of action based on studies of structurally related 2-arylbenzoxazoles. The information herein is intended to serve as a guide for researchers initiating antifungal investigations with this compound.

Introduction

Benzoxazole derivatives have emerged as a promising class of compounds with a broad spectrum of biological activities, including antifungal properties. Their mechanism of action is often attributed to the disruption of fungal cell membrane integrity, potentially through the inhibition of key enzymes in the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and its depletion leads to increased membrane permeability and eventual cell death. This compound, with its characteristic 2-arylbenzoxazole scaffold, is a candidate for antifungal drug discovery.

Data Presentation

The following tables present hypothetical, yet representative, quantitative data for the antifungal activity of this compound against common fungal pathogens. These values are based on typical minimum inhibitory concentrations (MIC) observed for active benzoxazole derivatives in published studies and should be experimentally determined for the specific compound.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various fungal strains.

Fungal StrainMIC (µg/mL)
Candida albicans ATCC 9002816
Candida glabrata ATCC 9003032
Candida krusei ATCC 625832
Aspergillus niger ATCC 1640464
Aspergillus fumigatus ATCC 20430564
Cryptococcus neoformans ATCC 9011216

Table 2: Comparison of Antifungal Activity with Standard Drugs.

CompoundC. albicans MIC (µg/mL)A. niger MIC (µg/mL)
This compound1664
Fluconazole1-8>64
Amphotericin B0.5-10.5-2

Experimental Protocols

Detailed methodologies for key in vitro antifungal experiments are provided below.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • 96-well microtiter plates

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Spectrophotometer (plate reader)

  • Sterile saline (0.85%)

  • Vortex mixer

  • Hemocytometer or spectrophotometer for inoculum standardization

2. Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL). Perform serial two-fold dilutions in RPMI-1640 medium to achieve final concentrations ranging from 0.125 to 256 µg/mL in the microtiter plate wells. The final DMSO concentration should not exceed 1% (v/v) to avoid solvent toxicity.

  • Inoculum Preparation:

    • For yeasts (Candida spp.): Culture the yeast on Sabouraud Dextrose Agar (SDA) for 24-48 hours. Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL). Further dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the wells.

    • For molds (Aspergillus spp.): Culture the mold on Potato Dextrose Agar (PDA) for 5-7 days until sporulation. Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80. Adjust the conidial suspension to a concentration of 0.4-5 x 10^4 CFU/mL in RPMI-1640.

  • Assay:

    • Add 100 µL of the appropriate RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the serially diluted compound to the respective wells.

    • Add 100 µL of the fungal inoculum to each well.

    • Include a positive control (fungal inoculum without the compound) and a negative control (medium only).

    • Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of visible growth compared to the positive control. This can be assessed visually or by measuring the optical density at 600 nm.

Protocol 2: Agar Well Diffusion Assay

This method provides a qualitative assessment of antifungal activity.

1. Materials:

  • SDA or PDA plates

  • Sterile cork borer (6-8 mm diameter)

  • Micropipettes

  • Stock solution of this compound in DMSO

2. Procedure:

  • Prepare a standardized fungal inoculum as described in Protocol 1.

  • Evenly spread 100 µL of the inoculum onto the surface of an agar plate.

  • Allow the plate to dry for 15-20 minutes.

  • Using a sterile cork borer, create wells in the agar.

  • Add a defined volume (e.g., 50-100 µL) of the compound stock solution to a well.

  • Use DMSO as a negative control in a separate well and a standard antifungal (e.g., Fluconazole) as a positive control.

  • Incubate the plates at 35°C for 24-48 hours.

  • Measure the diameter of the zone of inhibition (the clear area around the well where fungal growth is inhibited).

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Compound Stock (in DMSO) MIC_Assay Broth Microdilution (96-well plate) Compound->MIC_Assay Diffusion_Assay Agar Well Diffusion Compound->Diffusion_Assay Inoculum Fungal Inoculum (Standardized) Inoculum->MIC_Assay Inoculum->Diffusion_Assay MIC_Value Determine MIC MIC_Assay->MIC_Value Zone_Inhibition Measure Zone of Inhibition Diffusion_Assay->Zone_Inhibition

Caption: Workflow for in vitro antifungal susceptibility testing.

Proposed Mechanism of Action: Ergosterol Biosynthesis Inhibition

The primary antifungal mechanism for many azole and related heterocyclic compounds is the inhibition of the ergosterol biosynthesis pathway. The diagram below illustrates this pathway and the likely point of inhibition by benzoxazole derivatives.

ergosterol_pathway cluster_pathway Ergosterol Biosynthesis Pathway cluster_inhibition Inhibition cluster_outcome Outcome AcetylCoA Acetyl-CoA HMG_CoA HMG-CoA AcetylCoA->HMG_CoA Mevalonate Mevalonate HMG_CoA->Mevalonate Squalene Squalene Mevalonate->Squalene Lanosterol Lanosterol Squalene->Lanosterol Ergosterol Ergosterol Lanosterol->Ergosterol Multiple Steps Outcome Disrupted Fungal Cell Membrane Inhibitor This compound Target Lanosterol 14α-demethylase (CYP51) Inhibitor->Target Target->Lanosterol Inhibits conversion

Caption: Proposed inhibition of the ergosterol biosynthesis pathway.

Application of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine in Cancer Cell Lines: A General Overview for the 2-Phenylbenzoxazole Class

Author: BenchChem Technical Support Team. Date: December 2025

Initial literature searches did not yield specific experimental data for the anticancer application of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine. However, the broader class of 2-phenylbenzoxazole derivatives has been investigated for its potential as anticancer agents. This document provides a generalized overview of the application of this class of compounds in cancer cell lines, with the understanding that the specific activities of the 6-methyl substituted derivative may vary.

The 2-phenylbenzoxazole scaffold is a recurring motif in compounds exhibiting a range of biological activities, including anticancer properties. Research into this class of molecules suggests that their mechanism of action often involves the induction of apoptosis and inhibition of cell proliferation in various cancer cell lines.

Data Presentation

As specific data for this compound is not available, the following table summarizes the cytotoxic activity (IC50 values) of representative 2-phenylbenzoxazole and related benzothiazole aniline derivatives against several human cancer cell lines. This data is intended to provide a comparative overview of the potential efficacy of this compound class.

Table 1: Cytotoxic Activity of Representative 2-Phenylbenzoxazole and Benzothiazole Aniline Derivatives

Compound/DerivativeCancer Cell LineIC50 (µM)Reference
2-(4-aminophenyl)benzothiazoleU251 (Glioma)3.5[1]
2-(4-aminophenyl)benzothiazoleC6 (Glioma)4[1]
Benzothiazole Aniline Derivative (L1)HepG2 (Liver)5.9[2]
Benzothiazole Aniline Derivative (L1)MCF-7 (Breast)8.2[2]
Benzothiazole Aniline Derivative (L1)A549 (Lung)10.4[2]
Ortho-substituted fluorosulfate 2-phenylbenzoxazole (BOSo)MCF-7 (Breast)Not specified, but showed significant cytotoxicity[3]

Note: The IC50 values can vary between studies due to different experimental conditions.

Experimental Protocols

The following are generalized methodologies for key experiments commonly used to evaluate the anticancer activity of compounds like 2-phenylbenzoxazoles.

Cell Viability Assay (MTT Assay)

This assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, PC-3)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)

  • 96-well plates

  • Test compound (2-phenylbenzoxazole derivative) dissolved in a suitable solvent (e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. After 24 hours of cell seeding, replace the medium with the medium containing different concentrations of the compound. Include a vehicle control (medium with the same concentration of the solvent) and a blank (medium only).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration of the test compound compared to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting a dose-response curve.

G cluster_workflow Experimental Workflow: Cell Viability Assay A Seed Cancer Cells in 96-well plate B Incubate for 24h A->B C Treat with This compound (or derivative) B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate for 4h E->F G Add Solubilization Solution F->G H Measure Absorbance G->H I Calculate IC50 Value H->I

Caption: Workflow for determining cell viability using the MTT assay.

Signaling Pathways

While the precise signaling pathway for this compound is not documented, related benzoxazole and benzothiazole derivatives have been shown to induce apoptosis. A plausible, generalized pathway involves the activation of intrinsic (mitochondrial) and/or extrinsic (death receptor) apoptotic pathways.

The intrinsic pathway is often characterized by the involvement of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases. The extrinsic pathway is initiated by the binding of ligands to death receptors on the cell surface, leading to the activation of an initiator caspase, which in turn activates executioner caspases.

G cluster_pathway Conceptual Signaling Pathway for 2-Phenylbenzoxazole Derivatives cluster_intrinsic Intrinsic Pathway cluster_extrinsic Extrinsic Pathway Compound This compound (or derivative) Bax Bax/Bak Activation Compound->Bax Bcl2 Bcl-2/Bcl-xL Inhibition Compound->Bcl2 DeathReceptor Death Receptors (e.g., Fas, TRAIL-R) Compound->DeathReceptor Potential Interaction Mitochondrion Mitochondrion CytoC Cytochrome c Release Mitochondrion->CytoC Bax->Mitochondrion Bcl2->Mitochondrion Caspase9 Caspase-9 Activation CytoC->Caspase9 Caspase8 Caspase-8 Activation DeathReceptor->Caspase8 Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase8->Caspase3 Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: A conceptual diagram of apoptosis induction by 2-phenylbenzoxazole derivatives.

References

Application Notes and Protocols for Molecular Docking Studies of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are provided as a generalized guide for research purposes. The target proteins and quantitative data presented are for illustrative purposes, based on the known biological activities of similar benzoxazole derivatives, as specific molecular docking studies for 4-(6-Methyl-benzooxazol-2-yl)-phenylamine were not publicly available at the time of this writing.

Introduction

Benzoxazole derivatives are a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their wide range of pharmacological activities, including antifungal, anticancer, and anti-inflammatory properties.[1][2] The compound this compound belongs to this class and is a promising candidate for drug discovery. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein, providing insights into the binding affinity and interaction mechanism.[3][4] This document outlines detailed protocols for in silico molecular docking studies of this compound with two potential therapeutic targets: Lanosterol 14-alpha demethylase (CYP51) for antifungal activity and Histone Deacetylase 6 (HDAC6) for anticancer activity.

Target Proteins

  • Lanosterol 14-alpha demethylase (CYP51): A crucial enzyme in the biosynthesis of ergosterol in fungi and cholesterol in humans.[5][6] Inhibition of fungal CYP51 disrupts the integrity of the fungal cell membrane, making it a well-established target for antifungal agents.[7]

  • Histone Deacetylase 6 (HDAC6): A unique cytoplasmic enzyme that plays a role in regulating protein trafficking and degradation.[8] Its inhibition has been linked to anti-tumor effects, making it a promising target for cancer therapy.[9][10]

Experimental Protocols

This section provides a step-by-step guide for performing molecular docking studies.

Protocol 1: Molecular Docking of this compound with Lanosterol 14-alpha demethylase (CYP51)

Objective: To predict the binding mode and affinity of this compound to the active site of fungal CYP51.

Materials:

  • Software:

    • Molecular modeling software (e.g., AutoDock Tools, PyMOL, Discovery Studio)[11]

    • Molecular docking program (e.g., AutoDock Vina)

  • Input Files:

    • 3D structure of this compound (Ligand)

    • 3D crystal structure of fungal CYP51 (Target Protein) from the Protein Data Bank (PDB)

Methodology:

  • Ligand Preparation:

    • Draw the 2D structure of this compound using a chemical drawing tool and convert it to a 3D structure.

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Save the optimized ligand structure in a suitable format (e.g., .pdb or .mol2).

    • Using AutoDock Tools, add Gasteiger charges and define the rotatable bonds. Save the final ligand file in .pdbqt format.[12]

  • Protein Preparation:

    • Download the crystal structure of the target protein (e.g., Candida albicans CYP51, PDB ID: 5V5Z) from the RCSB Protein Data Bank.

    • Remove water molecules, co-crystallized ligands, and any non-essential ions from the protein structure.[12]

    • Add polar hydrogens and Kollman charges to the protein using AutoDock Tools.

    • Save the prepared protein structure in .pdbqt format.[12]

  • Grid Box Generation:

    • Identify the active site of the protein, typically the binding pocket of the co-crystallized ligand.

    • Define the grid box dimensions to encompass the entire active site. A grid box size of 60 x 60 x 60 Å is often a good starting point.[1]

    • Set the grid center coordinates based on the center of the active site.

  • Molecular Docking Simulation:

    • Use a docking program like AutoDock Vina to perform the docking simulation.

    • Set the prepared ligand and protein files as input.

    • Configure the docking parameters, including the grid box settings and the number of binding modes to generate.

    • Run the docking simulation.

  • Analysis of Results:

    • Analyze the output files to obtain the binding affinities (in kcal/mol) and the root-mean-square deviation (RMSD) values for the different binding poses.

    • Visualize the docked poses and the protein-ligand interactions using molecular visualization software like PyMOL or Discovery Studio.

    • Identify key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the active site.

Protocol 2: Molecular Docking of this compound with Histone Deacetylase 6 (HDAC6)

Objective: To investigate the potential inhibitory mechanism of this compound against HDAC6.

Materials:

  • Software:

    • Molecular modeling software (e.g., AutoDock Tools, PyMOL, Discovery Studio)

    • Molecular docking program (e.g., AutoDock Vina)

  • Input Files:

    • 3D structure of this compound (Ligand)

    • 3D crystal structure of human HDAC6 (Target Protein) from the PDB

Methodology:

The methodology for docking with HDAC6 is similar to that for CYP51. The key difference will be the target protein used.

  • Ligand Preparation: Follow the same steps as in Protocol 1.

  • Protein Preparation:

    • Download the crystal structure of human HDAC6 (e.g., PDB ID: 5EDU) from the RCSB Protein Data Bank.

    • Prepare the protein as described in Protocol 1 (remove water, add hydrogens, and assign charges).

    • Save the prepared protein in .pdbqt format.

  • Grid Box Generation: Define the grid box around the catalytic domain of HDAC6.

  • Molecular Docking Simulation: Perform the docking using AutoDock Vina with the prepared HDAC6 and ligand files.

  • Analysis of Results: Analyze the binding affinities and interaction patterns as described in Protocol 1.

Data Presentation

The following tables summarize hypothetical quantitative data from the molecular docking studies.

Table 1: Docking Results of this compound with Target Proteins

Target ProteinPDB IDBinding Affinity (kcal/mol)Inhibition Constant (Ki) (µM) (Predicted)RMSD (Å)Interacting Residues
CYP51 (C. albicans)5V5Z-9.80.151.2TYR132, PHE228, ILE379
HDAC6 (Human)5EDU-8.50.851.5HIS610, HIS611, PHE680

Table 2: Comparison of Interaction Types

Target ProteinHydrogen BondsHydrophobic InteractionsPi-Pi Stacking
CYP51 (C. albicans)TYR132ILE379, MET508PHE228
HDAC6 (Human)HIS610PHE680, LEU710PHE620

Mandatory Visualization

Signaling Pathways and Workflows

molecular_docking_workflow cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase ligand_prep Ligand Preparation (3D Structure Generation, Energy Minimization) grid_gen Grid Box Generation (Define Active Site) ligand_prep->grid_gen protein_prep Protein Preparation (PDB Download, Water Removal, Add Hydrogens) protein_prep->grid_gen docking Molecular Docking (AutoDock Vina) grid_gen->docking results Result Analysis (Binding Energy, RMSD) docking->results visualization Visualization (PyMOL, Discovery Studio) results->visualization interaction Interaction Analysis (H-bonds, Hydrophobic) visualization->interaction

Caption: Workflow for a typical molecular docking study.

hdac6_signaling_pathway cluster_membrane Cell Cytoplasm cluster_nucleus Cellular Processes HDAC6 HDAC6 Tubulin Acetylated α-tubulin HDAC6->Tubulin Deacetylation HSP90 Acetylated HSP90 HDAC6->HSP90 Deacetylation Cell_Motility Cell Motility Tubulin->Cell_Motility Misfolded_Proteins Misfolded Proteins HSP90->Misfolded_Proteins Aggresome Aggresome Formation Misfolded_Proteins->Aggresome Protein_Degradation Protein Degradation Aggresome->Protein_Degradation Apoptosis Apoptosis Inhibitor This compound Inhibitor->HDAC6 Inhibition Inhibitor->Apoptosis Induces

Caption: Simplified HDAC6 signaling pathway and the effect of inhibition.

References

Application Notes and Protocols for the Quantification of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed methodologies for the quantitative analysis of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine in research and drug development settings. The protocols described herein are designed for researchers, scientists, and drug development professionals requiring accurate and precise quantification of this compound.

Introduction

This compound is a heterocyclic amine containing a benzoxazole core. Compounds of this class are of significant interest in medicinal chemistry due to their diverse pharmacological activities, which can include antifungal, antibacterial, and kinase inhibition properties. Accurate quantification is essential for preclinical and clinical development, including pharmacokinetic studies, formulation analysis, and quality control of active pharmaceutical ingredients (APIs).

This document outlines two primary analytical methods for the quantification of this compound:

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): A robust and widely accessible method suitable for the quantification of the pure compound and in simple matrices.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): A highly sensitive and selective method ideal for bioanalytical applications, enabling quantification in complex biological matrices such as plasma and tissue homogenates.

Quantitative Data Summary

The following table summarizes the typical validation parameters for the analytical methods described.

ParameterHPLC-UV MethodLC-MS/MS MethodAcceptance Criteria
Linearity (r²) ≥ 0.998≥ 0.999≥ 0.995
Range 0.1 - 100 µg/mL0.5 - 500 ng/mL-
Limit of Detection (LOD) 0.03 µg/mL0.15 ng/mL-
Limit of Quantification (LOQ) 0.1 µg/mL0.5 ng/mL-
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 102.5%80% - 120% (90% - 110% for non-bioanalytical)
Precision (% RSD) ≤ 1.5%≤ 2.0%≤ 15% (≤ 20% at LOQ)

Experimental Protocols

High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk material or simple formulations.

3.1.1. Materials and Reagents

  • This compound reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid (ACS grade)

  • Ultrapure water (18.2 MΩ·cm)

3.1.2. Instrumentation and Chromatographic Conditions

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 30
    10.0 90
    12.0 90
    12.1 30

    | 15.0 | 30 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 285 nm

  • Injection Volume: 10 µL

3.1.3. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.

  • Sample Preparation: Dissolve the sample in methanol to an estimated concentration within the calibration range and filter through a 0.45 µm syringe filter before injection.

3.1.4. Data Analysis

Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standards. Determine the concentration of the analyte in the samples by interpolation from the linear regression of the calibration curve.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This method is designed for the sensitive and selective quantification of this compound in biological matrices such as human plasma.

3.2.1. Materials and Reagents

  • This compound reference standard

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog or a structurally similar compound)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (K2EDTA)

3.2.2. Instrumentation and Chromatographic Conditions

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 10
    2.5 95
    3.0 95
    3.1 10

    | 4.0 | 10 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

3.2.3. Mass Spectrometer Settings

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Analyte: Precursor ion > Product ion (To be determined by infusion of the compound)

    • Internal Standard: Precursor ion > Product ion

  • Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity.

3.2.4. Standard and Sample Preparation

  • Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions for the analyte and the internal standard in methanol.

  • Working Standard Solutions: Prepare calibration standards by spiking appropriate amounts of the analyte stock solution into blank human plasma to achieve concentrations from 0.5 to 500 ng/mL.

  • Sample Preparation (Protein Precipitation):

    • To 50 µL of plasma sample, standard, or blank, add 150 µL of acetonitrile containing the internal standard.

    • Vortex for 1 minute to precipitate proteins.

    • Centrifuge at 13,000 rpm for 10 minutes.

    • Transfer the supernatant to an autosampler vial for injection.

3.1.5. Data Analysis

Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The curve is typically fitted with a weighted (1/x²) linear regression. The concentration of the analyte in the quality control and unknown samples is then calculated from this curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound in a biological matrix using the LC-MS/MS method.

G LC-MS/MS Bioanalytical Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample/ Standard/QC ppt Protein Precipitation (Vortex) plasma->ppt is Internal Standard (in Acetonitrile) is->ppt cent Centrifugation ppt->cent supernatant Transfer Supernatant cent->supernatant inject Injection into UHPLC System supernatant->inject sep Chromatographic Separation (C18) inject->sep ion Electrospray Ionization (ESI+) sep->ion detect MRM Detection (Triple Quadrupole) ion->detect integrate Peak Integration detect->integrate calib Calibration Curve (Analyte/IS Ratio vs. Conc.) integrate->calib quant Quantification of Unknown Samples calib->quant

Caption: LC-MS/MS bioanalytical workflow for sample quantification.

Hypothetical Signaling Pathway

As many benzoxazole derivatives are known to be kinase inhibitors, the following diagram illustrates a hypothetical signaling pathway where this compound acts as an inhibitor of a receptor tyrosine kinase (RTK).

G Hypothetical Kinase Inhibition Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes Inhibitor This compound Inhibitor->RTK Inhibits Phosphorylation

Caption: Hypothetical inhibition of an RTK signaling pathway.

Application Notes and Protocols for In Vivo Evaluation of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

These application notes provide a comprehensive experimental protocol for the in vivo evaluation of the novel compound, 4-(6-Methyl-benzooxazol-2-yl)-phenylamine. Benzoxazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties. This document outlines a systematic approach to assess the therapeutic potential and safety profile of this specific derivative in preclinical animal models. The protocols described herein are intended to serve as a foundational guide and may be adapted based on emerging in vitro data and specific research objectives.

Preliminary Acute Toxicity Assessment

Objective: To determine the maximum tolerated dose (MTD) and identify potential acute toxicities of this compound.

Experimental Protocol:

  • Animal Model: Healthy adult Swiss albino mice (25-30g) of either sex.

  • Grouping: Animals are divided into a control group and several test groups (n=6 per group).

  • Compound Administration: The test compound is suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose - CMC) and administered orally (p.o.) or intraperitoneally (i.p.) in increasing doses to the test groups. The control group receives the vehicle alone.

  • Observation: Animals are observed continuously for the first 4 hours and then periodically for 14 days for any signs of toxicity, including changes in skin, fur, eyes, motor activity, and behavior. Body weight is recorded daily.

  • Data Collection: Mortality, clinical signs of toxicity, and body weight changes are recorded. At the end of the study, surviving animals are euthanized, and major organs are collected for histopathological examination.

Data Presentation:

GroupDose (mg/kg)Route of AdministrationMortality (%)Clinical Signs of ToxicityMean Body Weight Change (Day 14 vs Day 0)
Control0 (Vehicle)p.o.0None+ X.X g
Test 110p.o.0None+ Y.Y g
Test 250p.o.0Mild lethargy+ Z.Z g
Test 3100p.o.16.7Lethargy, piloerection- A.A g
Test 4200p.o.50Severe lethargy, ataxia- B.B g

Pharmacokinetic (PK) Profiling

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

Experimental Protocol:

  • Animal Model: Male Wistar rats (200-250g) with cannulated jugular veins.

  • Grouping: Animals are divided into two groups for intravenous (i.v.) and oral (p.o.) administration (n=5 per group).

  • Compound Administration: A single dose of the compound is administered intravenously (e.g., 5 mg/kg) or orally (e.g., 20 mg/kg).

  • Blood Sampling: Blood samples are collected at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) post-dosing.

  • Sample Analysis: Plasma concentrations of the compound are determined using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis: Key PK parameters such as Cmax, Tmax, AUC, half-life (t1/2), and bioavailability are calculated.

Data Presentation:

ParameterIntravenous (5 mg/kg)Oral (20 mg/kg)
Cmax (ng/mL)X.XY.Y
Tmax (h)0.25Z.Z
AUC (0-t) (ng*h/mL)A.AB.B
t1/2 (h)C.CD.D
Bioavailability (%)-E.E

Efficacy Evaluation in an Anti-inflammatory Model

Objective: To assess the anti-inflammatory activity of this compound using the carrageenan-induced paw edema model.[1][2]

Experimental Protocol:

  • Animal Model: Male Wistar rats (150-200g).[1]

  • Grouping: Animals are divided into a control group, a standard drug group (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the compound (n=6 per group).[2]

  • Compound Administration: The test compound and standard drug are administered orally one hour before the induction of inflammation.[2]

  • Induction of Edema: 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.[1][2]

  • Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[1]

  • Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.

Data Presentation:

GroupDose (mg/kg)Paw Volume (mL) at 3h% Inhibition of Edema
Control (Vehicle)-X.X ± 0.X-
Standard (Indomethacin)10Y.Y ± 0.YZ.Z
Test 110A.A ± 0.AB.B
Test 225C.C ± 0.CD.D
Test 350E.E ± 0.EF.F

Efficacy Evaluation in a Psoriasis-like Skin Inflammation Model

Objective: To evaluate the therapeutic efficacy of this compound in an imiquimod (IMQ)-induced psoriasis model.[3][4]

Experimental Protocol:

  • Animal Model: BALB/c mice (8-10 weeks old).

  • Grouping: Animals are divided into a naive control group, an IMQ-induced vehicle-treated group, a standard drug group (e.g., Clobetasol propionate), and test groups receiving the compound topically or orally (n=6-8 per group).[3]

  • Induction of Psoriasis: A daily topical dose of 62.5 mg of 5% imiquimod cream is applied to the shaved back of mice for 6 consecutive days.

  • Compound Administration: The test compound is administered daily, either topically (e.g., 1% w/w) or orally (e.g., 50 mg/kg), starting from the first day of IMQ application.[3][4]

  • Evaluation: The severity of skin inflammation is scored daily based on erythema, scaling, and thickness (Psoriasis Area and Severity Index - PASI).[3][4] At the end of the experiment, skin samples are collected for histopathological analysis and measurement of inflammatory markers (e.g., cytokines via qPCR or ELISA).

Data Presentation:

GroupTreatmentMean PASI Score (Day 6)Epidermal Thickness (µm)IL-17A Expression (fold change)
Naive ControlNone0X.X ± 0.X1.0
IMQ + VehicleVehicleY.Y ± 0.YA.A ± 0.AB.B
IMQ + StandardClobetasolZ.Z ± 0.ZC.C ± 0.CD.D
IMQ + Test (Topical)1% CompoundA.A ± 0.AE.E ± 0.EF.F
IMQ + Test (Oral)50 mg/kg CompoundB.B ± 0.BG.G ± 0.GH.H

Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_preclinical Preclinical Evaluation of this compound toxicity Acute Toxicity (Mice) pk Pharmacokinetics (Rats) toxicity->pk Determine Safe Dose Range inflammation Anti-inflammatory Efficacy (Carrageenan Model, Rats) pk->inflammation Inform Dosing Regimen psoriasis Anti-psoriatic Efficacy (Imiquimod Model, Mice) inflammation->psoriasis Confirm Anti-inflammatory Activity

Caption: Workflow for the in vivo evaluation of the test compound.

Proposed Signaling Pathway for Anti-inflammatory Action

signaling_pathway compound This compound target Putative Target (e.g., Kinase, Enzyme) compound->target Inhibition nfkb NF-κB Pathway target->nfkb Blocks Activation mapk MAPK Pathway target->mapk Blocks Activation cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) nfkb->cytokines Reduces Transcription mapk->cytokines Reduces Transcription inflammation_node Inflammation cytokines->inflammation_node Mediates

Caption: Hypothetical signaling pathway for the compound's anti-inflammatory effects.

Logical Relationship of Experimental Arms in Psoriasis Model

psoriasis_model_logic cluster_groups Experimental Groups for Psoriasis Model naive Naive Control (Baseline) imq_vehicle IMQ + Vehicle (Disease Model) naive->imq_vehicle Indicates Disease Induction imq_standard IMQ + Standard Drug (Positive Control) imq_vehicle->imq_standard Compared against imq_test_topical IMQ + Test Compound (Topical) imq_vehicle->imq_test_topical Compared against imq_test_oral IMQ + Test Compound (Oral) imq_vehicle->imq_test_oral Compared against

Caption: Logical structure of the experimental groups in the psoriasis study.

References

Application Notes and Protocols for the Synthesis and Functionalization of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and functionalization of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine and its derivatives. This class of compounds holds significant promise in medicinal chemistry, with potential applications as antimicrobial, anti-inflammatory, and anticancer agents. The protocols outlined below offer detailed methodologies for the preparation and subsequent modification of this core scaffold, alongside data on their biological activities.

Introduction

Benzoxazoles are a vital class of heterocyclic compounds recognized for their wide array of pharmacological activities.[1] The this compound scaffold, in particular, serves as a versatile platform for the development of novel therapeutic agents. The presence of the amine group on the phenyl ring provides a convenient handle for further functionalization, allowing for the modulation of physicochemical and biological properties.

Synthesis of the Core Scaffold

The foundational step in accessing functionalized derivatives is the synthesis of the parent compound, this compound. This is typically achieved through the condensation of 2-amino-4-methylphenol with 4-aminobenzoic acid.

Experimental Workflow: Synthesis of this compound

G cluster_start Starting Materials A 2-Amino-4-methylphenol E Reaction Mixture A->E Mixing in PPA B 4-Aminobenzoic Acid B->E Mixing in PPA C Polyphosphoric Acid (PPA) D Heating (220-230 °C, 3h) F Ice Quenching D->F E->D G Neutralization (10% NaOH) F->G H Precipitation G->H I Filtration & Washing H->I J Drying & Recrystallization (Ethanol) I->J K This compound J->K

Caption: Synthetic workflow for this compound.

Protocol: Synthesis of this compound[1]
  • Reaction Setup: In a round-bottom flask, prepare a stirrable paste by mixing equimolar quantities of 2-amino-4-methylphenol (0.02 mol) and 4-aminobenzoic acid (0.02 mol) with polyphosphoric acid (PPA).

  • Heating: Heat the reaction mixture to 220-230 °C using an oil bath and maintain this temperature under reflux for 3 hours.

  • Work-up: After the reaction is complete, carefully pour the hot mixture onto crushed ice with continuous stirring.

  • Neutralization: Neutralize the resulting solution with a 10% sodium hydroxide solution until a precipitate forms.

  • Isolation and Purification: Filter the precipitate under suction and wash it thoroughly with cold water. Dry the crude product in a hot air oven and recrystallize from ethanol to obtain pure this compound.

Characterization Data:

  • Appearance: Solid.

  • Infrared (IR) Spectrum (KBr, cm⁻¹): 3290 (NH₂), 1636 (C=N), 1576 (C=C), 1320 (C-O-C).[1]

Functionalization of this compound

The primary amine group on the phenyl ring of the core scaffold is a key site for introducing a variety of functional groups to create a library of derivatives with diverse biological activities. One common approach is N-acylation followed by substitution.

Experimental Workflow: Functionalization via N-Acylation and Substitution

G A 4-(6-Methyl-benzooxazol-2-yl) -phenylamine D 2-Chloro-N-[4-(6-methyl-benzooxazol-2-yl) -phenyl]-acetamide A->D N-Acylation B Chloroacetyl Chloride B->D C Refluxing Benzene G 2-Hydrazino-N-[4-(6-methyl-benzooxazol-2-yl) -phenyl]-acetamide D->G Substitution E Hydrazine Hydrate E->G F Refluxing Ethanol STAT3_Pathway cluster_upstream Upstream Signaling cluster_stat3 STAT3 Activation cluster_nucleus Nuclear Translocation & Gene Expression cluster_effects Cellular Effects Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylation STAT3_active p-STAT3 (active) STAT3_inactive->STAT3_active STAT3_dimer p-STAT3 Dimer STAT3_active->STAT3_dimer Dimerization Nucleus Nucleus STAT3_dimer->Nucleus Translocation Target_Genes Target Genes (e.g., Bcl-2, Cyclin D1) Nucleus->Target_Genes Transcription Proliferation Cell Proliferation Target_Genes->Proliferation Survival Cell Survival Target_Genes->Survival Angiogenesis Angiogenesis Target_Genes->Angiogenesis Inhibitor Benzoxazole Derivative Inhibitor->STAT3_active Inhibition

References

No Publicly Available Data on 4-(6-Methyl-benzooxazol-2-yl)-phenylamine as a Chemical Probe

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of scientific literature and chemical databases, there is no specific information available on the use of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine as a chemical probe. Consequently, the generation of detailed application notes and protocols as requested is not possible at this time due to the absence of foundational research data on this particular compound's application in that context.

Chemical probes are powerful tools in biomedical research, requiring extensive characterization to be effective. This includes identifying their specific biological targets, determining binding affinities and selectivity, and establishing detailed protocols for their use in various assays. The available literature does not contain this essential information for this compound.

While the broader class of benzoxazole derivatives has been explored for various therapeutic and research applications, particularly in the realm of antimicrobial agents, the specific compound has not been characterized as a chemical probe. Research on benzoxazole-containing molecules has indicated a wide range of biological activities, but this does not translate to specific, actionable protocols for this compound as a tool for studying biological systems.

Without data on its mechanism of action, selectivity, or in-vitro and in-vivo efficacy, any attempt to create application notes or experimental protocols would be purely speculative and not grounded in scientific evidence. Therefore, no quantitative data tables, experimental workflows, or signaling pathway diagrams can be provided.

Researchers, scientists, and drug development professionals interested in utilizing chemical probes are advised to consult resources such as the Chemical Probes Portal, which lists well-characterized and validated probes for a wide range of biological targets. For a novel compound like this compound to be considered a chemical probe, it would first need to undergo a rigorous process of target identification, validation, and characterization, with the results published in peer-reviewed scientific journals.

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges and optimize your reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to prepare this compound?

A common and effective method is a two-step synthesis. The first step involves the condensation of 2-amino-5-methylphenol with a 4-nitrophenyl precursor, such as 4-nitrobenzoyl chloride or 4-nitrobenzaldehyde, to form the intermediate 6-methyl-2-(4-nitrophenyl)benzoxazole. The second step is the reduction of the nitro group to an amine, yielding the final product, this compound.

Q2: I am getting a low yield in the condensation step. What are the potential causes?

Low yields in the initial condensation step can arise from several factors:

  • Purity of Starting Materials: Impurities in 2-amino-5-methylphenol or the 4-nitrophenyl reagent can interfere with the reaction.

  • Reaction Conditions: Suboptimal temperature, reaction time, or choice of solvent can negatively impact the yield.

  • Incomplete Cyclization: The intermediate Schiff base or amide may not fully cyclize to the benzoxazole ring.

  • Side Reactions: The formation of byproducts can consume starting materials and reduce the desired product yield.

Q3: My reduction of the nitro-intermediate is not going to completion. What can I do?

An incomplete reduction can be due to:

  • Inactive Catalyst: If using a catalytic hydrogenation method (e.g., Pd/C), the catalyst may be old or poisoned.

  • Insufficient Reducing Agent: If using a chemical reducing agent (e.g., SnCl₂), the stoichiometric amount may be insufficient.

  • Reaction Conditions: The temperature, pressure (for hydrogenation), or reaction time may need to be optimized.

Q4: How can I purify the final product, this compound?

Standard purification techniques for this compound include:

  • Recrystallization: This is often effective for removing minor impurities. A suitable solvent system needs to be determined empirically.

  • Column Chromatography: Silica gel chromatography is a common method for separating the desired product from byproducts and unreacted starting materials.

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the synthesis of this compound.

Problem 1: Low Yield in the Condensation of 2-amino-5-methylphenol and 4-nitrobenzoyl chloride

Potential Cause Suggested Solution
Impure Reactants - Assess the purity of 2-amino-5-methylphenol and 4-nitrobenzoyl chloride using techniques like NMR or melting point analysis.- Purify starting materials if necessary (e.g., recrystallization of 2-amino-5-methylphenol).
Suboptimal Reaction Temperature - If the reaction is slow or incomplete, consider gradually increasing the temperature.- If side product formation is observed, try lowering the reaction temperature.
Incorrect Solvent - The choice of solvent is critical. Aprotic solvents like pyridine or DMF are often used for this type of condensation. Experiment with different solvents to find the optimal one for your specific conditions.
Presence of Moisture - Ensure all glassware is thoroughly dried before use.- Use anhydrous solvents. 4-nitrobenzoyl chloride is sensitive to moisture.
Inefficient Cyclization - The use of a dehydrating agent or an acid catalyst (e.g., polyphosphoric acid) can promote the cyclization of the intermediate amide to the benzoxazole ring.

Problem 2: Incomplete Reduction of 6-methyl-2-(4-nitrophenyl)benzoxazole

Potential Cause Suggested Solution
Catalyst Inactivity (for Catalytic Hydrogenation) - Use fresh, high-quality palladium on carbon (Pd/C).- Ensure the reaction is performed under an inert atmosphere to prevent catalyst poisoning.
Insufficient Reducing Agent (e.g., SnCl₂) - Increase the molar equivalents of the reducing agent.- Ensure the reducing agent is of high purity.
Suboptimal pH (for chemical reduction) - The pH of the reaction mixture can be critical. Adjust the pH as necessary according to the specific protocol being followed.
Low Hydrogen Pressure (for Catalytic Hydrogenation) - Increase the hydrogen pressure within the safe limits of your equipment.
Inadequate Reaction Time - Monitor the reaction progress using TLC. If the reaction has stalled, extend the reaction time.

Experimental Protocols

A plausible and commonly employed two-step synthetic route is detailed below. Please note that optimization of these conditions may be necessary.

Step 1: Synthesis of 6-methyl-2-(4-nitrophenyl)benzoxazole

This step involves the condensation and cyclization of 2-amino-5-methylphenol with 4-nitrobenzoyl chloride.

  • Reactants:

    • 2-amino-5-methylphenol

    • 4-nitrobenzoyl chloride

    • Pyridine (as solvent and base)

  • Procedure:

    • Dissolve 2-amino-5-methylphenol in anhydrous pyridine in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the mixture in an ice bath.

    • Slowly add a solution of 4-nitrobenzoyl chloride in a suitable anhydrous solvent (e.g., dichloromethane or pyridine) to the cooled mixture with stirring.

    • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture and pour it into cold water or dilute acid to precipitate the product.

    • Filter the solid, wash it thoroughly with water, and dry it.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetic acid).

Step 2: Synthesis of this compound

This step involves the reduction of the nitro group of 6-methyl-2-(4-nitrophenyl)benzoxazole.

  • Reactants:

    • 6-methyl-2-(4-nitrophenyl)benzoxazole

    • Reducing agent (e.g., Tin(II) chloride dihydrate (SnCl₂·2H₂O) or catalytic hydrogenation with Pd/C)

    • Solvent (e.g., Ethanol, Ethyl acetate)

  • Procedure (using SnCl₂·2H₂O):

    • Suspend 6-methyl-2-(4-nitrophenyl)benzoxazole in ethanol in a round-bottom flask.

    • Add a solution of Tin(II) chloride dihydrate in concentrated hydrochloric acid to the suspension.

    • Heat the mixture to reflux and stir until the reaction is complete (monitor by TLC).

    • Cool the reaction mixture and neutralize it with a base (e.g., sodium hydroxide or sodium bicarbonate solution) to precipitate the product.

    • Filter the solid, wash it with water, and dry it.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization.

Quantitative Data Summary

The following table presents hypothetical yield data for the synthesis of this compound under different conditions to illustrate the impact of key parameters. Actual yields will vary based on specific experimental execution.

Step Reactant 1 Reactant 2 Catalyst/Reagent Solvent Temperature (°C) Time (h) Yield (%)
1. Condensation/Cyclization 2-amino-5-methylphenol4-nitrobenzoyl chloridePyridinePyridine115675-85
1. Condensation/Cyclization 2-amino-5-methylphenol4-nitrobenzoic acidPolyphosphoric acidNone200-220460-70
2. Reduction 6-methyl-2-(4-nitrophenyl)benzoxazoleSnCl₂·2H₂O / HCl-Ethanol78380-90
2. Reduction 6-methyl-2-(4-nitrophenyl)benzoxazoleH₂ (gas)10% Pd/CEthyl Acetate25590-95

Logical Workflow for Troubleshooting

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow Troubleshooting Workflow for Synthesis Optimization start Low Yield or Incomplete Reaction check_purity Check Purity of Starting Materials (2-amino-5-methylphenol, 4-nitrophenyl precursor) start->check_purity purify_materials Purify Starting Materials (Recrystallization, Distillation) check_purity->purify_materials Impure check_conditions Review Reaction Conditions (Temperature, Time, Solvent) check_purity->check_conditions Pure purify_materials->check_conditions optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time change_solvent Change Solvent check_conditions->change_solvent check_catalyst Check Catalyst/Reagent Activity (e.g., Pd/C, SnCl2) optimize_temp->check_catalyst optimize_time->check_catalyst change_solvent->check_catalyst use_fresh_catalyst Use Fresh Catalyst/Reagent check_catalyst->use_fresh_catalyst Inactive side_products Analyze for Side Products (TLC, LC-MS) check_catalyst->side_products Active use_fresh_catalyst->side_products adjust_stoichiometry Adjust Stoichiometry side_products->adjust_stoichiometry Side Products Identified success Improved Yield side_products->success No Significant Side Products adjust_stoichiometry->success

Caption: A logical workflow for troubleshooting and optimizing the synthesis of this compound.

Technical Support Center: Enhancing the Solubility of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine for In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in improving the solubility of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine for successful in vitro experiments.

Troubleshooting Guide

Issue: Compound Precipitation in Aqueous Buffer or Cell Culture Media

Precipitation of this compound upon dilution of a DMSO stock solution into your aqueous assay buffer or cell culture medium is a common indicator of poor aqueous solubility. This can lead to inaccurate and unreliable experimental results. The following troubleshooting steps and alternative solubilization strategies can help overcome this issue.

Initial Assessment of Solubility

A systematic approach to assessing solubility in various vehicles is the first step. Below is a template for recording solubility data.

Table 1: Example Solubility Assessment of this compound

Solvent/VehicleConcentration (mM)Temperature (°C)Observations
100% DMSO5025Clear solution
PBS (pH 7.4)0.125Precipitate forms
Cell Culture Media + 10% FBS0.137Precipitate forms
0.5% (w/v) Hydroxypropyl-β-cyclodextrin in PBS125Clear solution
0.1% (w/v) Tween® 80 in PBS0.525Fine suspension

Experimental Protocol: Kinetic Solubility Assay

This protocol provides a general method for assessing the kinetic solubility of a compound in an aqueous buffer.

Objective: To determine the concentration at which this compound begins to precipitate from an aqueous solution when diluted from a DMSO stock.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Phosphate-buffered saline (PBS), pH 7.4

  • 96-well clear bottom plates

  • Plate reader capable of measuring turbidity (e.g., at 620 nm) or a nephelometer

Procedure:

  • Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to a final concentration of 20 mM.

  • Prepare serial dilutions: In a 96-well plate, perform a serial 2-fold dilution of the DMSO stock solution with DMSO to create a range of concentrations (e.g., 20 mM down to 0.156 mM).

  • Dilution into aqueous buffer: In a separate 96-well plate, add 198 µL of PBS (pH 7.4) to each well.

  • Transfer compound dilutions: Transfer 2 µL of each DMSO dilution from the first plate to the corresponding wells of the second plate containing PBS. This will result in a 1:100 dilution and a final DMSO concentration of 1%.

  • Incubate and observe: Incubate the plate at room temperature for 1-2 hours.

  • Measure turbidity: Measure the absorbance at 620 nm or use a nephelometer to quantify the amount of precipitate. Wells with a significant increase in signal compared to the DMSO-only control indicate precipitation.

  • Determine kinetic solubility: The highest concentration that does not show a significant increase in turbidity is considered the kinetic solubility under these conditions.

Frequently Asked Questions (FAQs)

Q1: What are the initial signs of poor solubility in my in vitro assay?

A1: The most common sign is the appearance of a precipitate, cloudiness, or turbidity in your assay wells after adding the compound.[1][2][3][4] This is often observed when diluting a concentrated stock solution (typically in DMSO) into an aqueous buffer or cell culture medium.[1][2][3][4] Other indicators can include poor dose-response curves, inconsistent results between replicate wells, and lower than expected compound activity.

Q2: I'm seeing precipitation when I dilute my DMSO stock of this compound into my cell culture media. What should I do first?

A2: The first step is to determine the maximum tolerable concentration of DMSO for your cells and to ensure your final DMSO concentration in the assay is below this level, typically between 0.1% and 0.5%.[1] You can try to optimize the dilution process by adding the DMSO stock to vigorously mixed media.[2] If precipitation still occurs, it indicates that the aqueous solubility of your compound is being exceeded and you should explore alternative solubilization strategies.[3]

Q3: What are co-solvents and how can they improve the solubility of my compound?

A3: Co-solvents are organic solvents that are miscible with water and can increase the solubility of hydrophobic compounds.[] They work by reducing the polarity of the aqueous solvent.[] Besides DMSO, other common co-solvents used in in vitro assays include ethanol, propylene glycol, and polyethylene glycol (PEG).[] It is crucial to perform a vehicle control to ensure the co-solvent itself does not affect the biological assay.

Q4: Can adjusting the pH of my buffer help to solubilize this compound?

A4: Adjusting the pH can significantly impact the solubility of ionizable compounds.[][6][7] this compound contains an amine group, which is basic and will be protonated at acidic pH. This protonation can increase its aqueous solubility. However, it is critical to ensure that the chosen pH is compatible with your in vitro assay and does not affect the biological system you are studying.[6]

Q5: What are cyclodextrins and how do they work to increase solubility?

A5: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can encapsulate poorly soluble drug molecules within their hydrophobic core, forming a water-soluble inclusion complex.[8][9] This complex effectively increases the apparent solubility of the compound in aqueous solutions.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used derivatives with improved solubility and safety profiles.[10]

Q6: How can surfactants be used to improve the solubility of my compound for in vitro assays?

A6: Surfactants, or surface-active agents, are amphiphilic molecules that can increase the solubility of hydrophobic compounds.[11][12][13] Above a certain concentration, known as the critical micelle concentration (CMC), surfactants self-assemble into micelles.[11][12][14][15] The hydrophobic core of these micelles can entrap insoluble drug molecules, thereby increasing their solubility in the bulk aqueous phase.[14] Non-ionic surfactants like Tween® 80 and Poloxamer 188 are often used in biological assays due to their lower toxicity compared to ionic surfactants.[14]

Visual Guides

Workflow for Improving Compound Solubility

The following diagram outlines a systematic approach to troubleshooting and improving the solubility of this compound for in vitro assays.

Caption: A decision tree for troubleshooting and selecting an appropriate method to improve compound solubility.

Potential Signaling Pathway Investigation

Benzoxazole derivatives are known to exhibit a wide range of biological activities.[16][17] The diagram below illustrates a hypothetical signaling pathway that could be investigated using this compound, assuming it acts as an inhibitor of a specific kinase.

Signaling_Pathway Ligand Growth Factor Receptor Receptor Tyrosine Kinase (RTK) Ligand->Receptor Binds Kinase_A Kinase A Receptor->Kinase_A Activates Compound This compound Compound->Kinase_A Inhibits Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Activates Nucleus Nucleus Transcription_Factor->Nucleus Translocates to Gene_Expression Gene Expression (Proliferation, Survival) Nucleus->Gene_Expression

Caption: A hypothetical signaling cascade where the compound inhibits an upstream kinase.

References

Technical Support Center: Overcoming Resistance to Benzoxazole-Based Microtubule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance mechanisms encountered during experiments with 4-(6-Methyl-benzooxazol-2-yl)-phenylamine and other benzoxazole-based microtubule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and similar benzoxazole-based anticancer agents?

A1: The primary mechanism of action for many benzoxazole and benzimidazole derivatives in cancer therapy is the disruption of microtubule dynamics.[1][2][3] These compounds typically bind to β-tubulin, a subunit of microtubules, and inhibit its polymerization.[4] This disruption of microtubule formation and function leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death) in cancer cells.[2][5]

Q2: My cancer cell line is showing reduced sensitivity to the benzoxazole inhibitor. What are the common resistance mechanisms?

A2: Resistance to microtubule-targeting agents, including those with a benzoxazole core, can arise from several well-documented mechanisms:

  • Target Alterations: Mutations in the genes encoding α- or β-tubulin can alter the drug-binding site, reducing the affinity of the inhibitor for its target.[6][7][8] Additionally, changes in the expression levels of different tubulin isotypes, particularly the overexpression of βIII-tubulin, are frequently associated with resistance to these drugs.[6][8]

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump the drug out of the cancer cell.[9][10][11] This reduces the intracellular concentration of the inhibitor, preventing it from reaching its target at an effective concentration.

  • Activation of Alternative Survival Pathways: Cancer cells can activate pro-survival signaling pathways, such as the PI3K/AKT/mTOR pathway, to counteract the apoptotic signals triggered by the microtubule inhibitor.[4]

  • Changes in Microtubule-Associated Proteins (MAPs): Alterations in the expression or function of MAPs that regulate microtubule stability and dynamics can also contribute to drug resistance.[7]

Q3: How can I determine which resistance mechanism is present in my cell line?

A3: A combination of experimental approaches can help elucidate the resistance mechanism:

  • Sequence Analysis: Sequencing the tubulin genes (e.g., TUBB) in your resistant cell line and comparing it to the parental (sensitive) line can identify mutations in the drug-binding domain.

  • Gene and Protein Expression Analysis: Use qPCR or Western blotting to assess the expression levels of different β-tubulin isotypes (especially βIII-tubulin) and key ABC transporters (e.g., P-gp/MDR1).

  • Drug Efflux Assays: Employ fluorescent substrates of ABC transporters (e.g., rhodamine 123) to measure the pump activity in your resistant cells compared to the sensitive controls.

  • Signaling Pathway Analysis: Perform Western blotting to examine the phosphorylation status and total protein levels of key components of survival pathways (e.g., AKT, mTOR).

Troubleshooting Guide

Observed Problem Potential Cause Suggested Troubleshooting Steps
Gradual increase in IC50 value over multiple passages. Development of acquired resistance.1. Perform a dose-response curve to confirm the shift in IC50. 2. Analyze gene/protein expression of tubulin isotypes and ABC transporters. 3. Sequence the β-tubulin gene to check for mutations.
No significant cell death despite cell cycle arrest at G2/M. Activation of pro-survival pathways.1. Assess the activation status of PI3K/AKT/mTOR pathway components via Western blot. 2. Consider combination therapy with an inhibitor of the identified survival pathway.
Resistant cells show lower intracellular drug accumulation. Increased drug efflux.1. Measure the expression of P-gp/MDR1 and other relevant ABC transporters. 2. Perform a drug efflux assay using a fluorescent substrate. 3. Test the effect of co-incubating with a known ABC transporter inhibitor (e.g., verapamil).
Cross-resistance to other microtubule inhibitors (e.g., taxanes, vinca alkaloids). Common resistance mechanisms like tubulin mutations or drug efflux.1. Determine the IC50 values for a panel of microtubule inhibitors with different binding sites. 2. Analyze for β-tubulin mutations and P-gp overexpression, as these can confer broad resistance.[9]

Experimental Protocols

Determination of IC50 Value by MTT Assay

Objective: To determine the concentration of the benzoxazole inhibitor that inhibits the growth of a cell population by 50%.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of the benzoxazole inhibitor in culture medium. Replace the medium in the wells with the drug-containing medium, including a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours.

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Plot the percentage of cell viability versus the logarithm of the drug concentration and fit a sigmoidal dose-response curve to determine the IC50 value.

Western Blot Analysis for βIII-tubulin and P-glycoprotein Expression

Objective: To quantify the protein expression levels of βIII-tubulin and P-glycoprotein in sensitive and resistant cell lines.

Methodology:

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against βIII-tubulin and P-glycoprotein overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.

Signaling Pathways and Workflows

G cluster_0 Mechanism of Action Drug Drug Tubulin Tubulin Drug->Tubulin Binds to β-tubulin Microtubule Microtubule Tubulin->Microtubule Inhibits polymerization MitoticArrest Mitotic Arrest Microtubule->MitoticArrest Disrupts spindle formation Apoptosis Apoptosis MitoticArrest->Apoptosis

Mechanism of Action of Benzoxazole Microtubule Inhibitors.

G cluster_1 Resistance Mechanisms Drug Drug Cell Cell Drug->Cell Enters Cell Efflux ABC Transporter (e.g., P-gp) Drug->Efflux Pumped out Target Tubulin Cell->Target Binds to Target->Target Apoptosis Apoptosis Target->Apoptosis Induces Efflux->Drug Reduced intracellular concentration Survival Survival Pathways (e.g., PI3K/AKT) Survival->Apoptosis Inhibits

Key Mechanisms of Resistance to Microtubule Inhibitors.

G cluster_2 Troubleshooting Workflow for Drug Resistance cluster_3 Potential Findings Start Resistant Phenotype Observed IC50 Confirm IC50 Shift Start->IC50 Expression Analyze Gene/Protein Expression (qPCR/WB) IC50->Expression Sequencing Sequence Tubulin Genes IC50->Sequencing EffluxAssay Perform Drug Efflux Assay IC50->EffluxAssay PathwayAnalysis Analyze Survival Pathways IC50->PathwayAnalysis EffluxPump P-gp Overexpression Expression->EffluxPump TubulinMutation Tubulin Mutation Sequencing->TubulinMutation EffluxAssay->EffluxPump SurvivalActivation AKT Activation PathwayAnalysis->SurvivalActivation

Workflow for Investigating Drug Resistance Mechanisms.

References

Technical Support Center: Minimizing Off-Target Effects of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 4-(6-Methyl-benzooxazol-2-yl)-phenylamine and other novel small molecule inhibitors. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you identify, understand, and minimize off-target effects during your experiments.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern for my research with this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and modulates the activity of proteins other than its intended biological target.[1] These unintended interactions are a significant concern as they can lead to misinterpretation of experimental results, where an observed phenotype may be incorrectly attributed to the inhibition of the primary target.[1] Furthermore, off-target effects can cause cellular toxicity and may limit the translational potential of a compound if the desired efficacy is actually due to these unintended interactions.[1]

Q2: I'm observing unexpected cellular toxicity with this compound. How can I determine if this is an off-target effect?

A2: Unexpected toxicity is a common indicator of off-target effects.[2] To investigate this, a multi-step approach is recommended:

  • Perform a kinome-wide selectivity screen: Since many benzoxazole derivatives are kinase inhibitors, this will identify other kinases that your compound inhibits.[3]

  • Use a structurally dissimilar inhibitor: If another inhibitor targeting the same primary protein but with a different chemical scaffold also shows toxicity, it might be an on-target effect.[1]

  • Assess compound solubility and stability: Ensure that the observed toxicity is not due to poor solubility or degradation of the compound in your experimental setup.[1]

Q3: How can I confirm that the biological effect I'm seeing is due to the inhibition of the intended target of this compound?

A3: Target validation is crucial to ensure your results are not misinterpreted. Key strategies include:

  • Genetic knockdown/knockout: Use techniques like CRISPR-Cas9 or siRNA to eliminate the intended target protein.[1][2] If the phenotype observed with your compound disappears in the absence of the target, it is likely an on-target effect.[2]

  • Use of a negative control: Synthesize or obtain a close chemical analog of your compound that is inactive against the intended target.[1] If this negative control does not produce the same phenotype, it strengthens the evidence for an on-target effect.[1]

  • Cellular Thermal Shift Assay (CETSA): This method can confirm if your compound is engaging with the intended target inside the cell.[1]

Troubleshooting Guides

Issue 1: Inconsistent results across different cell lines.

  • Possible Cause: Cell-line specific expression of off-target proteins. Different cell lines have varying protein expression profiles, and an off-target of this compound might be highly expressed in one cell line but not another.

  • Troubleshooting Steps:

    • Profile Target and Off-Target Expression: Use techniques like Western blotting or proteomics to determine the expression levels of your intended target and any known or suspected off-targets in the cell lines you are using.

    • Select Appropriate Cell Models: Choose cell lines with high expression of your on-target and low or no expression of problematic off-targets for your key experiments.

Issue 2: Discrepancy between biochemical potency and cellular activity.

  • Possible Cause: Poor cell permeability or rapid metabolism of this compound. A compound can be very potent in a purified protein assay but show little to no effect in a cellular context if it cannot reach its target.

  • Troubleshooting Steps:

    • Assess Cell Permeability: Perform assays to determine if your compound is effectively entering the cells.

    • Evaluate Compound Stability: Analyze the metabolic stability of your inhibitor in the presence of cell lysates or in your cell culture medium over time.

Data Presentation

Table 1: Hypothetical Kinase Selectivity Profile for this compound

This table illustrates how you might present data from a kinase selectivity screen. A lower IC50 value indicates stronger inhibition.

Kinase TargetIC50 (nM)Fold Selectivity vs. Primary Target
Primary Target Kinase 15 1
Off-Target Kinase A35023
Off-Target Kinase B1,20080
Off-Target Kinase C>10,000>667
Off-Target Kinase D85057

Table 2: Comparison of Cellular Activity in Target vs. Target-Knockout Cells

This table shows how to compare the effect of your compound in cells with and without the intended target.

Cell LineTreatmentCell Viability (% of Control)
Wild-Type (Target Present)Vehicle (DMSO)100%
Wild-Type (Target Present)1 µM Compound45%
Target KnockoutVehicle (DMSO)98%
Target Knockout1 µM Compound95%

Experimental Protocols

Protocol 1: Kinase Selectivity Profiling

  • Objective: To determine the selectivity of this compound against a broad panel of protein kinases.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of the test inhibitor (e.g., 10 mM in DMSO). Serially dilute the compound to create a range of concentrations for IC50 determination.

    • Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP.

    • Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.

    • Kinase Reaction: Incubate the plate at the optimal temperature for the kinase (e.g., 30°C) for a specified time (e.g., 60 minutes).

    • Detection: Stop the reaction and measure the kinase activity using a suitable detection method (e.g., luminescence-based ATP detection).

    • Data Analysis: Plot the kinase activity against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

  • Objective: To confirm target engagement of this compound within a cellular environment.[1]

  • Methodology:

    • Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specific duration.[1]

    • Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).[1]

    • Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.

    • Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using methods like Western blotting or ELISA.

    • Data Analysis: A shift in the melting curve of the target protein in the presence of the compound indicates target engagement.

Visualizations

cluster_pathway Hypothetical Signaling Pathway Receptor Receptor PrimaryTarget Primary Target (e.g., Kinase A) Receptor->PrimaryTarget DownstreamEffector1 Downstream Effector 1 PrimaryTarget->DownstreamEffector1 Phenotype Desired Phenotype DownstreamEffector1->Phenotype OffTarget Off-Target (e.g., Kinase B) OffTargetEffector Off-Target Effector OffTarget->OffTargetEffector Toxicity Toxicity OffTargetEffector->Toxicity Compound This compound Compound->PrimaryTarget On-Target Inhibition Compound->OffTarget Off-Target Inhibition

Caption: Hypothetical signaling pathway illustrating on-target and off-target effects.

cluster_workflow Target Validation Workflow start Start: Phenotype Observed kinase_screen Kinase Selectivity Screening start->kinase_screen knockout_exp Target Knockout Experiment start->knockout_exp negative_control Inactive Analog Testing start->negative_control cetsa CETSA start->cetsa analyze_kinase Analyze Off-Targets kinase_screen->analyze_kinase analyze_knockout Phenotype Persists? knockout_exp->analyze_knockout analyze_control Phenotype with Analog? negative_control->analyze_control analyze_cetsa Target Engagement? cetsa->analyze_cetsa on_target On-Target Effect Confirmed analyze_kinase->on_target Highly Selective off_target Off-Target Effect Likely analyze_kinase->off_target Significant Off-Targets analyze_knockout->on_target No analyze_knockout->off_target Yes analyze_control->on_target No analyze_control->off_target Yes analyze_cetsa->on_target Yes analyze_cetsa->off_target No

Caption: Experimental workflow for validating the on-target effects of an inhibitor.

References

Troubleshooting inconsistent results in 4-(6-Methyl-benzooxazol-2-yl)-phenylamine bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 4-(6-Methyl-benzooxazol-2-yl)-phenylamine Bioassays

Disclaimer: Specific bioassay troubleshooting data for this compound is not extensively available in public literature. This guide is based on established principles for troubleshooting bioassays of novel heterocyclic compounds, particularly within the benzoxazole class, focusing on common antimicrobial and antifungal screening platforms.

Frequently Asked Questions (FAQs)

Q1: Why are the Minimum Inhibitory Concentration (MIC) values for my compound highly variable between experiments?

Inconsistent MIC results are a common challenge in antimicrobial susceptibility testing.[1][2] The variability can often be attributed to several factors:

  • Inoculum Density: The concentration of the bacterial or fungal inoculum is a critical determinant of MIC values.[1][2] An overly dense inoculum can lead to falsely elevated MICs, while a dilute inoculum may result in artificially low readings.[1][2]

  • Media Composition: Batch-to-batch variations in growth media, as well as differences in pH and cation concentration (especially Ca²⁺ and Mg²⁺ in Mueller-Hinton Broth), can significantly influence the activity of some antimicrobial agents.[1][3]

  • Compound Stability and Storage: Degradation of the compound due to improper storage conditions (e.g., exposure to light, incorrect temperature) or multiple freeze-thaw cycles of stock solutions can lead to variable results.[4][5]

  • Pipetting and Dilution Errors: Inaccurate serial dilutions are a frequent source of experimental error.[2]

Q2: My compound dissolves in DMSO, but it precipitates when I add it to the aqueous assay medium. How can I address this?

This is a common issue for heterocyclic compounds which often have poor aqueous solubility.[6][7] When a compound dissolved in a strong organic solvent like DMSO is diluted into an aqueous buffer, it can precipitate out, reducing the effective concentration and leading to an underestimation of its potency.[4][6]

Here are some strategies to overcome this:

  • Use of Co-solvents: While DMSO is common, other solvents or co-solvents like polyethylene glycol (PEG) or glycerol might be more suitable for certain compounds and less disruptive to the assay.[8]

  • Lowering Stock Concentration: Storing compounds at lower concentrations (e.g., 2-5 mM) can sometimes reduce precipitation upon dilution.[4]

  • Sonication: A brief sonication of the microplate after compound addition can help re-dissolve precipitated compounds.[4]

  • Formulation with Excipients: Using excipients like cyclodextrins can improve the solubility of hydrophobic compounds in aqueous solutions.[4]

Q3: I am observing "skipped wells" in my MIC assay, where there is growth at a higher concentration but not at a lower one. How should this be interpreted?

Skipped wells can be caused by pipetting errors, contamination, or the compound coming out of solution at certain concentrations.[1] If only a single skipped well is observed, it is generally recommended to read the highest MIC value to be conservative and avoid reporting false susceptibility.[1] If multiple skipped wells are present, the assay is considered invalid and should be repeated with careful attention to dilution and pipetting technique.[1]

Q4: How can I confirm that my compound is stable throughout the duration of the bioassay?

Bioassays should ideally be stability-indicating, meaning they can detect a loss of potency due to degradation.[9] To assess stability, you can perform stress testing on your compound (e.g., exposure to heat, light, or different pH levels) and then measure its activity in the bioassay.[9] A significant change in the dose-response curve or MIC value would indicate that the assay is capable of detecting degradation.[9] It is also crucial to handle stock solutions properly, storing them in single-use aliquots at low temperatures (e.g., -80°C) and protecting them from light.[2]

Troubleshooting Guides

Guide 1: Inconsistent MIC Results

This guide provides a structured approach to diagnosing and resolving variability in Minimum Inhibitory Concentration (MIC) assays.

Table 1: Impact of Inoculum Size on MIC of this compound against E. coli (Hypothetical Data)

Experiment IDInoculum Concentration (CFU/mL)Observed MIC (µg/mL)QC Strain (E. coli ATCC 25922) MIC (µg/mL)Notes
EXP-011 x 10^7328Inoculum too high, leading to elevated MICs.
EXP-025 x 10^582Inoculum within standard range (CLSI).
EXP-031 x 10^420.5Inoculum too low, leading to falsely low MICs.

Troubleshooting Workflow

  • Standardize Inoculum: Always prepare the bacterial or fungal inoculum to a consistent density, typically a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL.[10] This suspension is then further diluted to achieve the final target concentration in the wells (e.g., 5 x 10^5 CFU/mL).[10]

  • Validate with Quality Control (QC) Strains: Always include a QC strain with a known MIC range for your compound (e.g., E. coli ATCC 25922).[1] If the QC strain MIC is out of the acceptable range, the results for the test compound are invalid.[2]

  • Check Media Preparation: Ensure that the Mueller-Hinton Broth (or other specified medium) is prepared according to the manufacturer's instructions and that the pH is correct.

  • Verify Compound Stock: Prepare fresh dilutions of your compound from a new stock aliquot to rule out degradation or precipitation issues.

Guide 2: Poor Compound Solubility in Assay Medium

This guide addresses the common problem of compound precipitation in aqueous bioassay buffers.

Table 2: Effect of Co-solvents on Apparent MIC of this compound (Hypothetical Data)

Assay MediumMax. Solvent Conc.Compound PrecipitationApparent MIC (µg/mL)
RPMI + 2% DMSO2%Observed in wells >16 µg/mL32
RPMI + 1% DMSO1%Observed in wells >8 µg/mL64
RPMI + 1% DMSO + 0.5% PEG3001.5%None observed16
RPMI + 1% DMSO + 10mM HP-β-CD1%None observed16

Solubility Optimization Workflow

  • Visual Inspection: During assay setup, visually inspect the wells with the highest compound concentrations for any signs of precipitation (cloudiness, particulates).

  • Kinetic Solubility Assessment: Before running a full bioassay, perform a simple kinetic solubility test. Add a concentrated DMSO stock of your compound to the assay buffer and determine the concentration at which it begins to precipitate.[6] This will define the upper limit of your assay's concentration range.

  • Test Alternative Solvents/Excipients: If solubility is limiting, test different co-solvents or solubility-enhancing excipients like cyclodextrins. Ensure these additives do not have their own biological activity or interfere with the assay.

  • Adjust Assay Protocol: If necessary, modify the protocol to use a higher percentage of a less-disruptive co-solvent or pre-complex the compound with a solubilizing agent.

Experimental Protocols

Protocol 1: Broth Microdilution for MIC Determination

This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI) for antimicrobial susceptibility testing.[10][11]

  • Preparation of Compound Stock: a. Dissolve this compound in 100% DMSO to a stock concentration of 1280 µg/mL. b. Store the stock solution in single-use aliquots at -80°C, protected from light.[2]

  • Preparation of Inoculum: a. From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard.[10] c. Dilute this standardized suspension in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.[10]

  • Preparation of Microtiter Plate: a. In a sterile 96-well plate, perform a serial two-fold dilution of the compound in CAMHB to achieve the desired concentration range (e.g., from 64 µg/mL to 0.125 µg/mL). b. Include a growth control well (broth and inoculum, no compound) and a sterility control well (broth only).[12]

  • Inoculation and Incubation: a. Within 15 minutes of preparing the final inoculum, add the standardized bacterial suspension to each well (except the sterility control). b. Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.[10]

  • Reading the MIC: a. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.[10][12] b. The growth control well should show distinct turbidity, and the sterility control well should remain clear.[10]

Protocol 2: Fungal Growth Inhibition Assay (Microplate Method)

This protocol is adapted for quantifying fungal growth inhibition in a 96-well plate format.[13][14]

  • Preparation of Fungal Spore Suspension: a. Grow the fungal strain on Potato Dextrose Agar (PDA) plates until sporulation is evident. b. Harvest spores by gently washing the plate with sterile saline containing 0.05% Tween 20. c. Filter the spore suspension through sterile cheesecloth to remove mycelial fragments. d. Count the spores using a hemocytometer and adjust the concentration to 2 x 10^5 spores/mL in Potato Dextrose Broth (PDB).

  • Plate Setup: a. Prepare serial dilutions of this compound in PDB in a 96-well plate. b. Add the standardized spore suspension to each well, reserving wells for growth control (spores, no compound) and sterility control (PDB only).

  • Incubation: a. Incubate the plate at 25°C in the dark for 48-72 hours, or until the growth control shows significant turbidity.[13]

  • Data Acquisition: a. Measure the optical density (OD) of the wells at 600 nm using a microplate reader.[13] b. Calculate the percentage of growth inhibition for each concentration relative to the growth control.

Visualizations

G cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare Compound Stock Solution Dilution Perform Serial Dilutions in 96-Well Plate Compound->Dilution Inoculum Prepare Standardized Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Bacterial Suspension Inoculum->Inoculate Media Prepare Assay Media (e.g., CAMHB) Media->Dilution Dilution->Inoculate Incubate Incubate Plate (35°C, 16-20h) Inoculate->Incubate Read Read Plate Visually or with Plate Reader Incubate->Read Determine_MIC Determine MIC Value Read->Determine_MIC

Caption: General workflow for a broth microdilution MIC assay.

G Start Inconsistent MIC Results Observed QC_Check Is QC Strain MIC in Range? Start->QC_Check Inoculum_Check Was Inoculum Standardized? QC_Check->Inoculum_Check Yes Repeat_Assay Repeat Assay with QC Strain QC_Check->Repeat_Assay No Solubility_Check Is Compound Precipitating? Inoculum_Check->Solubility_Check Yes Standardize_Inoculum Adjust Inoculum Prep Protocol Inoculum_Check->Standardize_Inoculum No Optimize_Solubility Optimize Solubility (see Guide 2) Solubility_Check->Optimize_Solubility Yes Review_Protocol Review Dilution & Pipetting Technique Solubility_Check->Review_Protocol No Valid_Result Result Likely Valid Review_Protocol->Valid_Result

Caption: Troubleshooting logic for inconsistent MIC results.

G Compound 4-(6-Methyl-benzooxazol-2-yl) -phenylamine Target Hypothetical Target: Fungal Cell Wall Synthesis Compound->Target Inhibits Pathway1 Glucan Synthase Complex Target->Pathway1 Pathway2 β-(1,3)-Glucan Synthesis Pathway1->Pathway2 Outcome Cell Wall Integrity Compromised Pathway2->Outcome Result Fungal Growth Inhibition Outcome->Result

Caption: Hypothetical signaling pathway for antifungal activity.

References

Enhancing the stability of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine in solution during experimental procedures.

Troubleshooting Guide

Users encountering stability issues with this compound can refer to the following guide for potential causes and recommended solutions.

Issue Potential Cause Recommended Solution
Discoloration of Solution (Yellowing/Browning) Oxidation of the aromatic amine moiety.1. Use of Antioxidants: Add antioxidants such as Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), or Vitamin E (α-tocopherol) to the solution. 2. Inert Atmosphere: Prepare and store solutions under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with oxygen.[1]
Precipitation or Cloudiness 1. Hydrolysis: The benzoxazole ring is susceptible to hydrolysis, especially under acidic or basic conditions, leading to less soluble degradation products.[2] 2. Poor Solubility: The compound may have limited solubility in the chosen solvent system.1. pH Control: Maintain the pH of aqueous solutions within a neutral range (pH 6-8) to minimize hydrolysis. Use appropriate buffer systems. 2. Solvent Selection: Test a range of solvents or co-solvent systems to improve solubility. Consider aprotic solvents for stock solutions.
Loss of Compound Potency or Activity Chemical degradation of the molecule.1. Forced Degradation Study: Conduct a forced degradation study to identify the primary degradation pathways (see Experimental Protocols section).[3][4][5] 2. Storage Conditions: Store stock solutions and experimental samples at low temperatures (e.g., 2-8 °C or -20 °C) and protected from light.
Inconsistent Experimental Results Gradual degradation of the compound in solution over the course of the experiment.1. Freshly Prepared Solutions: Use freshly prepared solutions for each experiment whenever possible. 2. Time-Course Stability Assessment: Analyze the concentration of the compound in the experimental medium at different time points to determine its stability profile under the specific experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: Based on studies of similar 2-aryl-benzoxazole compounds, the primary degradation pathways are hydrolysis of the benzoxazole ring and oxidation of the phenylamine moiety.[2] Hydrolysis can lead to ring-opening, forming 2-acetamidophenol derivatives. Oxidation of the aromatic amine can result in the formation of colored impurities.

Q2: How can I monitor the stability of my compound in solution?

A2: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[6][7][8][9] This method should be able to separate the intact parent compound from its potential degradation products. Developing such a method typically involves a forced degradation study.

Q3: What are the ideal storage conditions for stock solutions of this compound?

A3: To maximize stability, stock solutions should be stored at low temperatures (-20°C or lower), protected from light by using amber vials or wrapping containers in foil, and blanketed with an inert gas like nitrogen or argon to prevent oxidation.

Q4: Which antioxidants are most effective, and at what concentration should they be used?

A4: Common antioxidants for stabilizing aromatic amines include BHT and BHA.[10] A typical starting concentration to test is in the range of 0.01% to 0.1% (w/v). The optimal antioxidant and its concentration should be determined empirically for your specific experimental conditions.

Q5: Can the choice of solvent affect the stability of the compound?

A5: Yes, the solvent can significantly impact stability. Protic solvents, especially in combination with acidic or basic conditions, can promote hydrolysis.[2] Aprotic solvents like DMSO or DMF are often preferred for stock solutions. However, the stability in aqueous buffers, which are common in biological assays, needs to be carefully evaluated.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and pathways for this compound.[3][4][5][11][12]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Place the solid compound in an oven at 105°C for 24 hours. Dissolve the stressed solid in the initial solvent to the stock concentration.

  • Photodegradation: Expose the stock solution in a quartz cuvette to a photostability chamber (with UV and visible light) for 24 hours. Keep a control sample wrapped in foil.

3. Sample Analysis:

  • After the specified time, neutralize the acid and base hydrolysis samples.

  • Dilute all samples to an appropriate concentration and analyze by a suitable analytical method, such as HPLC-UV or LC-MS, to identify and quantify the parent compound and any degradation products.

Protocol 2: Development of a Stability-Indicating HPLC Method

This protocol provides a general procedure for developing an HPLC method to separate this compound from its degradation products.[6][7][8][9]

1. Initial Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid or trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at the λmax of the compound (determine by UV-Vis spectrophotometry).

  • Injection Volume: 10 µL.

2. Method Optimization:

  • Inject a mixture of the stressed samples from the forced degradation study.

  • Adjust the gradient profile, mobile phase composition, and pH to achieve adequate resolution between the parent peak and all degradation product peaks.

3. Validation:

  • Validate the optimized method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathway compound This compound hydrolysis_product Ring-Opened Hydrolysis Product (e.g., N-(2-hydroxy-4-methylphenyl)-N'-(phenyl)oxalamide) compound->hydrolysis_product Hydrolysis (Acid/Base) oxidation_product Oxidized Phenylamine Derivatives (Colored Impurities) compound->oxidation_product Oxidation (O2, Peroxides)

Caption: Predicted degradation pathways for this compound.

experimental_workflow cluster_0 Stability Assessment start Instability Observed (e.g., discoloration, precipitation) forced_degradation Perform Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) start->forced_degradation hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev identify_products Identify Degradation Products (LC-MS) hplc_dev->identify_products stabilization Implement Stabilization Strategy (Antioxidants, pH control, Inert gas) identify_products->stabilization re_evaluate Re-evaluate Stability stabilization->re_evaluate

Caption: Workflow for troubleshooting and enhancing compound stability.

References

Technical Support Center: Molecular Docking of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions (FAQs) to assist researchers in performing molecular docking studies with 4-(6-Methyl-benzooxazol-2-yl)-phenylamine.

Frequently Asked Questions (FAQs)

Q1: What is molecular docking and why is it useful for my compound?

A1: Molecular docking is a computational method that predicts the preferred orientation of a molecule (a ligand, such as your compound) when it binds to a second molecule (a receptor, usually a protein).[1] This technique is valuable in drug discovery to predict the binding affinity and mode of interaction between a ligand and its target protein at an atomic level. For this compound, docking can help identify potential biological targets, understand its mechanism of action, and guide the design of more potent derivatives.

Q2: Which software should I use for molecular docking?

A2: A variety of software is available, each with its own algorithms and scoring functions. For accessibility and robust performance, open-source programs are highly recommended for new users. Popular choices include:

  • AutoDock Vina: Known for its ease of use, speed, and high accuracy. It is one of the most frequently used tools in structure-based drug design.[2]

  • AutoDock 4: The predecessor to Vina, it offers more user control over docking parameters.

  • UCSF DOCK: One of the first docking programs developed, it remains a versatile tool.[2] Commercial software like Schrödinger's Glide or MOE Dock offer more integrated environments and advanced features but require a license.[2] This guide will focus on protocols using the widely accessible AutoDock Vina.

Q3: What are the essential input files for a docking simulation?

A3: To perform a molecular docking simulation, you will typically need:

  • A prepared receptor structure file: This is the 3D structure of the target protein, usually in PDBQT format for AutoDock Vina. Preparation involves removing water molecules, adding hydrogen atoms, and assigning charges.[3][4][5]

  • A prepared ligand structure file: This is the 3D structure of your small molecule, in this case, this compound, also in PDBQT format. Preparation includes assigning charges, defining rotatable bonds, and adding hydrogens.[3][4][5]

  • A configuration file: This text file specifies the coordinates of the search space (the "grid box") on the receptor and may include other docking parameters.[4]

Q4: How do I choose a target protein for my compound?

A4: Since benzoxazole derivatives have shown potential as antifungal agents, a common and well-validated target is Lanosterol 14-alpha demethylase (CYP51) .[6][7][8] This enzyme is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[7][8] This guide will use CYP51 from the fungal pathogen Candida albicans as an example target.

Experimental Protocols: Docking this compound with C. albicans CYP51

This section provides a detailed methodology for a standard docking procedure using AutoDock Tools and AutoDock Vina.

Protocol 1: Receptor Preparation
  • Obtain Protein Structure: Download the crystal structure of C. albicans CYP51 from the Protein Data Bank (PDB). For this example, we will use PDB ID: 5V5Z.

  • Clean the PDB File: Open the PDB file in a molecular viewer like UCSF Chimera or AutoDock Tools (ADT). Remove water molecules, co-crystallized ligands, and any other heteroatoms not essential for the protein's structure.[3][5]

  • Prepare in AutoDock Tools (ADT):

    • Load the cleaned PDB file into ADT.

    • Add polar hydrogens to the protein (Edit > Hydrogens > Add).

    • Compute and add Gasteiger charges for the ligand (Edit > Charges > Compute Gasteiger). For the protein receptor, Kollman charges are typically used (Edit > Charges > Add Kollman Charges).

    • Merge non-polar hydrogens.

    • Save the prepared receptor as a PDBQT file (e.g., 5v5z_receptor.pdbqt).

Protocol 2: Ligand Preparation
  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem or sketched using chemical drawing software like ChemDraw and saved in a 3D format (e.g., MOL2 or SDF).

  • Prepare in AutoDock Tools (ADT):

    • Load the ligand file into ADT.

    • ADT will automatically detect the root of the molecule and the number of rotatable bonds. You can manually adjust these if needed (Ligand > Torsion Tree > Choose Torsions).

    • Assign Gasteiger charges.

    • Save the prepared ligand as a PDBQT file (e.g., ligand.pdbqt).

Protocol 3: Performing the Docking Simulation
  • Define the Binding Site (Grid Box):

    • In ADT, load both the prepared receptor and ligand PDBQT files.

    • Identify the active site of the protein. If a co-crystallized ligand was present in the original PDB file, the grid box should be centered on its location.

    • Use the Grid Box tool in ADT (Grid > Grid Box...) to define the three-dimensional search space. Ensure the box is large enough to accommodate the entire ligand in various orientations. Note the center coordinates (center_x, center_y, center_z) and dimensions (size_x, size_y, size_z).

  • Create the Configuration File:

    • Create a text file (e.g., config.txt) and enter the following information, replacing the values with your specific file names and grid box parameters:

  • Run AutoDock Vina:

    • Open a command line terminal.

    • Navigate to the directory containing your prepared files.

    • Execute the following command: vina --config config.txt --log docking_log.txt

Protocol 4: Analysis of Docking Results
  • Examine the Log File: The docking_log.txt file contains the binding affinity scores (in kcal/mol) and RMSD values for the top predicted binding poses.

  • Visualize Binding Poses:

    • Load the receptor PDBQT file and the results file (docking_results.pdbqt) into a molecular visualization tool like PyMOL or UCSF Chimera.[9]

    • Analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues for the top-scoring poses.[9]

  • Interpret the Results:

    • Binding Affinity: This value represents the predicted free energy of binding. A more negative value indicates a stronger, more favorable binding interaction.[9]

    • RMSD (Root Mean Square Deviation): This metric compares the docked conformation to a reference structure. An RMSD value below 2.0 Å is generally considered a good prediction, indicating the docking pose is very close to the reference.[9]

Quantitative Data Summary

The following table presents a hypothetical but realistic set of results for the docking of this compound against C. albicans CYP51.

Binding PoseBinding Affinity (kcal/mol)RMSD from Best Pose (Å)
1-8.50.00
2-8.21.21
3-7.91.85
4-7.72.34
5-7.53.10

Visualizations

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Obtain Receptor Structure (e.g., PDB Database) PrepReceptor Prepare Receptor (Remove water, add H, assign charges) PDB->PrepReceptor Ligand Obtain Ligand Structure (e.g., PubChem) PrepLigand Prepare Ligand (Define rotatable bonds, add H, assign charges) Ligand->PrepLigand Grid Define Binding Site (Grid Box Generation) PrepReceptor->Grid PrepLigand->Grid RunVina Run Docking Simulation (AutoDock Vina) Grid->RunVina Analyze Analyze Results (Binding Energy, RMSD) RunVina->Analyze Visualize Visualize Interactions (PyMOL, Chimera) Analyze->Visualize

Caption: General workflow for a molecular docking experiment.

Troubleshooting Guide

Q: My docking simulation failed to run. What are the common causes?

A: Failures are often due to issues with input files or the environment.

  • Incorrect File Paths: Ensure that the paths to your receptor, ligand, and output files in the config.txt are correct and that you are running the vina command from the correct directory.[10][11]

  • Improperly Prepared Files: The most common source of error is the preparation of the ligand or receptor.[12] Double-check that hydrogens have been added, charges have been assigned, and the files are saved in the correct PDBQT format.

  • Configuration File Errors: A common mistake is specifying the search space dimensions in "points" instead of Angstroms, especially for users familiar with AutoDock 4.[11]

Q: AutoDock Vina runs, but the results show a positive binding affinity. What does this mean?

A: A positive binding affinity suggests that the ligand is predicted to not bind favorably to the target. This could be due to:

  • Poor Complementarity: The ligand may not be a good fit for the shape or chemical environment of the binding site.

  • Incorrect Protonation States: The protonation state of the ligand or receptor residues can significantly impact binding. Ensure they are appropriate for a physiological pH.

  • Incorrect Binding Site: You may have defined the grid box in a region of the protein that is not a true binding pocket. Consider performing a "blind docking" with a very large grid box covering the entire protein to find potential binding sites.

Q: The top-scoring pose has a high RMSD value when compared to a known inhibitor. Why?

A: A high RMSD value (typically > 3.0 Å) indicates that the predicted pose is significantly different from the reference.[13] Possible reasons include:

  • The scoring function may not be accurate for your specific system. While generally reliable, scoring functions are approximations and can sometimes fail to rank the correct pose highest.

  • The search algorithm did not adequately explore the conformational space. You can try increasing the exhaustiveness parameter in the Vina configuration file to perform a more thorough search, although this will increase computation time.

  • Receptor flexibility was not considered. Docking to a rigid receptor can sometimes prevent the ligand from achieving its optimal binding pose if the protein needs to undergo a conformational change (induced fit).

G cluster_file File & Path Issues cluster_result Result Interpretation Issues cluster_solution Potential Solutions Start Docking Problem Occurs CheckPaths Are file paths in config.txt correct? Start->CheckPaths CheckFormat Are receptor/ligand files in proper PDBQT format? CheckPaths->CheckFormat Yes FixPaths Correct paths in config file and run from correct directory. CheckPaths->FixPaths No CheckConfig Are grid parameters in Angstroms? CheckFormat->CheckConfig Yes ReprepFiles Re-run preparation steps in ADT. Check for missing atoms/charges. CheckFormat->ReprepFiles No PositiveEnergy Binding energy > 0? CheckConfig->PositiveEnergy Yes FixGrid Ensure grid units are Angstroms. CheckConfig->FixGrid No HighRMSD RMSD > 2.0 Å? PositiveEnergy->HighRMSD No CheckProtonation Verify protonation states of ligand and receptor. PositiveEnergy->CheckProtonation Yes IncreaseExhaust Increase 'exhaustiveness' parameter in Vina. HighRMSD->IncreaseExhaust Yes BlindDock Perform blind docking to find alternative binding sites. CheckProtonation->BlindDock

Caption: Troubleshooting decision tree for common molecular docking issues.

References

Addressing toxicity issues of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine in cell culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential toxicity issues encountered when working with 4-(6-Methyl-benzooxazol-2-yl)-phenylamine (MOPA) in cell culture.

Known Issues & FAQs

This section addresses common questions and issues that may arise during the use of MOPA in in vitro studies.

Q1: My test compound, MOPA, is showing high cytotoxicity across multiple cell lines at very low concentrations. What are the initial troubleshooting steps?

A1: When encountering high cytotoxicity, it is crucial to first confirm that the observed effect is a true biological response to MOPA and not an artifact.[1] Initial verification steps should include:

  • Concentration Verification: Double-check all calculations for stock solutions and serial dilutions to ensure the final concentration in your assay is accurate.[1]

  • Solvent Toxicity: Ensure the final concentration of the vehicle (e.g., DMSO) is within the tolerated range for your specific cell lines, typically below 0.5%.[1]

  • Compound Stability: Assess the stability of MOPA in your culture medium over the course of the experiment, as degradation products could exhibit higher toxicity.[1]

  • Assay Interference: Rule out any interference of MOPA with the readout of your cytotoxicity assay (e.g., colorimetric or fluorescent-based assays).[1] This can be done by running cell-free controls containing the compound and the assay reagents.

Q2: How can I determine if MOPA is causing a cytotoxic or a cytostatic effect in my cell cultures?

A2: A cytotoxic effect results in cell death, whereas a cytostatic effect inhibits cell proliferation without directly killing the cells.[1] To distinguish between these two outcomes, you can perform a time-course experiment and measure both cell viability and total cell number.[1]

  • Cytotoxicity is indicated by a decrease in the percentage of viable cells and a reduction in the total cell number over time.[1]

  • Cytostaticity is characterized by a plateau in the total cell number while the percentage of viable cells remains high.[1]

Q3: I am observing inconsistent cytotoxicity results with MOPA between experiments. What could be the cause of this variability?

A3: Inconsistent results are often due to experimental variability.[1] To improve reproducibility, consider the following:

  • Standardize Cell Culture Conditions: Use cells with a consistent passage number and ensure they are in the logarithmic growth phase at the time of treatment.[2] Standardize seeding density and incubation conditions such as temperature, CO2, and humidity.[1]

  • Fresh Compound Dilutions: Prepare fresh dilutions of MOPA for each experiment to avoid degradation or precipitation issues that can occur with storage.[1][2]

  • Control for Serum Interactions: Components in the serum of your culture medium could potentially interact with or inactivate MOPA.[2] Consider testing the compound in lower serum conditions to assess any impact on its activity.[2]

Q4: What are the potential mechanisms of MOPA-induced cytotoxicity?

A4: While the specific mechanisms of MOPA are under investigation, common mechanisms of drug-induced cytotoxicity that can be explored include:

  • Induction of Apoptosis: Programmed cell death is a common pathway for compound-induced cytotoxicity. This can be investigated by measuring the activity of caspases, which are key executioners of apoptosis.[3][4][5]

  • Generation of Reactive Oxygen Species (ROS): Many compounds can induce oxidative stress by increasing the production of ROS, which can damage cellular components and lead to cell death.[6][7]

  • Mitochondrial Dysfunction: Disruption of mitochondrial function can lead to a decrease in ATP production and the release of pro-apoptotic factors.

  • Cell Membrane Damage: The compound may directly compromise the integrity of the cell membrane, leading to necrosis.[8] This can be assessed by measuring the release of intracellular enzymes like lactate dehydrogenase (LDH).[8]

Troubleshooting Guides

This section provides detailed guides for investigating and mitigating MOPA-induced cytotoxicity.

Guide 1: Investigating the Mechanism of MOPA-Induced Cell Death

If you have confirmed that MOPA is cytotoxic to your cells, the next step is to investigate the underlying mechanism. This guide provides a systematic approach to characterizing the mode of cell death.

Step 1: Differentiate Between Apoptosis and Necrosis

  • Recommendation: Perform an Annexin V and Propidium Iodide (PI) assay followed by flow cytometry analysis.[2]

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Step 2: Assess for Apoptosis Induction

  • Recommendation: Measure the activity of executioner caspases-3 and -7.

    • Method: Use a commercially available luminescent or fluorescent assay, such as the Caspase-Glo® 3/7 Assay.[3] This assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by activated caspase-3/7 to produce a light signal.[3]

    • Interpretation: An increase in luminescence compared to vehicle-treated control cells indicates the induction of apoptosis.

Step 3: Evaluate the Role of Oxidative Stress

  • Recommendation: Measure the levels of intracellular Reactive Oxygen Species (ROS).

    • Method: Use a cell-permeable fluorogenic probe like 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA).[6][9] DCFH-DA is deacetylated by cellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[6]

    • Interpretation: An increase in fluorescence intensity, detectable by a microplate reader, fluorescence microscope, or flow cytometer, is proportional to the level of intracellular ROS.[6]

Guide 2: Mitigating MOPA-Induced Cytotoxicity

If the observed cytotoxicity is a limiting factor in your experiments, the following strategies may help to mitigate these effects.

  • Dose and Time Optimization: Perform a detailed dose-response and time-course experiment to identify the lowest effective concentration and the shortest incubation time that yields the desired biological effect with minimal cytotoxicity.

  • Co-treatment with Cytoprotective Agents:

    • If oxidative stress is identified as a mechanism of toxicity, consider co-treatment with an antioxidant like N-acetylcysteine (NAC).[1]

    • If apoptosis is the primary mechanism, explore the use of pan-caspase inhibitors to determine if blocking apoptosis can rescue the cells.

  • Use of a Different Cell Line: Cell lines can exhibit varying sensitivities to a compound.[1] If feasible, test MOPA in a panel of cell lines to identify a more resistant model that is still relevant to your research question.

Quantitative Data

The following table provides hypothetical IC50 values for MOPA in various cancer cell lines after a 48-hour incubation period, as determined by an MTT assay.

Cell LineCancer TypeHypothetical IC50 (µM)
MCF-7Breast Cancer5.2
A549Lung Cancer12.8
HeLaCervical Cancer8.5
HepG2Liver Cancer15.1

Note: These are example values and may not reflect the actual cytotoxic potential of MOPA.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for measuring the metabolic activity of cells as an indicator of cell viability.[10]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of MOPA concentrations and incubate for the desired duration (e.g., 24, 48, or 72 hours).[2] Include vehicle-only controls.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[10]

  • Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells as an indicator of cytotoxicity.[8]

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).[11]

  • Sample Collection: After incubation, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.[1]

  • Absorbance Measurement: Measure the absorbance at the specified wavelength (e.g., 490 nm).[1]

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment condition relative to the maximum LDH release control.[1]

Protocol 3: Intracellular ROS Detection using DCFH-DA

This protocol is for the detection of intracellular reactive oxygen species.[6][9]

  • Cell Seeding and Treatment: Seed cells in a black, clear-bottom 96-well plate and treat with MOPA for the desired time. Include a positive control for ROS induction (e.g., tert-Butyl hydroperoxide).[6]

  • Probe Loading: Remove the treatment medium and wash the cells with a warm buffer (e.g., PBS). Add the DCFH-DA probe diluted in buffer to a final concentration of 10-20 µM.[9]

  • Incubation: Incubate the cells for 30-60 minutes at 37°C, protected from light.[9]

  • Washing: Gently wash the cells twice with a warm buffer to remove the excess probe.[9]

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.[6]

  • Data Analysis: Quantify the fold change in fluorescence intensity relative to the vehicle-treated control cells.

Protocol 4: Caspase-3/7 Activity Assay (Luminescent)

This protocol measures the activity of caspase-3 and -7, key mediators of apoptosis.[3]

  • Cell Seeding and Treatment: Seed cells in a white, opaque 96-well plate and treat with MOPA for the desired duration. Include a positive control for apoptosis induction (e.g., staurosporine).

  • Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.

  • Reagent Addition: Allow the plate and the reagent to equilibrate to room temperature. Add the Caspase-Glo® 3/7 Reagent to each well.

  • Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the fold change in luminescence relative to the vehicle-treated control cells.

Visualizations

Experimental_Workflow General Workflow for Assessing MOPA Cytotoxicity cluster_0 Initial Screening cluster_1 Mechanism of Action Studies cluster_2 Mitigation & Further Analysis start Seed Cells treat Treat with MOPA (Dose-Response) start->treat viability Assess Cell Viability (e.g., MTT Assay) treat->viability apoptosis Apoptosis Assays (Caspase-Glo, Annexin V/PI) viability->apoptosis If Cytotoxic ros ROS Detection (DCFH-DA Assay) viability->ros If Cytotoxic membrane Membrane Integrity (LDH Assay) viability->membrane If Cytotoxic mitigate Co-treatment with Inhibitors/Antioxidants apoptosis->mitigate ros->mitigate pathway Western Blot for Pathway Analysis mitigate->pathway MOPA_Apoptosis_Pathway Hypothetical MOPA-Induced Apoptosis Pathway MOPA MOPA ROS Increased ROS MOPA->ROS Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome C Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis Troubleshooting_Flowchart Troubleshooting High MOPA Cytotoxicity start High Cytotoxicity Observed check_artifact Is it an artifact? start->check_artifact confirm_cyto Is it cytotoxic or cytostatic? check_artifact->confirm_cyto No recheck_conc Recheck Concentration check_artifact->recheck_conc Yes check_solvent Check Solvent Toxicity check_artifact->check_solvent Yes assay_interfere Test Assay Interference check_artifact->assay_interfere Yes investigate_mech Investigate Mechanism (Apoptosis, ROS, etc.) confirm_cyto->investigate_mech Cytotoxic mitigate Mitigate (Dose, Co-treatment) investigate_mech->mitigate end Proceed with Experiment mitigate->end

References

Technical Support Center: Optimizing Pharmacokinetic Properties of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers and drug development professionals in overcoming common challenges encountered during the experimental evaluation and improvement of the pharmacokinetic (PK) properties of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine and similar small molecules.

Frequently Asked Questions (FAQs)

Q1: My compound, this compound, exhibits poor aqueous solubility. What initial steps can I take to address this?

A1: Poor aqueous solubility is a common challenge for small molecule drug candidates. Initial strategies to consider include:

  • Salt Formation: If your molecule has ionizable groups, forming a salt can significantly improve solubility.[1] For this compound, the primary amine is a potential site for salt formation.

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.[1][2][3] Techniques like micronization or nanosizing can be employed.

  • Use of Co-solvents: Incorporating organic co-solvents in your formulation can enhance the solubility of poorly soluble compounds for in vitro assays.[3]

Q2: I am observing rapid metabolic degradation of my compound in liver microsome assays. What are the potential strategies to improve its metabolic stability?

A2: High metabolic turnover can lead to a short in vivo half-life. To improve metabolic stability, consider the following:

  • Bioisosteric Replacement: Strategically replacing metabolically labile sites with bioisosteres can block metabolic pathways without losing biological activity.[4][5][6] For instance, if oxidation of the methyl group is a primary metabolic route, replacing it with a trifluoromethyl group could enhance stability.

  • Prodrug Approach: A prodrug strategy can mask the metabolically susceptible functional group, which is later cleaved in vivo to release the active drug.[7][8][9]

Q3: My compound shows low oral bioavailability in animal studies despite acceptable solubility and metabolic stability. What could be the underlying reasons and how can I improve it?

A3: Low oral bioavailability can stem from several factors beyond solubility and metabolism.[9] Key areas to investigate include:

  • Poor Permeability: The compound may not efficiently cross the intestinal epithelium.[10] Permeability can be assessed using in vitro models like Caco-2 or PAMPA assays.[10]

  • Efflux Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it out of intestinal cells.[9]

  • First-Pass Metabolism: Significant metabolism in the intestine or liver before reaching systemic circulation can reduce bioavailability.[11]

To improve oral bioavailability, consider formulation strategies such as lipid-based delivery systems (e.g., SEDDS) or the use of permeation enhancers.[2][3][12]

Q4: What are the advantages of a prodrug approach, and when should I consider it for this compound?

A4: The prodrug approach is a versatile strategy to overcome various DMPK challenges.[7][8][13][14] Key advantages include:

  • Improved Solubility: Attaching a polar promoiety can significantly enhance aqueous solubility.[7][15]

  • Enhanced Permeability: A lipophilic promoiety can be added to improve membrane permeability.[13]

  • Increased Metabolic Stability: Masking a metabolically labile group can protect the drug from premature degradation.[8]

  • Targeted Delivery: Prodrugs can be designed to be activated by specific enzymes at the target site.

Consider a prodrug approach for your compound if you face significant hurdles in solubility, permeability, or metabolic stability that cannot be resolved by simple formulation or minor structural modifications.[7][8]

Troubleshooting Guides

Issue 1: Inconsistent results in in vitro solubility assays.
Potential Cause Troubleshooting Step Expected Outcome
Compound Precipitation Visually inspect samples for precipitation. Use a nephelometer for quantitative assessment.Clear solutions indicating complete dissolution.
Incorrect pH of Buffer Verify the pH of all buffers before use. Ensure the buffer capacity is sufficient.Consistent pH across all experimental runs.
Kinetic vs. Thermodynamic Solubility Differentiate between kinetic and thermodynamic solubility by allowing sufficient equilibration time (e.g., 24-48 hours).A stable and reproducible solubility value.
Compound Adsorption to Labware Use low-binding plates and pipette tips. Include control samples to quantify adsorption.Increased recovery of the compound in solution.
Issue 2: High clearance observed in in vivo pharmacokinetic studies.
Potential Cause Troubleshooting Step Expected Outcome
Rapid Metabolism Conduct in vitro metabolism studies with liver microsomes and hepatocytes to identify major metabolic pathways.[10]Identification of metabolic "hotspots" to guide chemical modification.
Renal Excretion Analyze urine samples to quantify the amount of unchanged drug excreted.Determine the contribution of renal clearance to overall clearance.
Biliary Excretion Perform bile duct cannulation studies in animals to measure biliary clearance.Quantify the extent of biliary excretion.

Experimental Protocols

Protocol 1: Metabolic Stability Assessment in Human Liver Microsomes

Objective: To determine the in vitro metabolic stability of this compound.

Materials:

  • This compound (test compound)

  • Human Liver Microsomes (HLM)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic lability (e.g., Verapamil)

  • Acetonitrile with an internal standard for LC-MS/MS analysis

Procedure:

  • Prepare a stock solution of the test compound in a suitable organic solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, HLM, and the test compound (final concentration typically 1 µM).

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Centrifuge the samples to precipitate proteins.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Protocol 2: Aqueous Solubility Determination (Shake-Flask Method)

Objective: To determine the thermodynamic solubility of this compound.

Materials:

  • This compound (solid)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Suitable organic solvent for stock solution preparation (e.g., DMSO)

  • HPLC or LC-MS/MS system for quantification

Procedure:

  • Add an excess amount of the solid compound to a vial containing a known volume of PBS (pH 7.4).

  • Shake the vial at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • After incubation, filter or centrifuge the suspension to remove undissolved solid.

  • Dilute the resulting saturated solution with a suitable solvent.

  • Quantify the concentration of the dissolved compound using a validated analytical method (e.g., HPLC with a standard curve).

  • The determined concentration represents the thermodynamic solubility.

Visualizations

experimental_workflow cluster_invitro In Vitro DMPK Assays cluster_invivo In Vivo PK Studies cluster_strategies Improvement Strategies solubility Aqueous Solubility oral_bioavailability Oral Bioavailability solubility->oral_bioavailability Impacts formulation Formulation Changes solubility->formulation metabolic_stability Metabolic Stability clearance Clearance metabolic_stability->clearance Impacts permeability Permeability (Caco-2/PAMPA) permeability->oral_bioavailability Impacts prodrug Prodrug Approach oral_bioavailability->prodrug bioisosterism Bioisosteric Replacement clearance->bioisosterism distribution Volume of Distribution

Caption: Workflow for assessing and improving pharmacokinetic properties.

troubleshooting_logic start Poor PK Profile Observed solubility_issue Low Solubility? start->solubility_issue metabolism_issue High Metabolism? solubility_issue->metabolism_issue No formulation_strategy Formulation Strategies (e.g., Particle Size Reduction, SEDDS) solubility_issue->formulation_strategy Yes prodrug_solubility Prodrug Approach (Hydrophilic promoiety) solubility_issue->prodrug_solubility Yes permeability_issue Low Permeability? metabolism_issue->permeability_issue No bioisosterism_strategy Bioisosteric Replacement (Block metabolic sites) metabolism_issue->bioisosterism_strategy Yes prodrug_permeability Prodrug Approach (Lipophilic promoiety) permeability_issue->prodrug_permeability Yes

Caption: Decision tree for troubleshooting poor pharmacokinetic properties.

References

Validation & Comparative

Comparative Analysis of the Antimicrobial Profile of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine and Standard Antimicrobial Agents

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the antimicrobial potential of a novel benzoxazole derivative, with comparative data against established antibiotics and antifungals.

This guide provides a detailed evaluation of the antimicrobial activity of the benzoxazole derivative, 4-(6-Methyl-benzooxazol-2-yl)-phenylamine. Due to the limited availability of published data on this specific compound, this report utilizes experimental data for a close structural analog, 6-methyl-2-(substituted phenyl)benzoxazole, to provide insights into its potential efficacy. The performance of this analog is compared against ciprofloxacin, a broad-spectrum antibacterial agent, and fluconazole, a common antifungal drug. This analysis is supported by a summary of antimicrobial activity data, detailed experimental protocols, and visualizations of the proposed mechanism of action and experimental workflow.

Comparative Antimicrobial Activity

The antimicrobial efficacy of 6-methyl-2-(substituted phenyl)benzoxazole derivatives was evaluated against a panel of pathogenic bacteria and the yeast Candida albicans. The Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism, was used as the primary metric for comparison. The data is presented alongside the known MIC values for ciprofloxacin and fluconazole against similar organisms.

Microorganism6-Methyl-2-(2,4-disubstituted phenyl)benzoxazole Derivatives MIC (µg/mL)[1]Ciprofloxacin MIC (µg/mL)Fluconazole MIC (µg/mL)
Gram-Positive Bacteria
Staphylococcus aureus12.50.25 - 2.0-
Enterococcus faecalis>1000.5 - 2.0-
Bacillus subtilis500.015 - 0.12-
Gram-Negative Bacteria
Escherichia coli>1000.008 - 1.0-
Pseudomonas aeruginosa250.25 - 4.0-
Salmonella Typhimurium>1000.015 - 0.06-
Fungi
Candida albicans12.5-0.25 - 4.0

Note: The MIC values for 6-Methyl-2-(2,4-disubstituted phenyl)benzoxazole derivatives are based on the most active compounds reported in the cited study. A direct comparison with this compound is not possible without specific experimental data for the latter.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC is a fundamental measure of the in vitro activity of an antimicrobial agent. The broth microdilution method is a widely accepted standard procedure.

1. Preparation of Materials:

  • Microorganism Culture: A pure culture of the test microorganism is grown overnight in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Antimicrobial Agent Stock Solution: A stock solution of the test compound (e.g., this compound) and control drugs (ciprofloxacin, fluconazole) is prepared in a suitable solvent (e.g., DMSO).

  • 96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates are used for the assay.

2. Assay Procedure:

  • Serial Dilution: The antimicrobial agents are serially diluted in the broth medium directly in the microtiter plates to achieve a range of concentrations.

  • Inoculation: The overnight culture of the microorganism is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL for bacteria). Each well of the microtiter plate is then inoculated with this suspension.

  • Controls: Positive controls (wells with microorganism and no drug) and negative controls (wells with medium only) are included.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

3. Data Interpretation:

  • The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth (turbidity) in the wells.

Visualizations

Proposed Mechanism of Action

While the precise mechanism of action for this compound has not been definitively elucidated, studies on other benzoxazole derivatives suggest that they may act by inhibiting DNA gyrase, an essential enzyme in bacterial DNA replication.[2]

G cluster_bacterium Bacterial Cell DNA_replication DNA Replication Cell_Division Cell Division DNA_replication->Cell_Division DNA_gyrase DNA Gyrase (Topoisomerase II) Relaxed_DNA Relaxed DNA DNA_gyrase->Relaxed_DNA Introduces negative supercoils Supercoiled_DNA Supercoiled DNA Supercoiled_DNA->DNA_gyrase Relaxed_DNA->DNA_replication Benzoxazole This compound Benzoxazole->DNA_gyrase Inhibition

Caption: Proposed mechanism of action of this compound via inhibition of DNA gyrase.

Experimental Workflow for Antimicrobial Susceptibility Testing

The following diagram illustrates a typical workflow for evaluating the antimicrobial activity of a novel compound.

G Start Start: Compound Synthesis (this compound) Stock_Solution Prepare Stock Solution of Test Compound Start->Stock_Solution MIC_Assay Perform Minimum Inhibitory Concentration (MIC) Assay Stock_Solution->MIC_Assay Culture_Prep Prepare Standardized Microbial Inoculum Culture_Prep->MIC_Assay Incubation Incubate under Optimal Conditions MIC_Assay->Incubation Read_Results Determine MIC Values Incubation->Read_Results MBC_Assay Perform Minimum Bactericidal Concentration (MBC) Assay (Optional) Read_Results->MBC_Assay Data_Analysis Data Analysis and Comparison with Control Drugs Read_Results->Data_Analysis MBC_Assay->Data_Analysis End End: Report Findings Data_Analysis->End

Caption: General experimental workflow for antimicrobial susceptibility testing of a novel compound.

References

Comparative study of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine with existing antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine and Its Analogs Against Conventional Antibiotics

Introduction

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of new antibiotics. One such promising class of compounds is the 2-substituted benzoxazoles. These heterocyclic compounds have garnered significant attention due to their diverse pharmacological activities, including antimicrobial properties. This guide provides a comparative study of the antimicrobial potential of this compound and its related benzoxazole derivatives against a panel of existing antibiotics. The analysis is based on available in vitro data and computational studies, offering a valuable resource for researchers and drug development professionals.

While specific experimental data for this compound is not extensively available in the public domain, a wealth of information exists for the broader class of 2-substituted benzoxazole derivatives. These studies demonstrate that many of these compounds exhibit potent antibacterial and antifungal activities[1][2][3]. The antimicrobial efficacy of these derivatives is often attributed to their ability to inhibit essential bacterial enzymes, with DNA gyrase being a frequently suggested target[1][4].

Comparative Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of various benzoxazole derivatives against common pathogenic bacteria, juxtaposed with the performance of standard antibiotics. The data is compiled from multiple studies on 2-substituted benzoxazoles.

Compound ClassBacterial StrainMIC (µg/mL)Reference AntibioticMIC (µg/mL)
Benzoxazole Derivatives Staphylococcus aureus25 - 50[2]Ciprofloxacin0.25 - 1
Streptococcus pyogenesData Not AvailableAmpicillin0.015 - 0.25
Escherichia coliPotent activity at 25 µg/mL[1]Ciprofloxacin0.015 - 0.12
Pseudomonas aeruginosa>200[2]Gentamicin0.5 - 4

Note: The MIC values for benzoxazole derivatives are presented as a range, reflecting the variability observed among different analogs within this class. The data suggests that while some benzoxazole derivatives show promising activity, particularly against Gram-positive bacteria like S. aureus and certain Gram-negative bacteria like E. coli, their efficacy against highly resistant strains such as P. aeruginosa may be limited[2].

Mechanism of Action: DNA Gyrase Inhibition

Molecular docking studies have suggested that the antibacterial activity of some benzoxazole derivatives can be linked to the inhibition of DNA gyrase[1][4]. DNA gyrase is a crucial bacterial enzyme that introduces negative supercoils into DNA, a process essential for DNA replication and transcription. Its inhibition leads to the disruption of these vital cellular processes and ultimately, bacterial cell death. This mechanism is shared with the fluoroquinolone class of antibiotics, such as Ciprofloxacin.

G cluster_0 cluster_1 Benzoxazole Derivative Benzoxazole Derivative DNA_Gyrase Bacterial DNA Gyrase Benzoxazole Derivative->DNA_Gyrase Binding Benzoxazole_Gyrase_Complex Inhibition Complex Benzoxazole Derivative->Benzoxazole_Gyrase_Complex DNA_Gyrase->Benzoxazole_Gyrase_Complex DNA_Supercoiling DNA Supercoiling Benzoxazole_Gyrase_Complex->DNA_Supercoiling Inhibition DNA_Replication DNA Replication DNA_Supercoiling->DNA_Replication Cell_Death Bacterial Cell Death DNA_Replication->Cell_Death

Proposed mechanism of action for benzoxazole derivatives.

Experimental Protocols

The evaluation of the antimicrobial activity of novel compounds like this compound involves a series of standardized in vitro assays.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. A common method for determining MIC is the broth microdilution method.

Protocol:

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Serial Dilution of the Test Compound: The benzoxazole derivative is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Observation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Agar Diffusion Method

This method is used for preliminary screening of antimicrobial activity.

Protocol:

  • Preparation of Agar Plates: A suitable agar medium (e.g., Mueller-Hinton agar) is poured into Petri dishes and allowed to solidify.

  • Inoculation: The surface of the agar is uniformly inoculated with the test bacterium.

  • Application of Test Compound: A sterile paper disc impregnated with a known concentration of the benzoxazole derivative is placed on the agar surface.

  • Incubation: The plates are incubated at 37°C for 18-24 hours.

  • Observation: The antimicrobial activity is determined by measuring the diameter of the zone of inhibition (the clear area around the disc where bacterial growth is inhibited).

G Start Start Compound_Synthesis Synthesis of Benzoxazole Derivative Start->Compound_Synthesis Preliminary_Screening Agar Diffusion Screening Compound_Synthesis->Preliminary_Screening MIC_Determination MIC Determination (Broth Microdilution) Preliminary_Screening->MIC_Determination MBC_Determination MBC Determination MIC_Determination->MBC_Determination Cytotoxicity_Assay Cytotoxicity Assay (e.g., MTT assay) MIC_Determination->Cytotoxicity_Assay Mechanism_of_Action Mechanism of Action Studies (e.g., DNA Gyrase Assay) MBC_Determination->Mechanism_of_Action Cytotoxicity_Assay->Mechanism_of_Action In_Vivo_Studies In Vivo Efficacy (Animal Models) Mechanism_of_Action->In_Vivo_Studies End End In_Vivo_Studies->End

Experimental workflow for evaluating a novel antibiotic.

Conclusion

The available evidence strongly suggests that 2-substituted benzoxazoles, the class to which this compound belongs, are a promising scaffold for the development of new antimicrobial agents. While further studies on this specific compound are warranted, the broader class demonstrates significant in vitro activity against a range of pathogenic bacteria, potentially through the inhibition of DNA gyrase. The experimental protocols outlined in this guide provide a framework for the systematic evaluation of this and other novel benzoxazole derivatives. Continued research in this area is crucial for expanding our arsenal against the growing challenge of antibiotic resistance.

References

Structure-activity relationship (SAR) studies of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine analogs.

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the structure-activity relationship (SAR) of 4-(6-methyl-benzooxazol-2-yl)-phenylamine analogs reveals crucial insights into their therapeutic potential. This guide synthesizes experimental data from various studies to provide a comparative overview of their biological activities, focusing on key structural modifications that influence their efficacy.

Comparative Biological Activity of Benzoxazole Analogs

The biological evaluation of various this compound analogs and related benzoxazole derivatives has demonstrated a broad spectrum of activities, including kinase inhibition, antifungal, and antimicrobial effects. The following table summarizes the quantitative data from these studies, highlighting the impact of different substituents on their inhibitory concentrations.

Compound IDTarget/OrganismAssay TypeIC50/MIC (µM)Reference
Compound 1 KDRKinase Inhibition6.855[1]
Sorafenib (Control) KDRKinase Inhibition-[1]
Compound 1d MAO-BEnzyme Inhibition0.0023[1]
Compound 2e MAO-BEnzyme Inhibition0.0033[1]
Compound 2c MAO-AEnzyme Inhibition0.670[1]
Compound 2e MAO-AEnzyme Inhibition0.592[1]
Compound 5a B. cinereaAntifungal19.92 (µg/mL)[2][3]
Compound 5h F. solaniAntifungal4.34 (µg/mL)[2][3]
Hymexazol (Control) F. solaniAntifungal38.92 (µg/mL)[2][3]
Thiazole Conjugate 6 M. luteusAntimicrobial31.25 (µg/mL)[4]

Structure-Activity Relationship Insights

The data indicates that substitutions on the benzoxazole core and the phenylamine moiety significantly influence biological activity. For instance, specific substitutions on 2-methylbenzo[d]oxazole derivatives led to potent monoamine oxidase (MAO) inhibition, with compounds 1d and 2e showing exceptional potency against MAO-B.[1] The nature and position of electron-withdrawing or electron-donating groups on the benzoxazole scaffold have been shown to be critical for antiproliferative and antimicrobial effects.[5]

In the context of antifungal activity, 2-(aryloxymethyl) benzoxazole derivatives have shown promising results.[2][3] Notably, compound 5h exhibited significantly higher potency against F. solani than the control, hymexazol, suggesting that the specific aryloxy substituent is key to its efficacy.[2][3] The general observation is that benzoxazole derivatives often exhibit better antifungal activity compared to their benzothiazole counterparts.[2]

Experimental Protocols

General Synthesis of Benzoxazole Derivatives

The synthesis of 2-substituted benzoxazoles typically involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative. A general synthetic route is outlined below:

G aminophenol 2-Aminophenol intermediate Intermediate aminophenol->intermediate Reaction acid Carboxylic Acid / Derivative acid->intermediate benzoxazole 2-Substituted Benzoxazole intermediate->benzoxazole Cyclization

Caption: General synthetic scheme for 2-substituted benzoxazoles.

One common method involves reacting 2-aminophenol with chloroacetyl chloride or chloroacetic acid to form an intermediate, which is then cyclized.[3] An improved, more environmentally friendly method utilizes ethyl chloroacetimidate hydrochloride in methylene chloride.[3] For the synthesis of 2-(aryloxymethyl) benzoxazole derivatives, the intermediate 2-chloromethyl-benzoxazole is reacted with various phenols through an etherification reaction.[3]

Kinase Inhibition Assay

The inhibitory activity against kinases such as KDR is often determined using an in vitro kinase assay. Typically, the kinase, a substrate (e.g., a peptide), and ATP are incubated with varying concentrations of the test compound. The amount of substrate phosphorylation is then quantified, often using methods like ELISA or radiometric assays, to determine the IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%.[1]

Antifungal Activity Assay

The antifungal activity is commonly evaluated using the mycelium growth rate method.[2][3] Fungal strains are cultured on a suitable medium (e.g., potato dextrose agar) containing different concentrations of the test compounds. The plates are incubated, and the diameter of the fungal colonies is measured. The inhibition of fungal growth is calculated relative to a control group without the compound, and the IC50 or Minimum Inhibitory Concentration (MIC) is determined.[2][3]

Potential Signaling Pathway Modulation

Benzoxazole analogs, particularly those targeting kinases like KDR (VEGFR2), are implicated in the angiogenesis signaling pathway. Inhibition of KDR can block the downstream signaling cascade initiated by vascular endothelial growth factor (VEGF), which is crucial for tumor growth and metastasis.

G VEGF VEGF VEGFR2 VEGFR2 (KDR) VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Angiogenesis ERK->Proliferation Inhibitor Benzoxazole Analog Inhibitor->VEGFR2

Caption: Inhibition of the VEGFR2 signaling pathway by benzoxazole analogs.

This guide provides a foundational understanding of the SAR of this compound analogs and related compounds. Further research focusing on systematic structural modifications will be instrumental in optimizing their therapeutic properties for various applications, from anticancer to antifungal therapies.

References

Comparative Analysis of Cross-Resistance Between 4-(6-Methyl-benzooxazol-2-yl)-phenylamine and Standard Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of the novel investigational compound 4-(6-Methyl-benzooxazol-2-yl)-phenylamine with established anticancer drugs, focusing on cross-resistance profiles in preclinical models. The data presented herein is intended to inform researchers, scientists, and drug development professionals on the potential efficacy of this compound in resistant cancer phenotypes.

Introduction to this compound

This compound is a novel synthetic benzoxazole derivative currently under investigation for its potential as a targeted anticancer agent. Benzoxazole scaffolds have been identified in a variety of compounds exhibiting promising pharmacological activities. Preliminary studies suggest that this compound may function as a potent inhibitor of the MEK1/2 signaling pathway, a critical component of the MAPK/ERK cascade that is frequently dysregulated in human cancers.[1] This pathway plays a crucial role in cell proliferation, survival, and differentiation.

Hypothetical Signaling Pathway Inhibition

The diagram below illustrates the proposed mechanism of action for this compound as a MEK1/2 inhibitor within the MAPK/ERK signaling cascade.

MEK_Inhibition_Pathway cluster_upstream Upstream Signaling cluster_target Target Pathway cluster_downstream Downstream Effects GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Proliferation & Survival TranscriptionFactors->CellCycle Compound This compound Compound->MEK

Caption: Proposed inhibition of the MAPK/ERK pathway by this compound.

Cross-Resistance Evaluation

To assess the potential for cross-resistance, the in vitro cytotoxic activity of this compound was evaluated against a panel of cancer cell lines, including parental lines and their drug-resistant subclones. For this hypothetical study, we utilized a colorectal cancer cell line (HCT-116) and a melanoma cell line (A375), along with their derived sublines exhibiting acquired resistance to either a conventional cytotoxic agent, 5-Fluorouracil (5-FU), or a targeted therapy, Vemurafenib.

Data Summary of In Vitro Cytotoxicity

The following table summarizes the half-maximal inhibitory concentration (IC50) values for each compound in the tested cell lines. Values are presented as the mean ± standard deviation from three independent experiments.

Cell LineResistance ProfileThis compound IC50 (µM)5-Fluorouracil IC50 (µM)Vemurafenib IC50 (µM)
HCT-116 Parental (Sensitive)0.8 ± 0.15.2 ± 0.4> 100
HCT-116/5FU 5-FU Resistant1.1 ± 0.289.5 ± 7.3> 100
A375 Parental (Sensitive)0.5 ± 0.0815.8 ± 1.90.2 ± 0.03
A375/Vem Vemurafenib Resistant0.7 ± 0.118.2 ± 2.515.6 ± 1.8

Interpretation of Results: The data suggests a lack of significant cross-resistance between this compound and 5-Fluorouracil in the HCT-116 colorectal cancer model. The HCT-116/5FU resistant line remains sensitive to the investigational compound. Similarly, in the A375 melanoma model, the Vemurafenib-resistant subline (A375/Vem) shows minimal loss of sensitivity to this compound, indicating a lack of cross-resistance with this BRAF inhibitor.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Culture and Generation of Resistant Lines
  • Cell Lines and Culture Conditions: HCT-116 and A375 cell lines were obtained from the American Type Culture Collection (ATCC). Cells were maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.

  • Development of Resistant Subclones:

    • HCT-116/5FU: HCT-116 cells were continuously exposed to stepwise increasing concentrations of 5-Fluorouracil, starting from the IC20 value. The concentration was escalated over a period of 6 months until the cells were able to proliferate in the presence of a 10-fold higher concentration than the parental IC50.

    • A375/Vem: A375 cells were cultured with gradually increasing concentrations of Vemurafenib over 8 months to establish a resistant population capable of growing in a concentration significantly higher than the parental IC50.

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effects of the compounds were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, the culture medium was replaced with fresh medium containing serial dilutions of this compound, 5-Fluorouracil, or Vemurafenib. A vehicle control (DMSO) was also included.

  • Incubation: The plates were incubated for 72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours.

  • Formazan Solubilization: The medium was aspirated, and 150 µL of DMSO was added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance was measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability was calculated relative to the vehicle-treated control cells. The IC50 values were determined by non-linear regression analysis using GraphPad Prism software.

Workflow and Logic Diagrams

The following diagrams illustrate the experimental workflow and the logical interpretation of the cross-resistance study.

Experimental_Workflow start Start cell_culture Cell Line Culture (HCT-116, A375) start->cell_culture resistance_dev Development of Resistant Subclones (HCT-116/5FU, A375/Vem) cell_culture->resistance_dev mtt_assay MTT Cytotoxicity Assay resistance_dev->mtt_assay data_analysis Data Analysis (IC50 Calculation) mtt_assay->data_analysis comparison Compare IC50 Values (Parental vs. Resistant) data_analysis->comparison conclusion Conclusion on Cross-Resistance comparison->conclusion end End conclusion->end

Caption: Workflow for the in vitro cross-resistance study.

Logical_Interpretation start Compare IC50 of Compound X in Parental vs. Resistant Line decision Significant Increase in IC50 in Resistant Line? start->decision yes Yes decision->yes True no No decision->no False conclusion_yes Indicates Cross-Resistance yes->conclusion_yes conclusion_no Indicates Lack of Cross-Resistance no->conclusion_no

Caption: Logical framework for interpreting cross-resistance data.

References

Validating the Target of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine: A Comparative Guide to Genetic Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern genetic techniques for validating the biological target of the novel compound 4-(6-methyl-benzooxazol-2-yl)-phenylamine. As the precise molecular target of this compound is yet to be fully elucidated, this document outlines a systematic approach for its identification and validation, crucial steps in the early stages of drug discovery.[1][2][3] We will explore the application of three powerful gene-editing and silencing technologies: CRISPR/Cas9, small interfering RNA (siRNA), and short hairpin RNA (shRNA).

Introduction to this compound and the Imperative of Target Validation

This compound belongs to the benzoxazole class of heterocyclic compounds, a scaffold known for a wide range of biological activities, including antifungal and antimicrobial properties.[4][5] Recent studies on similar benzoxazole derivatives suggest potential applications in oncology, with some exhibiting inhibitory effects on key signaling pathways. However, the specific molecular target responsible for the bioactivity of this compound remains unknown.

Target validation is a critical process in drug development that confirms the role of a specific biomolecule (e.g., a protein) in a disease process and demonstrates that modulating this target with a therapeutic agent will lead to the desired clinical outcome.[6][7] Genetic methods offer a precise and powerful means to validate potential drug targets by directly manipulating the expression of the corresponding gene.[2][8]

This guide will compare CRISPR/Cas9-mediated gene knockout, siRNA-mediated gene knockdown, and shRNA-mediated gene silencing as primary tools for validating the putative target of this compound.

Comparative Overview of Genetic Target Validation Methods

The choice of a target validation method depends on several factors, including the desired duration of gene modulation, experimental model, and the specific biological question being addressed. Below is a comparative summary of the three genetic approaches.

FeatureCRISPR/Cas9siRNAshRNA
Mechanism of Action DNA-level gene knockout through double-strand breaks.[9]Post-transcriptional gene silencing by mRNA degradation.[10][11]Post-transcriptional gene silencing via virally or plasmid-expressed short hairpins processed into siRNA.[12][13]
Effect Duration Permanent (stable knockout)[9]Transient (typically 48-96 hours)[9]Long-term (stable knockdown with viral integration)[13]
Delivery Method Plasmids, viral vectors (AAV, lentivirus), ribonucleoprotein (RNP) complexes.Transfection with lipid-based reagents, electroporation.[14]Viral transduction (lentivirus, retrovirus), plasmid transfection.[13]
Specificity High, but potential for off-target effects that need to be carefully evaluated.[9]Can have significant off-target effects due to seed region homology.[15]Off-target effects are a concern; careful design and validation are necessary.[13]
Applications Complete loss-of-function studies, generation of stable knockout cell lines and animal models.[7][16]Rapid screening of multiple potential targets, transient knockdown for immediate phenotypic analysis.[10][17]Long-term studies, in vivo experiments, generation of stable knockdown cell lines.[13][18]

Experimental Protocols

To validate the hypothetical target of this compound, researchers would first identify a candidate target, for instance, a specific kinase implicated in a cancer signaling pathway. The following are detailed protocols for each genetic validation method, assuming the target is "Kinase X".

CRISPR/Cas9-Mediated Knockout of Kinase X

This protocol outlines the generation of a stable Kinase X knockout cell line to assess the phenotypic consequences and the cellular response to this compound.

Methodology:

  • gRNA Design and Cloning: Design two to three single-guide RNAs (sgRNAs) targeting early exons of the Kinase X gene using a publicly available design tool. Synthesize and clone the sgRNAs into a Cas9-expressing vector (e.g., lentiCRISPR v2).

  • Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-Cas9 plasmid and lentiviral packaging plasmids (e.g., psPAX2 and pMD2.G).

  • Cell Transduction: Transduce the target cancer cell line with the collected lentiviral particles.

  • Selection and Clonal Isolation: Select for transduced cells using an appropriate antibiotic (e.g., puromycin). Isolate single-cell clones by limiting dilution.

  • Validation of Knockout: Expand clonal populations and validate the knockout of Kinase X at the genomic level (Sanger sequencing of the target locus) and protein level (Western blot).

  • Phenotypic Analysis: Compare the phenotype of the knockout clones to wild-type cells. Assess cell proliferation, migration, and apoptosis.

  • Compound Treatment: Treat both wild-type and knockout cells with varying concentrations of this compound and measure the differential response (e.g., cell viability assay). A diminished effect of the compound in knockout cells would validate Kinase X as the target.

siRNA-Mediated Knockdown of Kinase X

This protocol describes the transient silencing of Kinase X to rapidly assess its role in the observed phenotype and the compound's mechanism of action.[14]

Methodology:

  • siRNA Design and Synthesis: Design and synthesize at least two independent siRNAs targeting the mRNA of Kinase X. A non-targeting siRNA should be used as a negative control.

  • Cell Transfection: Transfect the target cancer cell line with the siRNAs using a lipid-based transfection reagent according to the manufacturer's protocol.

  • Validation of Knockdown: Harvest cells 48-72 hours post-transfection and validate the knockdown of Kinase X at the mRNA level (RT-qPCR) and protein level (Western blot).

  • Phenotypic and Compound Assays: Concurrently with validation, perform phenotypic assays (e.g., proliferation) and treat the transfected cells with this compound. A reduced effect of the compound in cells with silenced Kinase X would support its role as the target.

shRNA-Mediated Stable Knockdown of Kinase X

This protocol details the creation of a stable cell line with long-term silencing of Kinase X, suitable for more extended studies and in vivo models.

Methodology:

  • shRNA Design and Cloning: Design two to three shRNAs targeting the Kinase X mRNA and clone them into a suitable lentiviral vector (e.g., pLKO.1).

  • Lentivirus Production and Transduction: Produce lentiviral particles and transduce the target cancer cell line as described in the CRISPR/Cas9 protocol.

  • Selection and Validation: Select transduced cells with an appropriate antibiotic. Validate the stable knockdown of Kinase X in the pooled population and/or clonal isolates via RT-qPCR and Western blot.

  • Long-term Phenotypic and Compound Studies: Utilize the stable knockdown cell lines for long-term proliferation assays, colony formation assays, and in vivo xenograft studies to assess the effect of Kinase X silencing on tumor growth. Evaluate the efficacy of this compound in these models.

Visualizing the Workflow and Rationale

The following diagrams illustrate the conceptual frameworks for target validation using these genetic approaches.

G cluster_0 Hypothetical Signaling Pathway cluster_1 Compound Action Upstream Signal Upstream Signal Kinase X Kinase X Upstream Signal->Kinase X Downstream Effector Downstream Effector Kinase X->Downstream Effector Cellular Response Cellular Response Downstream Effector->Cellular Response Compound This compound Compound->Kinase X Inhibition

Caption: Hypothetical signaling pathway involving the putative target, Kinase X.

G cluster_crispr CRISPR/Cas9 Workflow cluster_sirna siRNA Workflow cluster_shrna shRNA Workflow crispr_design gRNA Design crispr_virus Lentivirus Production crispr_design->crispr_virus crispr_transduction Transduction crispr_virus->crispr_transduction crispr_selection Selection & Clonal Isolation crispr_transduction->crispr_selection crispr_validation KO Validation crispr_selection->crispr_validation crispr_assay Phenotypic/Compound Assay crispr_validation->crispr_assay sirna_design siRNA Design sirna_transfection Transfection sirna_design->sirna_transfection sirna_validation KD Validation sirna_transfection->sirna_validation sirna_assay Phenotypic/Compound Assay sirna_validation->sirna_assay shrna_design shRNA Design shrna_virus Lentivirus Production shrna_design->shrna_virus shrna_transduction Transduction shrna_virus->shrna_transduction shrna_selection Stable Selection shrna_transduction->shrna_selection shrna_validation KD Validation shrna_selection->shrna_validation shrna_assay Phenotypic/Compound Assay shrna_validation->shrna_assay

Caption: Experimental workflows for target validation using genetic methods.

G compound Compound Treatment phenotype Observed Phenotype compound->phenotype target_validation Target Validated phenotype->target_validation Mimicked by gene_mod Genetic Modulation of Target pheno_change Altered Phenotype gene_mod->pheno_change pheno_change->target_validation

Caption: Logical relationship for validating a drug target.

Conclusion

The validation of a drug's target is a cornerstone of modern therapeutic development.[6] CRISPR/Cas9, siRNA, and shRNA each offer distinct advantages for elucidating the molecular target of novel compounds like this compound. While siRNA provides a rapid means for initial screening, CRISPR/Cas9 offers definitive loss-of-function evidence through permanent gene knockout.[9] shRNA bridges the gap by enabling long-term and in vivo studies through stable gene silencing. A multi-faceted approach, potentially employing an initial siRNA screen followed by CRISPR/Cas9-mediated knockout for rigorous validation, is recommended for a comprehensive and robust target identification and validation strategy. The experimental data generated from these approaches will be pivotal in advancing this compound through the drug discovery pipeline.

References

Comparing the efficacy of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine in different cancer cell lines

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Benzoxazole Derivatives' Efficacy Across Diverse Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

The benzoxazole scaffold is a prominent heterocyclic structure in medicinal chemistry, demonstrating a wide array of pharmacological activities, including potent anti-cancer effects.[1] While specific data on 4-(6-Methyl-benzooxazol-2-yl)-phenylamine is not extensively available in public research, a wealth of information exists for structurally related benzoxazole derivatives. This guide provides a comparative overview of the efficacy of various benzoxazole compounds across different cancer cell lines, supported by experimental data and methodologies, to inform further research and development in this promising area of oncology.

Data Presentation: Comparative Efficacy of Benzoxazole Derivatives

The anti-proliferative activity of benzoxazole derivatives has been evaluated in numerous studies, with the half-maximal inhibitory concentration (IC50) being a key metric for comparison. The following table summarizes the IC50 values of several benzoxazole derivatives against a panel of human cancer cell lines.

Compound ID/ReferenceCancer Cell LineCancer TypeIC50 (µM)
Compound 14o[2] MCF-7BreastNot specified, but high activity
HepG2LiverNot specified, but high activity
Compound 14l[2] MCF-7Breast6.87 ± 0.23
HepG2Liver6.70 ± 0.47
Compound 14i[2] MCF-7Breast6.94 ± 0.22
HepG2Liver3.22 ± 0.13
Compound 14a[2] MCF-7Breast4.054 ± 0.17
HepG2Liver3.95 ± 0.18
Compound 12l[3] MCF-7Breast15.21
HepG2Liver10.50
Compound 3m[4] HT-29ColonAttractive anticancer effect
MCF-7BreastAttractive anticancer effect
A549LungAttractive anticancer effect
HepG2LiverAttractive anticancer effect
C6BrainAttractive anticancer effect
Compound 3n[4] HT-29ColonAttractive anticancer effect
MCF-7BreastAttractive anticancer effect
A549LungAttractive anticancer effect
HepG2LiverAttractive anticancer effect
C6BrainAttractive anticancer effect
Compound 11c[5] MCF-7BreastHigh activity
A431SkinMost active in study
Compound 6c[5] MDA-MB-231BreastPotent cytotoxic activity
Compound 8d[1] MCF-7BreastMore potent than standard
A549LungMore potent than standard

Experimental Protocols

The data presented in this guide are derived from studies employing standardized in vitro assays to determine the anti-cancer efficacy of benzoxazole derivatives. The key experimental methodologies are detailed below.

Cell Culture

Human cancer cell lines such as MCF-7 (breast), HepG2 (liver), A549 (lung), HT-29 (colon), and others were cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.[2][4][5] Cells were maintained in a humidified incubator at 37°C with 5% CO2.

Cytotoxicity Assays

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell viability.[3][4][5]

  • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • The cells are then treated with various concentrations of the benzoxazole derivatives for a specified period (e.g., 48 or 72 hours).

  • Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.

Sulforhodamine B (SRB) Assay: This assay is based on the ability of the SRB dye to bind to protein components of cells.[6]

  • Cells are seeded and treated with the test compounds in 96-well plates.

  • After the incubation period, the cells are fixed with trichloroacetic acid (TCA).

  • The fixed cells are stained with SRB solution.

  • Unbound dye is removed by washing, and the protein-bound dye is solubilized with a Tris base solution.

  • The absorbance is read at a specific wavelength (e.g., 510 nm).

  • IC50 values are determined from the generated dose-response data.

Apoptosis and Cell Cycle Analysis

Flow cytometry is a common technique used to investigate the induction of apoptosis and cell cycle arrest.[2][4][5]

  • Cells are treated with the benzoxazole derivatives at their IC50 concentrations.

  • For apoptosis analysis, cells are harvested and stained with Annexin V and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of apoptotic cells, while PI stains necrotic cells.

  • For cell cycle analysis, cells are fixed, treated with RNase, and stained with PI to determine the DNA content.

  • The stained cells are then analyzed by a flow cytometer to quantify the percentage of cells in different stages of the cell cycle (G0/G1, S, G2/M) and the percentage of apoptotic cells.

Enzyme Inhibition Assays

The inhibitory effects of benzoxazole derivatives on specific molecular targets are often assessed using enzyme-linked immunosorbent assays (ELISAs) or other enzymatic assays. For example, the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) can be quantified by measuring the protein concentration of VEGFR-2 using an ELISA kit.[2]

Mandatory Visualizations

Signaling Pathway

Many benzoxazole derivatives exert their anti-cancer effects by targeting key signaling pathways involved in cell proliferation and survival. A common target is the VEGFR-2 signaling pathway, which is crucial for angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[2][3][7][8]

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Activates RAF RAF PKC->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Proliferation Cell Proliferation ERK->Proliferation Migration Cell Migration ERK->Migration AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Survival Cell Survival AKT->Survival Angiogenesis Angiogenesis mTOR->Angiogenesis Benzoxazole Benzoxazole Derivative Benzoxazole->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by benzoxazole derivatives.

Experimental Workflow

The general workflow for evaluating the anti-cancer efficacy of a novel compound is a multi-step process that begins with synthesis and culminates in the assessment of its biological activity.

Experimental_Workflow cluster_synthesis Compound Preparation cluster_invitro In Vitro Evaluation cluster_analysis Data Analysis Synthesis Synthesis of Benzoxazole Derivative CellCulture Cancer Cell Line Culture Synthesis->CellCulture Cytotoxicity Cytotoxicity Assay (e.g., MTT) CellCulture->Cytotoxicity IC50 IC50 Determination Cytotoxicity->IC50 Mechanism Mechanism of Action Studies (Apoptosis, Cell Cycle) IC50->Mechanism Data Data Collection and Analysis Mechanism->Data Conclusion Conclusion on Efficacy Data->Conclusion

Caption: General experimental workflow for assessing anti-cancer efficacy.

References

Benchmarking the antifungal spectrum of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine.

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of the in vitro antifungal activity of the novel compound 4-(6-Methyl-benzooxazol-2-yl)-phenylamine against established antifungal agents. The data presented herein is intended to offer researchers, scientists, and drug development professionals an objective benchmark of the compound's performance, supported by standardized experimental protocols.

Comparative Antifungal Spectrum

The in vitro activity of this compound was evaluated against a panel of clinically relevant fungal pathogens and compared with the widely used antifungal agents, Fluconazole and Voriconazole. The minimum inhibitory concentration (MIC), the lowest concentration of a drug that prevents visible growth of a microorganism, was determined for each compound.

Data Presentation

The following table summarizes the MIC (in µg/mL) values obtained. Lower MIC values are indicative of greater antifungal potency.

Fungal SpeciesThis compound (Hypothetical MIC in µg/mL)Fluconazole (Reference MIC in µg/mL)Voriconazole (Reference MIC in µg/mL)
Candida albicans1≤8[1]0.008 - 1[2]
Aspergillus fumigatus2≥641 - 2[3]
Cryptococcus neoformans44 - 16[4]≥8[5]
Candida glabrata816 - 320.25 - 0.5[6]
Candida krusei4≥640.25 - 0.5[6]

Experimental Protocols

The determination of the Minimum Inhibitory Concentration (MIC) is crucial for assessing the in vitro activity of an antifungal agent. The methodologies outlined below follow standardized guidelines to ensure reproducibility and comparability of results.

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The antifungal activity was assessed using the broth microdilution method, adhering to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI). This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a fungus.

Methodology:

  • Inoculum Preparation: Fungal isolates are cultured on appropriate agar plates. A suspension is then prepared in sterile saline and adjusted to a concentration corresponding to a 0.5 McFarland standard. This suspension is further diluted in RPMI-1640 medium to achieve a final standardized inoculum concentration (e.g., 0.5 x 10³ to 2.5 x 10³ CFU/mL for yeasts).

  • Drug Dilution: The test compound, this compound, and the benchmark antifungals are serially diluted in a 96-well microtiter plate using RPMI-1640 medium to create a range of concentrations.

  • Inoculation: Each well containing the diluted antifungal agent is inoculated with the standardized fungal suspension. A positive control well (containing the fungal inoculum without any drug) and a negative control well (containing sterile medium) are included on each plate.

  • Incubation: The microtiter plates are incubated at 35°C. The incubation period varies depending on the fungal species, typically 24-48 hours for Candida species and up to 72 hours for Cryptococcus species.

  • Endpoint Determination: Following incubation, the plates are examined for fungal growth. The MIC is determined as the lowest drug concentration at which a significant inhibition of growth (typically ≥50% reduction in turbidity compared to the positive control) is observed.

MIC_Determination_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis inoculum Fungal Inoculum Preparation inoculation Inoculation of Microtiter Plate inoculum->inoculation dilution Serial Drug Dilution dilution->inoculation incubation Incubation (24-72h at 35°C) inoculation->incubation reading Visual or Spectrophotometric Reading incubation->reading mic_endpoint MIC Endpoint Determination reading->mic_endpoint

Caption: Workflow for MIC determination via broth microdilution.

Hypothetical Mechanism of Action

While the precise molecular target of this compound is under investigation, compounds containing a benzoxazole scaffold have been explored for their potential to disrupt various cellular processes in fungi. A plausible mechanism could involve the inhibition of key enzymes essential for cell wall integrity or signaling pathways that regulate fungal growth and virulence.

The diagram below illustrates a hypothetical signaling pathway where the compound might interfere with the fungal cell wall integrity (CWI) pathway, a critical process for fungal survival and pathogenesis.

Hypothetical_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cell_stress Cell Wall Stress sensor Membrane Sensor cell_stress->sensor mapk_cascade MAPK Cascade (e.g., Bck1, Mkk1/2, Slt2) sensor->mapk_cascade tf Transcription Factor mapk_cascade->tf gene_expression Cell Wall Gene Expression tf->gene_expression compound This compound compound->mapk_cascade Inhibition

Caption: Hypothetical inhibition of the fungal CWI pathway.

References

In Vivo Therapeutic Potential of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative overview of the therapeutic potential of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine, with a focus on its in vivo validation. Due to the absence of publicly available data for this compound, this document serves as a template. The provided tables, protocols, and diagrams are illustrative and designed to be populated with proprietary or newly acquired experimental data. This framework will allow for a direct and objective comparison against alternative therapeutic agents.

Comparative Efficacy and Pharmacokinetics

A critical step in drug development is the direct comparison of a novel compound against existing or alternative treatments. The following tables are structured to facilitate such a comparison, focusing on key performance indicators from in vivo studies.

Table 1: In Vivo Efficacy Comparison in a Xenograft Model

ParameterThis compoundAlternative AStandard of CareVehicle Control
Dosage Regimen [Data Unavailable][e.g., 10 mg/kg, p.o., QD][e.g., 5 mg/kg, i.v., BIW][e.g., 0.5% CMC, p.o., QD]
Tumor Growth Inhibition (%) [Data Unavailable][Insert Value][Insert Value][Baseline]
Mean Tumor Volume (mm³) [Data Unavailable][Insert Value][Insert Value][Insert Value]
Survival Benefit (%) [Data Unavailable][Insert Value][Insert Value][Baseline]
Biomarker Modulation (%) [Data Unavailable][Insert Value][Insert Value][Baseline]

Table 2: Comparative Pharmacokinetic Profiles

ParameterThis compoundAlternative AStandard of Care
Bioavailability (F%) [Data Unavailable][Insert Value][Insert Value]
Half-life (t½, hours) [Data Unavailable][Insert Value][Insert Value]
Peak Plasma Concentration (Cmax, ng/mL) [Data Unavailable][Insert Value][Insert Value]
Area Under the Curve (AUC, ng·h/mL) [Data Unavailable][Insert Value][Insert Value]

Experimental Protocols

Reproducibility is a cornerstone of scientific research. The following are template protocols for key in vivo experiments.

1. In Vivo Xenograft Model Protocol

  • Animal Model: Athymic Nude (nu/nu) mice, female, 6-8 weeks of age.

  • Cell Line: Human colorectal carcinoma cell line (e.g., HCT116).

  • Implantation: Subcutaneous injection of 5 x 10⁶ cells in 100 µL of Matrigel into the right flank.

  • Treatment Initiation: Dosing begins when tumors reach a mean volume of 100-150 mm³.

  • Drug Administration: Compounds are formulated in an appropriate vehicle (e.g., 0.5% carboxymethyl cellulose) and administered daily via oral gavage.

  • Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.

  • Endpoint: The study is terminated when tumors in the vehicle control group reach a predetermined size (e.g., 2000 mm³) or at the first sign of significant morbidity.

2. Pharmacokinetic Study Protocol

  • Animal Model: Male Sprague-Dawley rats, 8-10 weeks of age.

  • Administration: A single dose of the test compound is administered via oral gavage and intravenous injection to separate groups.

  • Sample Collection: Blood samples (approx. 200 µL) are collected from the tail vein at specified time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Sample Processing: Plasma is isolated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis: Plasma concentrations of the compound are determined using a validated LC-MS/MS method.

  • Data Analysis: Pharmacokinetic parameters are calculated using non-compartmental analysis with appropriate software.

Visualizing Pathways and Workflows

Graphical representations of complex biological pathways and experimental procedures can enhance understanding and communication.

G cluster_pathway Hypothetical Signaling Pathway Growth_Factor Growth_Factor Receptor_Tyrosine_Kinase Receptor_Tyrosine_Kinase Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription_Factors ERK->Transcription_Factors Phosphorylation Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression Activation 4_6_Methyl_benzooxazol_2_yl_phenylamine 4-(6-Methyl-benzooxazol -2-yl)-phenylamine 4_6_Methyl_benzooxazol_2_yl_phenylamine->RAF Inhibition

Caption: A hypothetical signaling pathway illustrating a potential mechanism of action.

G Start Start Cell_Culture Cell Line Expansion Start->Cell_Culture Implantation Subcutaneous Implantation Cell_Culture->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment Compound Administration Randomization->Treatment Data_Collection Tumor & Weight Measurement Treatment->Data_Collection Endpoint_Analysis Endpoint Analysis & Tissue Harvest Data_Collection->Endpoint_Analysis End End Endpoint_Analysis->End

Caption: A generalized workflow for an in vivo xenograft efficacy study.

Comparative analysis of the mechanism of action of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine.

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

4-(6-Methyl-benzooxazol-2-yl)-phenylamine belongs to the 2-arylbenzoxazole class of heterocyclic compounds. This scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets, leading to diverse pharmacological activities.[1][2] Extensive research on analogous compounds suggests that this compound could potentially exert its biological effects through several mechanisms, primarily including enzyme inhibition and interference with signaling pathways crucial for cell growth and survival.

This guide will focus on two prominent, experimentally supported mechanisms of action for the 2-phenylbenzoxazole scaffold: Tyrosinase Inhibition and Kinase Inhibition (VEGFR-2/c-Met) . A third, emerging mechanism involving the modulation of microRNAs to induce apoptosis will also be discussed.

Potential Mechanisms of Action

Tyrosinase Inhibition

Tyrosinase is a key enzyme in melanin biosynthesis, and its inhibition is a target for agents used in the treatment of hyperpigmentation disorders and as skin-lightening agents.[3][4][5] Several studies have demonstrated that 2-phenylbenzoxazole derivatives are potent inhibitors of tyrosinase.[1][6] The mechanism of inhibition is often competitive, with the benzoxazole derivative binding to the active site of the enzyme.[6]

Supporting Experimental Data:

The following table summarizes the tyrosinase inhibitory activity of representative 2-phenylbenzoxazole analogs.

Compound IDStructureModification on 2-phenyl ringMushroom Tyrosinase IC₅₀ (µM)Reference
Analog 1 2-(2,4-dihydroxyphenyl)-6-methyl-benzoxazole2,4-dihydroxy0.51[1]
Analog 2 2-(2,4-dihydroxyphenyl)-6-chloro-benzoxazole2,4-dihydroxy2.22[1]
Analog 3 2-(4-hydroxyphenyl)-6-methyl-benzoxazole4-hydroxy152.51[1]
Kojic Acid (Reference Inhibitor)-14.33[1]

Experimental Protocol: Mushroom Tyrosinase Inhibition Assay

  • Enzyme and Substrate: Mushroom tyrosinase and L-DOPA (L-3,4-dihydroxyphenylalanine) are used as the enzyme and substrate, respectively.

  • Assay Principle: The assay measures the enzymatic oxidation of L-DOPA to dopachrome, which can be monitored spectrophotometrically at 475 nm.

  • Procedure:

    • A solution of mushroom tyrosinase in phosphate buffer (pH 6.8) is prepared.

    • The test compound (e.g., this compound) is dissolved in DMSO and then diluted with the phosphate buffer to various concentrations.

    • In a 96-well plate, the tyrosinase solution is mixed with the test compound solution and incubated at a specific temperature (e.g., 25 °C) for a defined period (e.g., 10 minutes).

    • The enzymatic reaction is initiated by adding the L-DOPA solution.

    • The absorbance at 475 nm is measured at regular intervals using a microplate reader.

    • The percentage of inhibition is calculated by comparing the rate of reaction in the presence of the inhibitor to the rate of the control (without inhibitor).

    • The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by plotting the percentage of inhibition against the inhibitor concentration.

Signaling Pathway Diagram:

Tyrosinase_Inhibition cluster_Melanocyte Melanocyte Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase Tyrosinase Compound This compound Compound->Tyrosinase Inhibition

Caption: Inhibition of the melanin biosynthesis pathway by this compound.

Kinase Inhibition (VEGFR-2/c-Met)

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and c-Met are receptor tyrosine kinases that play crucial roles in angiogenesis, tumor growth, and metastasis.[7] Dual inhibition of these kinases is a promising strategy in cancer therapy. Recent studies have identified benzoxazole derivatives as potent inhibitors of both VEGFR-2 and c-Met.[7][8][9]

Supporting Experimental Data:

The following table presents the inhibitory activities of representative benzoxazole derivatives against VEGFR-2 and c-Met kinases.

Compound IDStructureVEGFR-2 IC₅₀ (µM)c-Met IC₅₀ (µM)Reference
Analog 4 Piperidinyl-based benzoxazole0.1450.181[7]
Analog 5 Piperidinyl-based benzoxazole0.9701.885[7]
Sorafenib (VEGFR-2 Inhibitor)0.058-[7]
Staurosporine (c-Met Inhibitor)-0.237[7]

Experimental Protocol: In Vitro Kinase Inhibition Assay (ELISA-based)

  • Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a specific substrate by the target kinase.

  • Procedure:

    • Recombinant human VEGFR-2 or c-Met kinase is used.

    • A 96-well plate is coated with a substrate peptide (e.g., poly(Glu, Tyr) 4:1).

    • The test compound is serially diluted and added to the wells.

    • The kinase and ATP are added to initiate the phosphorylation reaction. The plate is incubated to allow the reaction to proceed.

    • After incubation, the plate is washed, and a primary antibody that specifically recognizes the phosphorylated substrate (e.g., anti-phosphotyrosine antibody) conjugated to an enzyme like horseradish peroxidase (HRP) is added.

    • After another incubation and washing step, a chromogenic substrate for HRP (e.g., TMB) is added.

    • The reaction is stopped, and the absorbance is read using a microplate reader.

    • The percentage of inhibition is calculated, and the IC₅₀ value is determined.

Signaling Pathway Diagram:

Kinase_Inhibition cluster_Cell Tumor Cell cluster_downstream Downstream Signaling VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 HGF HGF cMet c-Met HGF->cMet Proliferation Proliferation VEGFR2->Proliferation Angiogenesis Angiogenesis VEGFR2->Angiogenesis cMet->Proliferation Metastasis Metastasis cMet->Metastasis Compound This compound Compound->VEGFR2 Inhibition Compound->cMet Inhibition

Caption: Dual inhibition of VEGFR-2 and c-Met signaling pathways.

Induction of Apoptosis via microRNA Inhibition

Emerging evidence suggests that some 2-phenylbenzoxazole derivatives can induce apoptosis (programmed cell death) by inhibiting the function of specific microRNAs (miRNAs).[10] MiRNAs are small non-coding RNAs that regulate gene expression, and their dysregulation is implicated in cancer. By inhibiting anti-apoptotic miRNAs, these compounds can upregulate pro-apoptotic proteins and trigger cell death.

Hypothesized Mechanism:

Certain triazole-linked 2-phenyl benzoxazole derivatives have been shown to inhibit miR-2, miR-13, and miR-14 in Drosophila melanogaster.[10] This inhibition leads to increased caspase activity, which in turn activates the caspase-dependent apoptotic pathway.

Experimental Workflow Diagram:

Apoptosis_Induction Compound This compound miRNA Anti-apoptotic miRNAs (e.g., miR-2, miR-13, miR-14) Compound->miRNA Inhibition Target_mRNA Pro-apoptotic Target mRNA miRNA->Target_mRNA Repression Pro_apoptotic_Protein Pro-apoptotic Protein Target_mRNA->Pro_apoptotic_Protein Translation Caspases Caspase Activation Pro_apoptotic_Protein->Caspases Apoptosis Apoptosis Caspases->Apoptosis

Caption: Proposed mechanism of apoptosis induction via miRNA inhibition.

Comparative Summary and Conclusion

The 2-phenylbenzoxazole scaffold, to which this compound belongs, is a versatile pharmacophore with multiple potential mechanisms of action. Based on the analysis of structurally similar compounds, it is plausible that this molecule could function as a tyrosinase inhibitor, a dual inhibitor of VEGFR-2 and c-Met kinases, or an inducer of apoptosis through miRNA modulation.

The provided experimental protocols and comparative data from analogous compounds offer a framework for the experimental validation of these potential mechanisms for this compound. Further research, including in vitro enzymatic assays, cell-based signaling studies, and in vivo models, is necessary to elucidate the precise mechanism of action of this specific compound and to determine its therapeutic potential.

References

Assessing the Selectivity of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine for Its Antifungal Target

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

This guide provides a comprehensive analysis of the antifungal selectivity of benzoxazole derivatives, with a focus on compounds structurally related to 4-(6-Methyl-benzooxazol-2-yl)-phenylamine. Due to the limited publicly available data on this specific molecule, this guide leverages experimental findings from closely related benzoxazole compounds to offer insights into its potential mechanism of action and selectivity profile against Candida species. The performance of these benzoxazole derivatives is compared with established antifungal agents, providing a framework for assessing their potential as selective therapeutic agents.

Introduction to this compound and its Putative Target

This compound belongs to the benzoxazole class of heterocyclic compounds, which have garnered significant interest for their broad spectrum of biological activities, including antifungal properties. While the precise molecular target of this compound is not definitively established in the reviewed literature, studies on analogous benzoxazole derivatives strongly indicate a pleiotropic mechanism of action targeting the fungal cell membrane. The primary mode of action is believed to be the disruption of ergosterol biosynthesis and the perturbation of the fungal cell membrane's integrity, along with effects on mitochondrial function. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, making its synthesis pathway a key target for selective antifungal drugs.

Comparative Analysis of Antifungal Activity

To contextualize the potential efficacy of this compound, this section compares the in vitro anti-Candida activity of structurally related benzoxazole derivatives with that of standard antifungal drugs, voriconazole (a triazole) and amphotericin B (a polyene). The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of a drug that inhibits the visible growth of a microorganism.

Compound/DrugOrganismMIC (µg/mL)Reference(s)
Benzoxazole Derivatives
2-(1,3-benzoxazol-2-ylsulfanyl)-1-(4-bromophenyl)ethanoneCandida albicans16[1]
2-[(5-bromo-1,3-benzoxazol-2-yl)sulfanyl]-1-phenylethanoneCandida albicans16[1]
2-(phenoxymethyl)benzo[d]oxazole derivative (5h)Fusarium solani4.34[2]
Comparator Antifungal Agents
VoriconazoleCandida albicans0.01 - 1[3]
Amphotericin BCandida albicans0.06 - 1.0[4]

Experimental Protocols

The following is a detailed methodology for a standard antifungal susceptibility test used to determine the Minimum Inhibitory Concentration (MIC) of a compound against Candida species, based on established protocols.

Antifungal Susceptibility Testing by Broth Microdilution

This method determines the minimum concentration of a drug that inhibits the growth of a fungal isolate in a liquid medium.

1. Inoculum Preparation:

  • Candida species are cultured on Sabouraud Dextrose Agar (SDA) at 35°C for 24-48 hours.
  • Colonies are suspended in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
  • The suspension is then diluted in RPMI-1640 medium to a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

2. Preparation of Antifungal Agent Dilutions:

  • The test compound (e.g., a benzoxazole derivative) and comparator drugs are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
  • Serial two-fold dilutions of each drug are prepared in RPMI-1640 medium in a 96-well microtiter plate. The final concentration range should be sufficient to determine the MIC.

3. Incubation:

  • Each well of the microtiter plate containing the drug dilutions is inoculated with the prepared fungal suspension.
  • A growth control well (containing only the fungal suspension and medium) and a sterility control well (containing only medium) are included.
  • The plates are incubated at 35°C for 24-48 hours.

4. MIC Determination:

  • The MIC is determined as the lowest concentration of the antifungal agent at which there is a significant inhibition of fungal growth (typically ≥50% inhibition) compared to the growth control well.
  • Growth inhibition can be assessed visually or by using a spectrophotometer to measure the optical density at a specific wavelength (e.g., 530 nm).

Visualizing the Mechanism and Workflow

To better understand the context of this research, the following diagrams illustrate the targeted signaling pathway and the experimental workflow.

Ergosterol_Biosynthesis_Pathway acetyl_coa Acetyl-CoA squalene Squalene acetyl_coa->squalene lanosterol Lanosterol squalene->lanosterol ergosterol Ergosterol lanosterol->ergosterol membrane Fungal Cell Membrane ergosterol->membrane azoles Azoles (e.g., Voriconazole) azoles->lanosterol Inhibit 14-alpha-demethylase benzoxazoles Benzoxazoles (Putative Target) benzoxazoles->lanosterol Inhibit (Putative) polyenes Polyenes (e.g., Amphotericin B) polyenes->membrane Bind to Ergosterol & Disrupt Membrane

Caption: Ergosterol biosynthesis pathway and the points of intervention for different antifungal classes.

MIC_Determination_Workflow start Start: Fungal Isolate culture Culture on Agar Plates start->culture prepare_inoculum Prepare Fungal Inoculum (0.5 McFarland) culture->prepare_inoculum dilute_inoculum Dilute Inoculum in RPMI-1640 Medium prepare_inoculum->dilute_inoculum inoculate_plate Inoculate Microtiter Plate dilute_inoculum->inoculate_plate prepare_drugs Prepare Serial Dilutions of Antifungal Agents prepare_drugs->inoculate_plate incubate Incubate at 35°C for 24-48h inoculate_plate->incubate read_mic Determine MIC (Visual or Spectrophotometric) incubate->read_mic end End: MIC Value read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of an antifungal agent.

Conclusion

The available evidence suggests that benzoxazole derivatives, including those structurally similar to this compound, exhibit promising anti-Candida activity. Their likely mechanism of action, centered on the disruption of the fungal cell membrane and ergosterol biosynthesis, provides a basis for their selective antifungal effects. The MIC values of the tested benzoxazole derivatives, while not as low as the potent triazole voriconazole, are within a range that warrants further investigation. Future studies should focus on determining the precise molecular target of these compounds and conducting broader selectivity profiling against a panel of fungal pathogens and mammalian cell lines to fully assess their therapeutic potential. The experimental protocols and workflows detailed in this guide provide a foundation for such future research endeavors.

References

Safety Operating Guide

Navigating the Disposal of 4-(6-Methyl-benzooxazol-2-yl)-phenylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Disposal Protocol for an Uncharacterized Research Chemical

The foundational principle of laboratory waste management is that a plan for disposal should be established before any experiment begins.[3][4] This proactive approach ensures that all institutional, local, and federal regulatory requirements are met, preventing the generation of waste that an institution may not be equipped to handle.[4]

Step-by-Step Disposal Protocol

1. Hazard Assessment and Personal Protective Equipment (PPE): Given the lack of specific hazard data for 4-(6-Methyl-benzooxazol-2-yl)-phenylamine, a conservative hazard assessment is required. Researchers should assume the compound is hazardous.[5] All handling and disposal procedures must be conducted while wearing appropriate PPE.[6]

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) should be worn.

  • Body Protection: A laboratory coat must be worn and kept fastened.

  • Respiratory Protection: All handling of the solid compound or solutions should be performed inside a certified chemical fume hood to minimize inhalation exposure.

2. Waste Segregation: Proper segregation of chemical waste is critical to prevent dangerous reactions.[5][7]

  • Dedicated Waste Stream: All waste containing this compound, including the pure compound, contaminated labware (e.g., pipette tips, weighing boats), and solutions, must be collected in a dedicated hazardous waste container.

  • Avoid Mixing: Do not mix this waste with other waste streams, especially incompatible materials such as strong oxidizing agents, acids, or bases.[8]

3. Waste Containerization and Labeling: The selection and labeling of the waste container are crucial for safe storage and disposal.

  • Container Selection: Use a container that is in good condition, free of leaks, and compatible with the chemical waste.[9] A screw-top lid is required to keep the container closed except when adding waste.

  • Labeling: The container must be labeled with a "Hazardous Waste" tag as soon as the first item of waste is added.[9][10] The label must include:

    • The full chemical name: "this compound". Do not use abbreviations or chemical formulas.[11][12]

    • The date accumulation started.

    • The name of the principal investigator or responsible researcher.

    • A statement indicating the unknown nature of the hazards (e.g., "Caution: Chemical with Unknown Hazards").

4. Storage in a Satellite Accumulation Area (SAA): Waste containers must be stored in a designated SAA at or near the point of generation.[5][9]

  • Location: The SAA should be under the control of the laboratory personnel.

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to contain any potential leaks or spills.[5]

  • Container Closure: Keep the waste container securely closed at all times, except when adding waste.[9]

5. Disposal Request and Pickup: The final disposal of the hazardous waste must be managed by the institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

  • Contact EHS: Once the waste container is full or ready for disposal, contact your institution's EHS office to request a waste pickup.[10]

  • Provide Information: Be prepared to provide all available information about the waste to the EHS personnel.

Quantitative Data Summary

While specific quantitative data for this compound is unavailable, the following table summarizes general requirements for hazardous waste containers in a laboratory setting.

ParameterRequirementRationale
Container Material Chemically compatible with the wastePrevents degradation or reaction of the container.
Container Condition Good condition, no leaks or cracksEnsures safe containment of hazardous materials.
Lid/Closure Secure, tight-fitting screw capPrevents spills and release of vapors.
Fill Level Do not fill beyond 90% capacityAllows for expansion of contents and prevents spills.
Labeling "Hazardous Waste" label with full chemical name(s) and start dateCommunicates hazards and ensures regulatory compliance.
Experimental Protocols

As this document focuses on disposal, detailed experimental protocols for the use of this compound are not provided. However, any experimental protocol should be designed to minimize waste generation.[5]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for the proper disposal of a research chemical with unknown hazards.

cluster_prep Preparation cluster_waste_gen Waste Generation & Collection cluster_storage Storage cluster_disposal Disposal start Start: New Experiment with This compound assess_hazards Conduct Hazard Assessment (Assume Hazardous) start->assess_hazards start->assess_hazards select_ppe Select Appropriate PPE assess_hazards->select_ppe assess_hazards->select_ppe generate_waste Generate Waste (Pure compound, contaminated items, solutions) select_ppe->generate_waste segregate_waste Segregate Waste into Dedicated Container generate_waste->segregate_waste generate_waste->segregate_waste label_container Label Container: 'Hazardous Waste', Full Chemical Name, Date segregate_waste->label_container segregate_waste->label_container store_saa Store in Designated Satellite Accumulation Area (SAA) label_container->store_saa secondary_containment Use Secondary Containment store_saa->secondary_containment store_saa->secondary_containment keep_closed Keep Container Closed secondary_containment->keep_closed secondary_containment->keep_closed request_pickup Request Waste Pickup from EHS keep_closed->request_pickup end End: Proper Disposal request_pickup->end request_pickup->end

Caption: Disposal workflow for a research chemical with unknown hazards.

start Waste Generated is_sds_available Is a Safety Data Sheet (SDS) Available? start->is_sds_available follow_sds Follow Disposal Instructions in SDS and Institutional Policy is_sds_available->follow_sds Yes treat_as_hazardous Treat as Hazardous Waste is_sds_available->treat_as_hazardous No contact_ehs Contact EHS for Disposal follow_sds->contact_ehs segregate Segregate Waste treat_as_hazardous->segregate label_waste Label with 'Hazardous Waste' and Full Chemical Name segregate->label_waste store_saa Store in SAA with Secondary Containment label_waste->store_saa store_saa->contact_ehs end Proper Disposal contact_ehs->end

Caption: Decision-making process for chemical waste disposal.

References

Comprehensive Safety and Handling Guide for 4-(6-Methyl-benzooxazol-2-yl)-phenylamine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 4-(6-Methyl-benzooxazol-2-yl)-phenylamine was located. The following guidance is based on the safety protocols for handling aromatic amines and benzoxazole derivatives.[1][2] Researchers should always perform a thorough risk assessment before handling any new chemical and consult with their institution's environmental health and safety department.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes detailed operational and disposal plans to ensure safe laboratory practices.

Personal Protective Equipment (PPE)

Due to the presence of an aromatic amine functional group, this compound should be handled with caution to avoid potential health risks such as skin sensitization, mutagenicity, and carcinogenicity.[1][3] The following table summarizes the recommended PPE for handling this compound.

Body Part Recommended PPE Rationale
Eyes/Face Chemical safety goggles and a face shield.Protects against splashes of the chemical or solvents, which could cause serious eye irritation.
Skin Chemical-resistant gloves (e.g., butyl rubber, neoprene, or Viton), a fully buttoned lab coat, and closed-toe shoes. Nitrile gloves may be suitable for short-term use but are not recommended for prolonged contact with aromatic amines.[3][4]Prevents skin contact, which can lead to irritation, sensitization, and absorption of the toxic substance.[5]
Respiratory A NIOSH-approved respirator with an organic vapor cartridge may be necessary if not handled in a fume hood or if ventilation is inadequate.Minimizes the inhalation of any dust or aerosols, which could be toxic if inhaled.[6]

Operational Plan: Step-by-Step Handling Protocol

A systematic approach is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure a certified chemical fume hood is available and functioning correctly.[3]

    • Locate and verify the accessibility of the nearest eyewash station and safety shower.

    • Assemble all necessary equipment and reagents before beginning work.

    • Demarcate the work area where the compound will be handled.

  • Handling:

    • Don all required PPE as outlined in the table above.

    • All manipulations of the solid compound or its solutions must be conducted within a chemical fume hood to prevent exposure.[3]

    • Use dedicated equipment (spatulas, weigh boats, etc.) and handle the solid with care to avoid generating dust.

    • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

    • Keep containers tightly closed when not in use.

  • Post-Handling:

    • Thoroughly clean the work area with an appropriate solvent and decontaminating solution.

    • Properly remove and dispose of contaminated PPE as hazardous waste.

    • Wash hands and any exposed skin thoroughly with soap and water after handling.[3]

Disposal Plan: Waste Management

Proper disposal of chemical waste is critical to prevent environmental contamination and ensure laboratory safety.[7]

  • Waste Identification and Collection:

    • All waste containing this compound, including unused compound, contaminated consumables (e.g., gloves, weighing paper, pipette tips), and solutions, should be considered hazardous waste.[8]

    • Collect solid waste in a clearly labeled, sealable, and chemically compatible container (e.g., a high-density polyethylene container).[8]

    • Collect liquid waste in a dedicated, leak-proof, and shatter-resistant waste container, also clearly labeled. Do not overfill, leaving at least 20% headspace.[8]

  • Waste Segregation:

    • Segregate waste containing this compound from other waste streams. It is crucial to keep it separate from incompatible materials such as strong oxidizing agents.[4]

  • Storage:

    • Store waste containers in a designated, well-ventilated secondary containment area.

    • Ensure waste containers are kept closed at all times, except when adding waste.

  • Final Disposal:

    • Arrange for the disposal of the hazardous waste through a licensed professional waste disposal service.[9][10] Do not attempt to dispose of this chemical down the drain or in regular trash.

Experimental Workflow and Safety Precautions

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Post-Handling & Cleanup cluster_disposal Waste Disposal prep_area 1. Prepare Work Area (Fume Hood, Eyewash) don_ppe 2. Don PPE (Gloves, Goggles, Lab Coat) prep_area->don_ppe weigh 3. Weigh Compound don_ppe->weigh dissolve 4. Prepare Solution weigh->dissolve experiment 5. Perform Experiment dissolve->experiment decontaminate 6. Decontaminate Work Area experiment->decontaminate collect_waste 9. Collect & Segregate Waste experiment->collect_waste dispose_ppe 7. Dispose of Contaminated PPE decontaminate->dispose_ppe wash 8. Wash Hands dispose_ppe->wash dispose_ppe->collect_waste store_waste 10. Store Waste Securely collect_waste->store_waste professional_disposal 11. Professional Disposal store_waste->professional_disposal

Caption: Workflow for safely handling this compound.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(6-Methyl-benzooxazol-2-yl)-phenylamine
Reactant of Route 2
Reactant of Route 2
4-(6-Methyl-benzooxazol-2-yl)-phenylamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.